molecular formula C39H70O5 B15621628 1-Oleoyl-2-linoleoyl-sn-glycerol CAS No. 91125-76-7

1-Oleoyl-2-linoleoyl-sn-glycerol

Cat. No.: B15621628
CAS No.: 91125-76-7
M. Wt: 619.0 g/mol
InChI Key: BLZVZPYMHLXLHG-JOBMVARSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oleoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where oleoyl and linoleoyl are the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is functionally related to an oleic acid and a linoleic acid.

Properties

CAS No.

91125-76-7

Molecular Formula

C39H70O5

Molecular Weight

619.0 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m0/s1

InChI Key

BLZVZPYMHLXLHG-JOBMVARSSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The intricate Dance of Acyltransferases: A Technical Guide to the Biosynthesis of 1-Oleoyl-2-linoleoyl-sn-glycerol in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthesis of 1-oleoyl-2-linoleoyl-sn-glycerol (B1245418) (OLG), a key intermediate in lipid metabolism, has been released today. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the enzymatic pathways, experimental protocols, and quantitative data surrounding the formation of this specific diacylglycerol (DAG) molecule in mammalian cells. The guide aims to facilitate further research into lipid-related metabolic diseases by offering a detailed resource on a central aspect of triacylglycerol (TAG) synthesis.

The synthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with the acylation of glycerol-3-phosphate and is governed by the substrate specificity of key enzymes. This guide elucidates the roles of glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), also known as acylglycerol-phosphate acyltransferase (AGPAT), in dictating the precise fatty acid composition of the resulting diacylglycerol.

The Kennedy Pathway: The Primary Route to this compound

The de novo synthesis of triacylglycerols in mammalian cells predominantly follows the Kennedy pathway.[1][2] This pathway commences with the sequential acylation of glycerol-3-phosphate. The formation of this compound is a critical intermediate step in this pathway, directly preceding the final acylation to form a triacylglycerol.

The initial step is the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, a reaction catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes.[3][4] Subsequently, a second fatty acyl-CoA is esterified at the sn-2 position by a lysophosphatidic acid acyltransferase (LPAAT/AGPAT), forming phosphatidic acid.[2][5] This phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield the diacylglycerol, this compound. This specific DAG is then available for the final acylation step, catalyzed by diacylglycerol acyltransferase (DGAT), to form a triacylglycerol.[6]

The precise positioning of oleic acid at the sn-1 position and linoleic acid at the sn-2 position is determined by the substrate specificities of the GPAT and LPAAT/AGPAT isoforms involved.

Key Enzymes and Their Substrate Specificities

The generation of this compound is dependent on the selective action of acyltransferase isoforms.

  • Glycerol-3-Phosphate Acyltransferase (GPAT): Mammalian cells express four GPAT isoforms.[3][4] Mitochondrial GPAT1 exhibits a preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA.[4] In contrast, the endoplasmic reticulum-localized GPAT3 and GPAT4 have a broader substrate range and can utilize both saturated and unsaturated fatty acyl-CoAs, including oleoyl-CoA.[3][7] The synthesis of an oleoyl (B10858665) group at the sn-1 position is therefore likely initiated by GPAT3 or GPAT4.

  • Lysophosphatidic Acid Acyltransferase (LPAAT/AGPAT): Following the initial acylation, LPAAT/AGPAT isoforms catalyze the addition of a fatty acid to the sn-2 position. Several LPAAT isoforms have been identified, and they generally show a preference for unsaturated fatty acyl-CoAs.[5] AGPAT1, in particular, demonstrates broad acyl-CoA specificity with a noted preference for linoleoyl-CoA (C18:2) and linolenoyl-CoA (C18:3).[8][9] This specificity makes AGPAT1 a strong candidate for the incorporation of linoleic acid at the sn-2 position of the glycerol (B35011) backbone to form 1-oleoyl-2-linoleoyl-phosphatidic acid.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound biosynthesis is determined by the kinetic parameters of the involved enzymes. The following table summarizes available quantitative data for relevant acyltransferases.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
AGPAT1Oleoyl-CoA39.3796.21 (for C14:0-CoA)
AGPAT1LPA (sn-1 C18:1)6.0-

Note: Comprehensive kinetic data for all specific substrate-enzyme combinations in the biosynthesis of this compound are not fully available in the literature and represent an area for further investigation.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biosynthetic process and to aid in experimental design, the following diagrams illustrate the key pathways and a general workflow for studying the biosynthesis of this compound.

Biosynthesis_of_1_Oleoyl_2_linoleoyl_sn_glycerol G3P Glycerol-3-Phosphate GPAT GPAT3/4 G3P->GPAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->GPAT LPA 1-Oleoyl-sn-glycero-3-phosphate (Lysophosphatidic Acid) GPAT->LPA AGPAT AGPAT1 LPA->AGPAT Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->AGPAT PA 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphate (Phosphatidic Acid) AGPAT->PA PAP PAP PA->PAP DAG This compound PAP->DAG DGAT DGAT DAG->DGAT Acyl_CoA Acyl-CoA Acyl_CoA->DGAT TAG Triacylglycerol DGAT->TAG

Biosynthesis of this compound Pathway

Experimental_Workflow start Start: Mammalian Cell Culture homogenization Cell Homogenization & Microsomal Fraction Isolation start->homogenization enzyme_assay Enzyme Activity Assays (GPAT, LPAAT, DGAT) homogenization->enzyme_assay lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) homogenization->lipid_extraction data_analysis Data Analysis & Quantification enzyme_assay->data_analysis lipid_analysis Lipid Analysis by LC-MS/MS lipid_extraction->lipid_analysis lipid_analysis->data_analysis end End: Determination of Biosynthesis data_analysis->end

Experimental Workflow for Studying OLG Biosynthesis

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Isolation of Microsomal Fractions from Mammalian Cells

Microsomes, which are vesicles of the endoplasmic reticulum, are the primary site of triacylglycerol synthesis.

  • Cell Culture and Harvesting: Culture mammalian cells to confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). Homogenize the cells using a Dounce homogenizer or a similar device on ice.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Microsome Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration. Use immediately or store at -80°C.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (Radiometric)

This assay measures the incorporation of a radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

  • Reaction Mixture: Prepare a reaction mixture containing 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 50 µM acyl-CoA (e.g., oleoyl-CoA), and 50-100 µg of microsomal protein.[3]

  • Initiation: Start the reaction by adding 150 µM [¹⁴C]glycerol-3-phosphate.[3]

  • Incubation: Incubate the reaction at room temperature for 15 minutes.

  • Lipid Extraction: Stop the reaction and extract the lipids using the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8).

  • Analysis: Separate the lipid extract using thin-layer chromatography (TLC) and quantify the radiolabeled lysophosphatidic acid using a phosphorimager or by scraping the corresponding band for scintillation counting.

Lysophosphatidic Acid Acyltransferase (LPAAT/AGPAT) Activity Assay (LC-MS/MS-based)

This method allows for the quantification of specific phosphatidic acid species.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 µM 1-oleoyl-sn-glycero-3-phosphate, 50 µM linoleoyl-CoA, 1 mg/ml fatty acid-free BSA, and 20-50 µg of microsomal protein.

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes.

  • Lipid Extraction: Stop the reaction by adding ice-cold chloroform:methanol (2:1). Add an internal standard (e.g., a deuterated phosphatidic acid species).

  • Analysis: Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphate product.

Diacylglycerol Acyltransferase (DGAT) Activity Assay (Fluorescence-based)

This assay measures the production of coenzyme A (CoA) as a byproduct of the DGAT reaction.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 200 µM 1,2-dioleoyl-sn-glycerol, 100 µM oleoyl-CoA, 1% Triton X-100, and 0.1–2 µg of microsomal proteins.[8]

  • Detection Reagent: Add a thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin) to the reaction mixture.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of CoA production and thus DGAT activity.

Lipid Extraction from Mammalian Cells for LC-MS Analysis

A robust lipid extraction is crucial for the accurate quantification of diacylglycerols and triacylglycerols.

  • Cell Harvesting and Quenching: Harvest cultured cells and immediately quench metabolic activity by adding ice-cold methanol.

  • Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water.[1] The final solvent ratio should be optimized for the specific lipid classes of interest.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with LC-MS analysis (e.g., isopropanol).

Quantitative Analysis of Diacylglycerol and Triacylglycerol by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the analysis of complex lipid mixtures.

  • Chromatographic Separation: Separate the different lipid species using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in a neutral loss or multiple reaction monitoring (MRM) mode to detect and quantify specific diacylglycerol and triacylglycerol molecular species.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the target analytes.

This technical guide provides a solid foundation for researchers delving into the complexities of lipid biosynthesis. A thorough understanding of the enzymatic players and the availability of robust experimental protocols are paramount for advancing our knowledge of metabolic diseases and developing novel therapeutic interventions.

References

The Role of 1-Oleoyl-2-linoleoyl-sn-glycerol in Cell Membrane Composition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) species that plays a multifaceted role in the composition and function of cellular membranes. Beyond its structural contribution as a minor lipid component, OLG is a critical second messenger in intracellular signaling cascades, most notably as an activator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the current understanding of OLG's role in cell membrane biology. It details its synthesis, its impact on the biophysical properties of the membrane, and its function in signal transduction. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and functional analysis of OLG, intended to serve as a valuable resource for researchers in lipidomics, cell signaling, and drug development.

Introduction

Diacylglycerols (DAGs) are a class of lipids composed of a glycerol (B35011) backbone esterified to two fatty acid chains. While they represent a small fraction of the total lipid content of cellular membranes, typically around 1 mole%, their significance extends far beyond their structural role.[1] Specific DAG isomers, such as this compound (OLG), are potent signaling molecules that regulate a wide array of cellular processes.[2]

OLG is characterized by an oleic acid (18:1) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position of the glycerol backbone. This specific arrangement of fatty acids influences its biophysical properties and its interaction with downstream effector proteins. The generation of OLG at the plasma membrane, primarily through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), initiates signaling cascades that are crucial for cell growth, differentiation, and metabolism.[3] Dysregulation of OLG metabolism has been implicated in various pathological conditions, including cancer and metabolic disorders, making it a molecule of significant interest for therapeutic intervention.

This guide will delve into the core aspects of OLG biology, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of its functions.

Data Presentation: Quantitative Insights into Diacylglycerol Abundance

While precise quantitative data for this compound in specific subcellular membranes is not extensively documented in publicly available literature, lipidomics studies have provided valuable information on the abundance of total diacylglycerol species. The following tables summarize representative quantitative data for DAGs in various biological contexts. It is important to note that the concentration of specific DAG isomers like OLG can fluctuate significantly depending on cell type, physiological state, and stimulation.

Cell/Tissue TypeMembraneTotal Diacylglycerol (DAG) ConcentrationReference
Rat C6 Glioma CellsTotal Cell Lysate (basal)4.5 ± 0.3 nmol/mg protein[4]
Rat C6 Glioma CellsTotal Cell Lysate (ET-1 stimulated)~7.2 nmol/mg protein (1.6-fold increase)[4]
Human ErythrocytesPlasma MembraneNot explicitly quantified, but present[5]
Plant (Arabidopsis)Leaf MembranesLow abundance, requires sensitive detection[6]

Table 1: Representative Concentrations of Total Diacylglycerols in Various Biological Samples. Note: These values represent the total pool of DAGs and not specifically this compound. The concentration of individual DAG species is typically much lower and requires highly sensitive analytical techniques for quantification.

Biophysical Role of this compound in Cell Membranes

The presence of OLG within the lipid bilayer can significantly influence the physical properties of the cell membrane, affecting its structure and function.

Membrane Curvature

Diacylglycerols, with their small polar head group and two bulky acyl chains, are cone-shaped lipids. This molecular geometry favors the formation of membrane regions with negative curvature.[1] The generation of OLG in a specific leaflet of the membrane can, therefore, induce localized changes in membrane curvature, which is a critical factor in processes such as vesicle budding, fusion, and the formation of membrane domains.[1][4]

Membrane Fluidity

The fatty acid composition of OLG, with one monounsaturated (oleic acid) and one polyunsaturated (linoleic acid) fatty acid, contributes to an increase in membrane fluidity. The kinks in the unsaturated acyl chains disrupt the tight packing of adjacent phospholipid molecules, thereby lowering the phase transition temperature of the membrane and maintaining a more fluid state. This modulation of fluidity can impact the lateral diffusion of membrane proteins and lipids, influencing their interactions and functions.

Lipid Raft Formation

The influence of diacylglycerols on the formation and stability of lipid rafts is an area of active research. While cholesterol and sphingolipids are the primary drivers of raft formation, the introduction of DAGs like OLG can modulate the phase behavior of the membrane. It is hypothesized that the localized production of OLG may alter the partitioning of proteins and other lipids into or out of these specialized membrane microdomains.

Signaling Role of this compound

The most well-characterized function of OLG is its role as a second messenger in signal transduction pathways.

Generation of OLG via Phospholipase C

Upon stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated.[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid predominantly found in the inner leaflet of the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[3][7] The specific fatty acid composition of the resulting DAG is dependent on the fatty acid composition of the parent PIP2 molecule.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC 2. PLC Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis OLG This compound (OLG) PIP2->OLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC OLG->PKC_inactive 6. Recruits PKC PKC_active Active PKC PKC_inactive->PKC_active 7. Activation Downstream Downstream Signaling PKC_active->Downstream 8. Phosphorylation of Targets Ligand Ligand Ligand->Receptor 1. Activation ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release 5. Ca²⁺ Release

Caption: PLC-mediated generation of OLG and subsequent PKC activation.
Activation of Protein Kinase C

OLG is a potent activator of conventional and novel isoforms of Protein Kinase C (PKC).[2] Upon its generation at the plasma membrane, OLG recruits PKC from the cytosol to the membrane. This translocation, in conjunction with an increase in intracellular calcium (triggered by IP3), leads to a conformational change in PKC, exposing its catalytic domain and activating its kinase activity.[8]

Downstream Targets of PKC

Once activated, PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of downstream cellular responses. One well-studied substrate of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[1][9] Phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytosol, regulating its actin-crosslinking activity and its interaction with calmodulin.[9][10]

Experimental Protocols

Lipid Extraction from Cultured Cells for DAG Analysis

This protocol is adapted from established lipid extraction methods and is suitable for the analysis of diacylglycerols from cultured mammalian cells.

Materials:

  • Cultured cells (e.g., in a T-75 flask)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution, ice-cold

  • Internal standard solution (e.g., a non-endogenous DAG species like 1,2-diheptadecanoyl-sn-glycerol)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge capable of 1000 x g and 4°C

  • Nitrogen gas stream

  • Sonicator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Add the internal standard to the cell suspension.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of chloroform:methanol (1:1, v/v) for analysis.

Lipid_Extraction_Workflow Start Cultured Cells Wash Wash with PBS Start->Wash Scrape Scrape and Transfer Wash->Scrape Add_IS Add Internal Standard Scrape->Add_IS Add_Solvents1 Add Chloroform:Methanol (1:2) Add_IS->Add_Solvents1 Vortex1 Vortex Add_Solvents1->Vortex1 Add_Solvents2 Add Chloroform Vortex1->Add_Solvents2 Vortex2 Vortex Add_Solvents2->Vortex2 Add_NaCl Add 0.9% NaCl Vortex2->Add_NaCl Vortex3 Vortex Add_NaCl->Vortex3 Centrifuge Centrifuge (1000 x g, 10 min, 4°C) Vortex3->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Dry under Nitrogen Collect_Organic->Dry Resuspend Resuspend in Chloroform:Methanol Dry->Resuspend End Ready for LC-MS/MS Analysis Resuspend->End

Caption: Workflow for lipid extraction from cultured cells.
Quantification of OLG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation and Reagents:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Lipid extract containing an internal standard.

  • OLG analytical standard for calibration curve.

Procedure:

  • Chromatographic Separation:

    • Inject the lipid extract onto the C18 column.

    • Elute the lipids using a gradient of Mobile Phase A and B. A typical gradient might start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for OLG and the internal standard. For OLG ([M+NH4]+), a common transition is m/z 636.5 -> 339.3 (corresponding to the loss of the oleoyl (B10858665) chain).

  • Quantification:

    • Generate a calibration curve using the analytical standard of OLG.

    • Calculate the concentration of OLG in the sample by comparing the peak area ratio of the endogenous OLG to the internal standard against the calibration curve.

In Vitro Protein Kinase C Activity Assay

This assay measures the activity of PKC in the presence of OLG.

Materials:

  • Purified Protein Kinase C.

  • PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif).

  • OLG and phosphatidylserine (B164497) (PS) liposomes.

  • ATP, [γ-³²P]ATP.

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂).

  • Scintillation counter.

Procedure:

  • Prepare liposomes containing a mixture of phosphatidylserine and OLG by sonication.

  • In a microcentrifuge tube, combine the kinase buffer, purified PKC, and the substrate peptide.

  • Initiate the reaction by adding the PS/OLG liposomes and ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

Synthesis and Metabolism of this compound

The cellular levels of OLG are tightly regulated through a balance of synthesis and degradation pathways.

De Novo Synthesis

OLG can be synthesized de novo through the Kennedy pathway, where glycerol-3-phosphate is sequentially acylated by acyl-CoA synthetases and acyltransferases. The specificity of the acyltransferases for oleoyl-CoA and linoleoyl-CoA determines the final DAG species produced.

Role of Diacylglycerol Acyltransferases (DGATs)

Diacylglycerol acyltransferases (DGATs) are key enzymes in the metabolism of DAGs. They catalyze the acylation of DAGs to form triacylglycerols (TAGs), thereby removing the signaling pool of DAG from the membrane. Different DGAT isoforms exhibit varying substrate specificities for both the DAG species and the acyl-CoA donor, providing a mechanism for regulating the levels of specific DAGs like OLG.[11]

Conclusion

This compound is a vital component of cellular membranes, acting as both a structural element and a critical signaling molecule. Its generation at the plasma membrane initiates a cascade of events, primarily through the activation of Protein Kinase C, that regulate numerous cellular functions. The biophysical properties of OLG also contribute to the dynamic nature of the cell membrane. Understanding the intricate roles of this specific diacylglycerol isomer is crucial for elucidating the complexities of cellular signaling and for the development of novel therapeutic strategies targeting diseases associated with aberrant lipid metabolism. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted functions of this compound in health and disease. Further research, particularly in quantitative lipidomics, will be essential to fully unravel the precise concentrations and dynamic changes of OLG in different subcellular compartments and its specific downstream signaling networks.

References

A Technical Guide to the Discovery and Initial Characterization of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Diacylglycerol

Diacylglycerol (DAG) is a fundamental lipid molecule central to cellular physiology. Comprising a glycerol (B35011) backbone with two fatty acid chains, its structural simplicity belies its functional complexity. DAGs are not a single entity but a class of isomers, primarily defined by the esterification positions of the fatty acids. These isomers, principally 1,2-diacylglycerol and 1,3-diacylglycerol, exhibit distinct biochemical properties and participate in different metabolic and signaling pathways.[1][2] The stereochemical configuration of 1,2-DAG further gives rise to enantiomers, sn-1,2-DAG and sn-2,3-DAG, with sn-1,2-DAG being the critical isoform that functions as a potent second messenger in intracellular signaling.[2][3] This guide provides an in-depth overview of the initial characterization of DAG isomers, detailing the experimental methodologies used to distinguish and quantify these molecules and exploring their core signaling functions.

PKC_Activation_Pathway Figure 2. The Canonical sn-1,2-DAG Signaling Pathway cluster_membrane Plasma Membrane stimulus Extracellular Stimulus (Hormone, Growth Factor) receptor GPCR / RTK stimulus->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag sn-1,2-DAG (membrane-bound) pip2->dag ip3 IP3 (cytosolic) pip2->ip3 pkc_active Active PKC (membrane-bound) dag->pkc_active Recruits & Activates pkc_inactive Inactive PKC (cytosolic) pkc_inactive->pkc_active Translocates to membrane downstream Downstream Protein Phosphorylation pkc_active->downstream Phosphorylates response Cellular Responses (Proliferation, Metabolism, etc.) downstream->response Leads to Lipid_Extraction_Workflow Figure 3. General Workflow for Lipid Extraction sample Cell/Tissue Sample homogenize Homogenize in Chloroform:Methanol (1:2) sample->homogenize add_solvents Add Chloroform & Water to achieve 2:2:1.8 ratio homogenize->add_solvents centrifuge Centrifuge (1000 x g, 10 min) add_solvents->centrifuge phases Upper Aqueous Phase (Non-lipids) Interface (Protein) Lower Chloroform Phase (Lipids) centrifuge->phases collect Collect Lower Chloroform Phase phases:f2->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry store Store Pure Lipids at -80°C dry->store DAG_Separation_Logic Figure 4. Strategy for DAG Isomer Separation extract Total Lipid Extract rp_hplc Reversed-Phase HPLC (e.g., C18 column) extract->rp_hplc Separate Positional Isomers out_13 1,3-DAG Isomers rp_hplc->out_13 out_12_23 1,2(2,3)-DAG Isomers (Co-eluting Enantiomers) rp_hplc->out_12_23 chiral_chrom Chiral Chromatography (e.g., SFC on amylose (B160209) column) out_sn12 sn-1,2-DAG chiral_chrom->out_sn12 out_sn23 sn-2,3-DAG chiral_chrom->out_sn23 ms Mass Spectrometry (Identification & Quantification) out_13->ms out_12_23->chiral_chrom Separate Enantiomers out_sn12->ms out_sn23->ms DGK_Assay_Workflow Figure 5. Workflow of a Coupled DGK Activity Assay step1 Step 1: Kinase Reaction DAG + ATP dgk DGK (from sample) step1->dgk step2 Step 2: Lipase Reaction Phosphatidic Acid (PA) dgk->step2 lipase Lipase step2->lipase step3 Step 3: Oxidase Reaction Glycerol-3-Phosphate lipase->step3 gpo GPO step3->gpo step4 Step 4: Detection Hydrogen Peroxide (H₂O₂) gpo->step4 probe Fluorometric Probe step4->probe result Fluorescent Signal (Measure Intensity) probe->result

References

1-Oleoyl-2-linoleoyl-sn-glycerol: An In-Depth Technical Guide to a Key Lipid Second Messenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a pivotal diacylglycerol (DAG) species that functions as a critical lipid second messenger in a multitude of cellular signaling pathways. As a member of the 1,2-diacyl-sn-glycerol family, OLG is characterized by an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position of the glycerol (B35011) backbone. Its strategic importance lies in its ability to activate specific isoforms of Protein Kinase C (PKC), thereby initiating downstream signaling cascades that regulate a wide array of cellular processes. Dysregulation of OLG metabolism and signaling has been implicated in various pathological conditions, most notably in cancer, making it a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of OLG's role as a second messenger, its metabolic pathways, and detailed methodologies for its study.

Biosynthesis and Metabolism of this compound

The cellular levels of OLG are tightly regulated through a dynamic interplay of synthesis and degradation pathways, ensuring transient and localized signaling.

Biosynthesis:

The primary route for the generation of OLG as a second messenger is through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes. This reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. The hydrolysis of PIP2 yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and the membrane-bound OLG, which activates PKC.

Metabolism and Signal Termination:

The signaling action of OLG is terminated through two main enzymatic pathways:

  • Phosphorylation by Diacylglycerol Kinase (DGK): OLG is phosphorylated by Diacylglycerol Kinase (DGK) to phosphatidic acid (PA), another important lipid signaling molecule. The isoform DGKε exhibits a substrate preference for DAG species containing an arachidonoyl or linoleoyl group at the sn-2 position, making it a key regulator of OLG signaling.[1]

  • Hydrolysis by Diacylglycerol Lipase (DAGL): OLG can be hydrolyzed by DAGL to release free fatty acids, including linoleic acid, and monoacylglycerol.

Signaling Mechanisms of this compound

The principal downstream effector of OLG is Protein Kinase C (PKC). OLG, in conjunction with phosphatidylserine (B164497) and calcium (for conventional PKC isoforms), allosterically activates PKC at the cell membrane.

PKC Isoform Specificity:

The diverse family of PKC isoforms exhibits differential sensitivity to various DAG species. Unsaturated 1,2-diacylglycerols, such as OLG, are generally more potent activators of conventional and novel PKC isoforms compared to their saturated counterparts.[2][3][4] This specificity allows for tailored cellular responses depending on the specific DAG isomer produced. OLG has been identified as a potent activator of PKC and is implicated in promoting tumor growth, particularly in breast cancer.[2]

Downstream Signaling Cascades:

Upon activation by OLG, PKC isoforms phosphorylate a wide range of substrate proteins on serine and threonine residues, leading to the modulation of numerous cellular functions, including:

  • Gene expression

  • Cell proliferation and differentiation

  • Apoptosis

  • Cell migration and invasion

  • Inflammatory responses

The specific downstream targets and cellular outcomes are dependent on the activated PKC isoform, the cellular context, and the presence of other signaling inputs.

Physiological and Pathological Roles

The signaling initiated by OLG plays a crucial role in both normal physiological processes and the pathogenesis of various diseases.

Physiological Roles:

  • Cell Growth and Proliferation: OLG-mediated PKC activation is involved in the regulation of the cell cycle and proliferation in various cell types.

  • Metabolic Regulation: Emerging evidence suggests a role for DAGs, including OLG, in the regulation of glucose and lipid metabolism.[3]

  • Immune Response: Diacylglycerols are known to modulate immune cell function, and the specific fatty acid composition of DAGs can influence the nature of the immune response.

Pathological Roles:

  • Cancer: Aberrant OLG signaling is strongly associated with cancer. Elevated levels of OLG have been found in breast cancer tissues, where it is believed to promote tumor growth through the activation of PKC.[2]

  • Inflammation: Dysregulation of DAG signaling can contribute to chronic inflammatory conditions.

Quantitative Data

While specific binding affinities and kinetic parameters for OLG are not extensively documented in the literature, data from studies on analogous diacylglycerols and relevant enzymes provide valuable insights.

ParameterMolecule/EnzymeValueCell/System TypeReference
PKC Activation 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)Dose-dependent (5-500 µM)Rat islet homogenates[5]
Insulin (B600854) Release 1-Oleoyl-2-acetyl-sn-glycerol (OAG)Dose-dependent (50-500 µM)Rat islets[5]
Calcium Current Inhibition (IC50) 1-Oleoyl-2-acetyl-sn-glycerol (OAG)~25 µMGH3 pituitary cells[1]
Substrate Preference Diacylglycerol Kinase ε (DGKε)Prefers DAGs with linoleoyl at sn-2in vitro[1]

Experimental Protocols

1. Extraction and Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of OLG from biological samples, such as cell cultures or tissues.

a. Lipid Extraction (Folch Method):

  • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) or formic acid is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Quantification: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. The MRM transition for OLG would be based on its precursor ion ([M+NH4]+) and a specific fragment ion. An internal standard, such as a deuterated version of OLG, should be used for accurate quantification.

2. In Vitro Protein Kinase C Activity Assay

This assay measures the ability of OLG to activate PKC.

  • Prepare a reaction mixture containing a source of PKC (purified enzyme or cell lysate), a PKC substrate (e.g., a fluorescently labeled peptide), ATP, and a lipid mixture (phosphatidylserine and varying concentrations of OLG).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, ELISA, or radioactivity-based assays.

  • Determine the concentration of OLG that produces a half-maximal activation (AC50) of PKC.

Visualizations

OLG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OLG OLG PIP2->OLG Generates IP3 IP3 PIP2->IP3 Generates PKC PKC OLG->PKC Activates DGK DGK OLG->DGK Substrate Downstream_Effectors Downstream_Effectors PKC->Downstream_Effectors Phosphorylates PA PA DGK->PA Produces Ca2+ Ca2+ IP3->Ca2+ Mobilizes Ca2+->PKC Co-activates (conventional isoforms) Cellular_Responses Cellular_Responses Downstream_Effectors->Cellular_Responses Leads to

Caption: Signaling pathway of this compound (OLG).

OLG_Quantification_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification against Internal Standard) LC_MS->Data_Analysis

Caption: Experimental workflow for OLG quantification.

OLG_Metabolism PIP2 PIP2 OLG OLG PIP2->OLG PLC PA PA OLG->PA DGK FFA_MAG Free Fatty Acids + Monoacylglycerol OLG->FFA_MAG DAGL PLC PLC DGK DGK DAGL DAGL

Caption: Metabolic pathways of this compound (OLG).

References

A Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Natural Abundance, Analysis, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a prevalent diacylglycerol (DAG) found in a variety of natural sources, playing a significant role as a precursor in lipid biosynthesis and as a second messenger in cellular signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence and abundance of OLG, detailed experimental protocols for its extraction and quantification, and an in-depth look at its role in cellular signaling, particularly through the activation of Protein Kinase C (PKC).

Natural Sources and Abundance of this compound

This compound is a key structural component of triacylglycerols (TAGs) in numerous vegetable oils and animal fats. While it exists as a diacylglycerol in smaller quantities, its prevalence within TAGs provides an indirect measure of its potential abundance upon lipid metabolism.

Table 1: Abundance of Triacylglycerol Isomers Related to this compound in Various Vegetable Oils

Vegetable OilRelative LOL Content (%)*
Grape Seed Oil44.2 ± 2.6
Sunflower Oil26.8 ± 3.2
Pumpkin Seed Oil16.7 ± 4.6
Soybean Oil15.9 ± 2.9
Wheat Germ Oil13.9 ± 4.3
Olive Oil~0

*Relative LOL (1,3-dilinoleoyl-2-oleoyl glycerol) content is presented as LOL/(LLO+LOL), where LLO is 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (B35011). This provides an indication of the distribution of oleic and linoleic acids on the glycerol backbone. Data from a study on triacylglycerol positional isomers[1].

In addition to vegetable oils, the fatty acid constituents of OLG, oleic acid and linoleic acid, are abundant in various animal fats, suggesting the presence of OLG in these sources as well. For instance, these fatty acids are major components of bovine milk fat. OLG has also been identified in all human tissues, including the placenta, and is found in cellular membranes.[2][3][4]

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methodologies. The following sections outline detailed protocols for the isolation and measurement of OLG from natural sources.

Lipid Extraction from Plant Seeds

This protocol is adapted from established methods for lipid extraction from plant tissues.

Materials:

  • Mortar and pestle

  • Isopropanol (B130326) (with 0.01% Butylated hydroxytoluene - BHT)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 1 M KCl, 0.2 M H₃PO₄

  • Toluene

  • Internal standard (e.g., a commercially available diacylglycerol with a unique fatty acid composition not expected in the sample)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh a known amount of finely ground seed material.

  • Immediately add hot isopropanol (75-85°C) to the sample to inactivate lipases and prevent lipid degradation. A common ratio is 10 mL of isopropanol per gram of tissue.

  • Homogenize the sample using a mortar and pestle or a mechanical homogenizer until a uniform consistency is achieved.

  • Transfer the homogenate to a glass tube.

  • Add chloroform and methanol to the homogenate to achieve a final solvent ratio of chloroform:methanol:isopropanol (e.g., 1:1:1 v/v/v).

  • Add the internal standard at a known concentration.

  • Vortex the mixture thoroughly and allow it to extract for at least 1 hour at room temperature with occasional shaking.

  • Add 1 M KCl and 0.2 M H₃PO₄ to induce phase separation.

  • Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the lipids.

  • Carefully collect the lower chloroform phase into a clean glass tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1 v/v) for further analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the specific and sensitive quantification of OLG.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient from Mobile Phase A to Mobile Phase B is used to elute the diacylglycerols. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument.

  • MRM Transitions:

    • OLG Precursor Ion (m/z): [M+NH₄]⁺ or [M+H]⁺

    • OLG Product Ions (m/z): Characteristic fragment ions corresponding to the neutral loss of oleic acid or linoleic acid.

    • Internal Standard Transitions: Precursor and product ions specific to the chosen internal standard.

  • Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of OLG in the sample is then determined from this calibration curve.

Signaling Pathways Involving this compound

This compound is a key second messenger that activates various isoforms of Protein Kinase C (PKC), initiating a cascade of downstream signaling events that regulate numerous cellular processes.

Activation of Protein Kinase C

The primary and most well-characterized role of diacylglycerols like OLG is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[5] This activation is a critical step in signal transduction pathways initiated by the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC).

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes OLG This compound (OLG) PIP2->OLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC OLG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates substrates Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC activates Ligand Ligand Ligand->Receptor Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive co-activates (cPKC)

Figure 1. Activation of Protein Kinase C by this compound.

Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG (in this case, OLG). OLG remains in the plasma membrane and recruits PKC from the cytosol, leading to its activation. For conventional PKCs, this activation is also dependent on an increase in intracellular calcium concentration, which is triggered by IP₃.

Downstream Signaling Cascades

Activated PKC isoforms phosphorylate a wide array of substrate proteins on serine and threonine residues, leading to a diverse range of cellular responses.

Downstream_Signaling cluster_responses Cellular Responses OLG This compound (OLG) PKC Activated PKC OLG->PKC activates Gene_Expression Gene Expression (e.g., transcription factors) PKC->Gene_Expression Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth Metabolism Metabolic Regulation (e.g., glucose uptake) PKC->Metabolism Apoptosis Apoptosis Regulation PKC->Apoptosis Cell_Motility Cell Motility & Metastasis PKC->Cell_Motility

Figure 2. Downstream Cellular Responses Mediated by OLG-PKC Signaling.

The specific downstream effects of OLG-mediated PKC activation are isoform-specific and cell-type dependent. For example, in the context of cancer, particularly breast cancer, OLG has been implicated in promoting tumor growth through the activation of PKC and subsequent signaling cascades that influence cell proliferation and metastasis.

Biosynthesis of this compound

The synthesis of OLG occurs through the de novo pathway for triacylglycerol biosynthesis, also known as the Kennedy pathway.

Biosynthesis_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Glycerol-3-phosphate acyltransferase PA Phosphatidic Acid LPA->PA Lysophosphatidic acid acyltransferase DAG This compound (OLG) PA->DAG Phosphatidic acid phosphatase TAG Triacylglycerol DAG->TAG Diacylglycerol acyltransferase Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->LPA Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->PA Acyl_CoA Acyl-CoA Acyl_CoA->TAG

Figure 3. Biosynthesis of this compound via the Kennedy Pathway.

The pathway begins with the acylation of glycerol-3-phosphate, first with oleoyl-CoA to form lysophosphatidic acid, and then with linoleoyl-CoA to yield phosphatidic acid. The phosphate (B84403) group is then removed by phosphatidic acid phosphatase to produce this compound. This DAG can then be further acylated to form a triacylglycerol.

Conclusion

This compound is a fundamentally important lipid molecule with dual roles as a metabolic intermediate and a signaling second messenger. Its abundance in common dietary fats and its ability to activate key signaling proteins like PKC make it a molecule of significant interest in the fields of nutrition, cell biology, and drug development. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of OLG in health and disease.

References

An In-depth Technical Guide to DG(18:1/18:2): Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological roles of 1-oleoyl-2-linoleoyl-sn-glycerol, commonly abbreviated as DG(18:1/18:2). This specific diacylglycerol (DAG) species plays a crucial role as a second messenger in a multitude of cellular signaling pathways, making it a molecule of high interest in various research and drug development contexts.

Chemical Structure and Physicochemical Properties

DG(18:1/18:2) is a diglyceride composed of a glycerol (B35011) backbone esterified with oleic acid (an 18-carbon monounsaturated fatty acid) at the sn-1 position and linoleic acid (an 18-carbon polyunsaturated fatty acid) at the sn-2 position. The stereospecific numbering (sn) indicates the specific configuration of the fatty acid chains on the glycerol molecule, which is crucial for its biological activity.

Chemical Structure:

A summary of the key physicochemical properties of DG(18:1/18:2) is presented in the table below. It is important to note that while some experimental data is available, many of the specific physical properties for this particular diacylglycerol are predicted based on its structure and data from similar lipids.

PropertyValueSource
Molecular Formula C39H70O5PubChem
Molecular Weight 619.0 g/mol PubChem
Physical State SolidHuman Metabolome Database (HMDB)
Melting Point Not Experimentally DeterminedN/A
Boiling Point Predicted: ~650-700 °CPredicted based on related compounds
Density Not Experimentally DeterminedN/A
Solubility Soluble in organic solvents like chloroform (B151607), methanol, and ethanol. Sparingly soluble in hexane.[1]Inferred from similar lipids

Biological Significance: A Key Second Messenger

Diacylglycerols, including DG(18:1/18:2), are pivotal second messengers in cellular signaling. Their primary and most well-characterized role is the activation of Protein Kinase C (PKC) isozymes.[2][3] The generation of DG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of downstream signaling events.

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is a critical cellular event regulated by DG(18:1/18:2). This process is central to numerous physiological responses, including cell growth, differentiation, and apoptosis.

The general mechanism of PKC activation by diacylglycerol involves the following key steps:

  • Recruitment to the Membrane: Increased intracellular calcium levels ([Ca2+]) trigger the translocation of PKC from the cytosol to the cell membrane.

  • Binding of Diacylglycerol: At the membrane, PKC binds to diacylglycerol, including DG(18:1/18:2). This binding event, in conjunction with calcium and phospholipids like phosphatidylserine, induces a conformational change in the PKC molecule.

  • Activation of the Kinase Domain: The conformational change relieves autoinhibition and exposes the catalytic kinase domain of PKC.

  • Phosphorylation of Downstream Targets: The activated PKC then phosphorylates a wide array of substrate proteins on their serine and threonine residues, thereby modulating their activity and initiating downstream signaling cascades.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DG DG(18:1/18:2) PIP2->DG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive_mem Inactive PKC DG->PKC_inactive_mem Binds to PKC_active Active PKC PKC_inactive_mem->PKC_active Activation Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates PKC_inactive_cyto Inactive PKC PKC_inactive_cyto->PKC_inactive_mem Translocates to membrane ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive_mem Binds to Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Leads to

Downstream Signaling Pathways

The activation of PKC by DG(18:1/18:2) initiates a complex network of downstream signaling pathways that vary depending on the specific PKC isoform, cell type, and cellular context. Some of the key downstream effects include:

  • Gene Expression: Activated PKC can phosphorylate transcription factors, leading to changes in gene expression that regulate cell proliferation, differentiation, and survival.

  • Cell Cycle Control: PKC signaling can influence the cell cycle machinery, affecting transitions between different phases of the cell cycle.[4]

  • Inflammatory Responses: In immune cells, PKC activation is crucial for the production of inflammatory mediators.[5]

  • Metabolic Regulation: PKC plays a role in regulating glucose and lipid metabolism.[2][6]

Downstream_Signaling DG DG(18:1/18:2) PKC Protein Kinase C (PKC) DG->PKC Activates Gene_Expression Gene Expression PKC->Gene_Expression Cell_Cycle Cell Cycle Regulation PKC->Cell_Cycle Inflammation Inflammatory Response PKC->Inflammation Metabolism Metabolic Regulation PKC->Metabolism Proliferation Cell Proliferation Gene_Expression->Proliferation Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis G1_S_transition G1/S Transition Cell_Cycle->G1_S_transition Cytokine_Production Cytokine Production Inflammation->Cytokine_Production Glucose_Uptake Glucose Uptake Metabolism->Glucose_Uptake Lipid_Synthesis Lipid Synthesis Metabolism->Lipid_Synthesis

Experimental Protocols

The study of DG(18:1/18:2) requires robust experimental methodologies for its extraction, quantification, and synthesis.

Extraction of Diacylglycerols from Biological Samples

A common method for extracting lipids, including diacylglycerols, from cells and tissues is a modified Bligh-Dyer method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenize the biological sample (e.g., cell pellet or tissue) in a mixture of chloroform:methanol (1:2, v/v).

  • Vortex the mixture thoroughly for 2-5 minutes to ensure complete lipid extraction.

  • Add chloroform and 0.9% NaCl solution to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex the mixture again for 2 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis.

Lipid_Extraction_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenize in Chloroform:Methanol (1:2) Sample->Homogenization Phase_Separation Add Chloroform & NaCl (Final Ratio 2:2:1.8) Homogenization->Phase_Separation Centrifugation Centrifuge (1000 x g, 10 min) Phase_Separation->Centrifugation Collection Collect Lower Organic Phase Centrifugation->Collection Drying Dry under Nitrogen Collection->Drying Resuspension Resuspend in Appropriate Solvent Drying->Resuspension Analysis Downstream Analysis (e.g., LC-MS/MS) Resuspension->Analysis

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual lipid species like DG(18:1/18:2).

General Protocol Outline:

  • Sample Preparation: Extract lipids from the biological sample as described in the protocol above.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the lipid extract. For diacylglycerol analysis, a deuterated or a C17-chain length diacylglycerol standard is often used.

  • LC Separation: Separate the different lipid species in the extract using a reverse-phase liquid chromatography column (e.g., C18). A gradient elution with solvents such as methanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate, is typically employed.

  • MS/MS Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. For diacylglycerols, neutral loss scanning is a common method. This involves scanning for the neutral loss of a specific fatty acid from the ammoniated molecular ion ([M+NH4]+).[7]

  • Quantification: The peak area of the analyte (DG(18:1/18:2)) is compared to the peak area of the internal standard to calculate the absolute concentration of DG(18:1/18:2) in the original sample.

LC_MS_Quantification Lipid_Extract Lipid Extract Internal_Standard Add Internal Standard Lipid_Extract->Internal_Standard LC_Separation Liquid Chromatography (LC) Separation Internal_Standard->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Spectrometry (MS1 - Precursor Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2 - Neutral Loss Scan) CID->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

Synthesis of DG(18:1/18:2)

The synthesis of specific diacylglycerol isomers like DG(18:1/18:2) can be achieved through enzymatic or chemical methods. Enzymatic synthesis is often preferred due to its high regioselectivity.[8][9]

Enzymatic Synthesis (General Approach): A common strategy involves a two-step enzymatic reaction.[10]

  • Synthesis of 2-monoacylglycerol: An unselective lipase (B570770) can be used to catalyze the esterification of a fatty acid to glycerol, followed by selective alcoholysis to yield the 2-monoacylglycerol.

  • Esterification at sn-1 and sn-3: A sn-1,3 specific lipase is then used to esterify the desired fatty acids (in this case, oleic acid and another fatty acid which is later removed) to the sn-1 and sn-3 positions of the 2-monoacylglycerol.

  • Selective deacylation: A final step would be required to selectively remove the fatty acid from the sn-3 position to yield the desired this compound.

Note: The specific conditions, including the choice of lipase, reaction time, temperature, and purification methods, need to be optimized for the synthesis of DG(18:1/18:2).

Conclusion

DG(18:1/18:2) is a fundamentally important lipid second messenger with a well-established role in activating Protein Kinase C and initiating a wide range of downstream cellular responses. A thorough understanding of its chemical properties, biological functions, and the experimental methods used to study it is essential for researchers in cell biology, pharmacology, and drug development. This technical guide provides a foundational overview to aid in the design and interpretation of experiments involving this critical signaling molecule. Further research is warranted to fully elucidate the specific downstream targets of DG(18:1/18:2)-mediated signaling in various physiological and pathological contexts.

References

1-Oleoyl-2-linoleoyl-sn-glycerol in cellular lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Oleoyl-2-linoleoyl-sn-glycerol (B1245418) in Cellular Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OLG) is a specific molecular species of diacylglycerol (DAG), a class of lipid molecules central to cellular metabolism and signaling. As an sn-1,2-diacylglycerol, OLG functions as a critical metabolic intermediate in the synthesis of triacylglycerols (TAGs) for energy storage in lipid droplets and as a precursor for various phospholipids (B1166683) essential for membrane structure.[1][2] Beyond its structural role, OLG, like other sn-1,2-DAGs, is a potent second messenger that activates key signaling proteins, most notably Protein Kinase C (PKC), thereby influencing a wide array of cellular processes.[2][3] This guide details the metabolic pathways involving OLG, its role in signaling cascades, presents quantitative data from related analogs, and provides detailed experimental protocols for the analysis of DAG species.

Biochemical Properties and Structure

This compound is a glycerolipid consisting of a glycerol (B35011) backbone esterified with an oleic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position.[4] The sn-3 position has a free hydroxyl group. This specific stereochemistry is crucial for its biological activity, particularly in signaling, as only the sn-1,2 isoform is known to activate signaling effectors like PKC.[1]

  • IUPAC Name: [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate[4]

  • Molecular Formula: C₃₉H₇₀O₅[4]

  • Molecular Weight: 619.0 g/mol [4]

Role in Cellular Lipid Metabolism

OLG is a key node in lipid metabolism, primarily participating in the de novo synthesis of triacylglycerols, the main constituents of lipid droplets.[5][6]

Biosynthesis of this compound

OLG is synthesized as an intermediate in the Kennedy pathway for triacylglycerol and phospholipid synthesis, which primarily occurs in the endoplasmic reticulum (ER).[7]

  • Glycerol-3-phosphate Acylation: The pathway begins with glycerol-3-phosphate (G3P).

  • Formation of Lysophosphatidic Acid (LPA): Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of G3P at the sn-1 position, typically with a saturated or monounsaturated fatty acyl-CoA, such as oleoyl-CoA.

  • Formation of Phosphatidic Acid (PA): Acylglycerolphosphate acyltransferase (AGPAT) acylates LPA at the sn-2 position with a second fatty acyl-CoA, which is often polyunsaturated, like linoleoyl-CoA, to form phosphatidic acid.

  • Formation of DAG: Phosphatidic acid phosphatase (PAP) dephosphorylates PA, yielding sn-1,2-diacylglycerol.[8] If the acyl chains are oleate (B1233923) and linoleate, the product is this compound.

OLG as a Precursor for Triacylglycerol and Lipid Droplet Formation

Once synthesized, OLG is the direct substrate for the final step of TAG synthesis.

  • TAG Synthesis: Diacylglycerol acyltransferase (DGAT) enzymes (DGAT1 and DGAT2) catalyze the esterification of a third fatty acid to the free sn-3 hydroxyl group of OLG.[8]

  • Lipid Droplet Biogenesis: The newly synthesized, highly hydrophobic TAGs accumulate within the ER membrane leaflets.[6] As their concentration increases, they coalesce to form an oily "lens," which then buds off into the cytoplasm, enrobed in a phospholipid monolayer derived from the ER membrane, to form a nascent lipid droplet.[8][9] OLG is therefore essential for the storage of neutral lipids and the prevention of lipotoxicity from excess free fatty acids.[9]

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-Oleoyl-sn-glycerol-3-P) PA Phosphatidic Acid (this compound-3-P) OLG This compound (OLG) TAG Triacylglycerol (TAG) LD Lipid Droplet TAG->LD Budding

Caption: Metabolic pathway for OLG and TAG synthesis leading to lipid droplet formation.

Role in Cellular Signaling

The generation of sn-1,2-DAGs, including OLG, at cellular membranes (particularly the plasma membrane) is a pivotal event in signal transduction. This signaling pool of DAG is typically produced by the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[1]

Activation of Protein Kinase C (PKC)

The primary and most well-understood function of signaling DAGs is the activation of the PKC family of serine/threonine kinases.[2]

  • PLC Activation: A variety of cell surface receptors (e.g., GPCRs, receptor tyrosine kinases) activate PLC.

  • PIP₂ Hydrolysis: Activated PLC cleaves PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

  • PKC Translocation and Activation: DAG remains in the membrane and, in conjunction with Ca²⁺ (released from the ER by IP₃) and phosphatidylserine, recruits conventional PKC isoforms (α, β, γ) from the cytosol to the membrane.[10] This binding induces a conformational change that activates the kinase, allowing it to phosphorylate a multitude of downstream protein targets, regulating processes like cell proliferation, differentiation, and apoptosis.[2]

G Receptor Cell Surface Receptor (GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG sn-1,2-Diacylglycerol (e.g., OLG) PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocates & Activates Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca2->PKC_inactive

Caption: General signaling pathway for diacylglycerol-mediated PKC activation.
Termination of DAG Signaling

The DAG signal is transient and tightly regulated. Termination occurs primarily through two mechanisms:

  • Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG at the sn-3 position to generate PA, which is both a signaling molecule in its own right and a precursor for regenerating phosphoinositides.[11]

  • Incorporation into TAG: DAG can be acylated by DGATs and stored as inert TAGs in lipid droplets.

Quantitative Data

Direct quantitative data on the specific effects of this compound are limited in publicly available literature. However, extensive research has been conducted using the cell-permeable synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) , which mimics the signaling functions of endogenous sn-1,2-DAGs. The following tables summarize key quantitative findings from studies using OAG.

Table 1: Effects of OAG on Ion Channel Activity and Intracellular Ion Concentrations

Parameter Cell Type OAG Concentration Observed Effect Citation
Ca²⁺ Currents (T-type) GH3 Pituitary Cells 40 µM ~60% attenuation [12]
Ca²⁺ Currents (L-type) GH3 Pituitary Cells 40 µM ~50% attenuation [12]
Intracellular Ca²⁺ Flexor digitorum brevis fibers 100 µM Significant elevation [2]
Intracellular Na⁺ Flexor digitorum brevis fibers 100 µM 18% - 50% increase depending on genotype [2]

| Insulin Release | Rat Islets | 50-500 µM | Dose-dependent stimulation |[13] |

Table 2: OAG Dose-Response Data

Parameter System Effective Concentration Range Half-Maximal Effect (IC₅₀/EC₅₀) Citation
Ca²⁺ Current Inhibition GH3 Pituitary Cells 4 - 60 µM ~25 µM [12]

| PKC Activation | Rat Islet Homogenates | 5 - 500 µM | Not specified |[13] |

Experimental Protocols

The analysis of OLG requires robust methods for lipid extraction, separation of DAG isomers, and sensitive quantification.

Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)

This is a foundational protocol for extracting all lipids from a cellular sample.

Materials:

  • Cell pellet (e.g., 2 x 10⁶ cells)

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

Procedure:

  • Cell Harvest: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet.

  • Homogenization: Resuspend the cell pellet in 0.8 mL of PBS in a glass tube.

  • Solvent Addition: Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute to create a single-phase mixture.

  • Phase Separation: Add 1 mL of chloroform and vortex again for 30 seconds. Then, add 1 mL of 0.9% NaCl solution and vortex for a final 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette, ensuring not to disturb the protein interface, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Resuspend the dried lipid film in a small volume of chloroform and store at -80°C under nitrogen or argon to prevent oxidation.

Protocol 2: Quantification of sn-1,2-Diacylglycerols via DAG Kinase Assay

This enzymatic assay quantifies the signaling-competent sn-1,2-DAG pool.

Materials:

  • Dried total lipid extract (from Protocol 5.1)

  • E. coli DAG Kinase

  • [γ-³²P]-ATP or [γ-³³P]-ATP

  • Solubilizing Buffer: 7.5% (w/v) octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0.

  • 2x Reaction Buffer

  • 100 mM Dithiothreitol (DTT)

  • 1 mM DETAPAC, pH 6.6

  • TLC plates (Silica Gel G)

  • TLC Solvents: 1) Acetone (B3395972); 2) Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)

  • Phosphatidic acid and DAG standards

Procedure:

  • Lipid Solubilization: Dissolve the dried lipid extract in 20 µl of chloroform:methanol (2:1, v/v) and add 100 µl of Solubilizing Buffer. Vortex and incubate at room temperature for 15 minutes.

  • Reaction Setup: On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase to the solubilized lipids.

  • Initiate Reaction: Start the reaction by adding radiolabeled ATP (e.g., 3 µCi [γ-³³P]-ATP) diluted in 20 µl of 1 mM DETAPAC. Vortex briefly.

  • Incubation: Incubate the reaction at 25°C for 30-60 minutes.

  • Stop Reaction & Re-extraction: Stop the reaction by placing tubes on ice. Re-extract the lipids using the Bligh & Dyer method as described in Protocol 5.1, steps 3-7.

  • TLC Separation: Dissolve the final dried lipid extract in ~50 µl of chloroform:methanol (2:1, v/v). Spot the sample, along with PA and DAG standards, onto a TLC plate.

  • Chromatography:

    • First, develop the plate in a TLC chamber with acetone for ~30 minutes. Dry the plate.

    • Next, develop the plate in a second chamber containing the chloroform:methanol:acetic acid solvent system.

  • Detection: Dry the TLC plate and expose it to a phosphor-imaging screen. Scan the screen to detect the radiolabeled phosphatidic acid spot, which is proportional to the initial amount of sn-1,2-DAG in the sample.[13]

Protocol 3: Analysis of DAG Molecular Species by LC-MS/MS

This protocol provides an overview for identifying and quantifying specific DAGs like OLG.

Workflow:

  • Lipid Extraction: Extract total lipids from the sample as described in Protocol 5.1. Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled DAG) prior to extraction for accurate quantification.

  • Derivatization (Optional but Recommended): To prevent acyl group migration between the sn-1/2 and sn-3 positions during analysis, derivatize the free hydroxyl group. A common method is to react the lipid extract with 2,4-difluorophenyl isocyanate to form a stable urethane (B1682113) derivative.

  • Chromatographic Separation:

    • Use a High-Performance Liquid Chromatography (HPLC) system.

    • For separating DAG isomers, normal-phase chromatography is often effective. A mobile phase gradient of solvents like hexane/isopropanol or ethyl acetate/isooctane can be used.

    • Reversed-phase chromatography can also separate DAGs based on acyl chain length and saturation.[3]

  • Mass Spectrometry Detection:

    • Couple the HPLC output to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Operate in positive ion mode. DAGs typically form adducts like [M+NH₄]⁺.

    • In MS/MS mode, the precursor ion is fragmented. The fragmentation pattern reveals the identity of the fatty acyl chains. For example, a neutral loss scan corresponding to the mass of oleic acid or linoleic acid can selectively identify DAGs containing those fatty acids.

  • Data Analysis: Identify OLG based on its specific retention time and mass-to-charge ratio (m/z) of its precursor and fragment ions. Quantify its abundance by comparing its peak area to that of the known-concentration internal standard.

G Sample Cell/Tissue Sample (+ Internal Standard) Extract Total Lipid Extraction (Protocol 5.1) Sample->Extract Deriv Derivatization (Optional) Extract->Deriv HPLC HPLC Separation (Normal or Reverse Phase) Deriv->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: General workflow for the analysis of DAG molecular species by LC-MS/MS.

Conclusion

This compound is a representative diacylglycerol that exemplifies the dual function of this lipid class. It is a vital intermediate in the metabolic pathway that channels fatty acids into neutral lipid storage within lipid droplets, a process fundamental to cellular energy homeostasis and the mitigation of lipotoxicity. Concurrently, as an sn-1,2-DAG, it can act as a critical second messenger in signal transduction cascades, primarily through the activation of Protein Kinase C. While specific quantitative data for OLG remains elusive, the established roles of its chemical class and the detailed analytical protocols available allow researchers to investigate its function within the broader context of the cellular lipidome and signaling network. Further lipidomics studies are needed to delineate the unique contributions of individual DAG species like OLG to cellular physiology and disease.

References

The Stereo-Specific Nature of Diacylglycerol Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diacylglycerol (DAG) is a critical second messenger that plays a pivotal role in a myriad of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isozymes. The stereochemistry of DAG is a crucial determinant of its biological activity, with the sn-1,2-diacylglycerol isomer being the canonical activator of PKC. This technical guide provides an in-depth exploration of the stereospecificity of DAG signaling, targeting researchers, scientists, and drug development professionals. We delve into the structural basis of stereospecific recognition by PKC's C1 domain, summarize quantitative data on the differential activation of PKC isoforms by various DAG stereoisomers, and provide detailed experimental protocols for key assays in the field. Furthermore, this guide utilizes Graphviz visualizations to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for understanding and investigating the nuanced world of DAG signaling.

Introduction: The Significance of Stereochemistry in Diacylglycerol Signaling

Diacylglycerol (DAG) is a lipid second messenger generated at cellular membranes in response to a wide range of extracellular stimuli. Its primary role is to recruit and activate a family of serine/threonine kinases known as Protein Kinase C (PKC)[1]. The PKC family comprises multiple isozymes classified into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC)[2]. While cPKC and nPKC isoforms are regulated by DAG, aPKCs are not[2].

The biological activity of DAG is exquisitely dependent on its stereochemistry. Of the three possible stereoisomers, sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and 1,3-diacylglycerol, only the sn-1,2 isomer is the physiologically relevant and potent activator of PKC[1][2]. This stereospecificity is fundamental to the tight regulation of cellular signaling, ensuring that PKC is activated only in response to specific enzymatic reactions that produce the correct isomer. The enzymes responsible for generating signaling DAG, primarily Phospholipase C (PLC), stereospecifically hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to produce sn-1,2-DAG[2][3].

Understanding the stereospecificity of DAG signaling is paramount for several reasons. For researchers, it provides insight into the fundamental mechanisms of signal transduction. For drug development professionals, it offers a basis for designing specific and potent modulators of PKC activity, which is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. This guide aims to provide a comprehensive technical overview of this critical aspect of cell signaling.

Signaling Pathways: The Central Role of sn-1,2-Diacylglycerol

The canonical pathway for sn-1,2-DAG production and subsequent PKC activation is initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then hydrolyzes PIP2 in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-DAG. IP3 triggers the release of Ca2+ from intracellular stores, which, in the case of conventional PKCs, is a co-requisite for activation. The membrane-bound sn-1,2-DAG then recruits PKC to the membrane, leading to its activation.

DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding G-Protein G-Protein Receptor->G-Protein 2. Activation PLC Phospholipase C (PLC) G-Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis sn-1,2-DAG sn-1,2-Diacylglycerol PIP2->sn-1,2-DAG IP3 IP3 PIP2->IP3 PKC_cytosol Inactive PKC sn-1,2-DAG->PKC_cytosol 8. Recruitment PKC_membrane Active PKC Substrate Substrate PKC_membrane->Substrate 9. Phosphorylation ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor Ca2+ Ca2+ ER->Ca2+ 6. Release Ca2+->PKC_cytosol 7. Binding (cPKC) PKC_cytosol->PKC_membrane Cellular Response Cellular Response Substrate->Cellular Response

Figure 1: Canonical Diacylglycerol Signaling Pathway.

The stereospecificity of this pathway is critical. Other DAG isomers, such as sn-2,3-diacylglycerol and 1,3-diacylglycerol, are not produced by PLC and are poor activators of PKC[1]. This ensures that PKC activation is tightly coupled to receptor-mediated signaling events.

The C1 Domain: A Stereospecific Recognition Module

The stereospecific recognition of sn-1,2-DAG is mediated by a conserved region in PKC isozymes known as the C1 domain. The C1 domain is a cysteine-rich motif that coordinates two zinc ions, forming a compact, globular structure. This domain contains a shallow, hydrophobic groove that serves as the binding site for DAG and its functional analogs, the phorbol (B1677699) esters.

Structural studies have revealed the molecular basis for this stereospecificity. The C1 domain of PKCδ in complex with sn-1,2-dioctanoylglycerol shows that the lipid binds in a groove formed by two beta-strands. The glycerol (B35011) backbone of the DAG molecule forms specific hydrogen bonds with the protein, and the two acyl chains are inserted into the hydrophobic core of the C1 domain. This precise arrangement is only possible with the sn-1,2 stereochemistry. The sn-2,3 isomer would have a different orientation of the hydroxyl and acyl groups, preventing optimal binding and activation. The 1,3-isomer lacks the vicinal diol structure required for proper interaction with the C1 domain.

C1_Domain_Binding cluster_C1 PKC C1 Domain cluster_DAGs Diacylglycerol Isomers BindingGroove Hydrophobic Binding Groove Zinc Zn2+ Cys Cysteine Residues sn12DAG sn-1,2-DAG sn12DAG->BindingGroove Specific Binding & Activation sn23DAG sn-2,3-DAG sn23DAG->BindingGroove Poor Binding & No Activation 13DAG 1,3-DAG 13DAG->BindingGroove No Binding & No Activation PKC_Assay_Workflow Start Start PrepareVesicles 1. Prepare Lipid Vesicles (e.g., PC/PS with DAG isomer) Start->PrepareVesicles AddComponents 2. Add Assay Components (PKC enzyme, Ca2+, ATP, Substrate) PrepareVesicles->AddComponents Incubate 3. Incubate at 30°C AddComponents->Incubate StopReaction 4. Stop Reaction (e.g., adding EDTA) Incubate->StopReaction MeasurePhosphorylation 5. Measure Substrate Phosphorylation (e.g., Radiometric or Fluorescence) StopReaction->MeasurePhosphorylation AnalyzeData 6. Analyze Data (Determine EC50) MeasurePhosphorylation->AnalyzeData End End AnalyzeData->End

References

Subcellular Localization of 1-Oleoyl-2-linoleoyl-sn-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a prominent diacylglycerol (DAG) species deeply enmeshed in cellular signaling and lipid metabolism. Its precise subcellular localization is a critical determinant of its function, dictating its accessibility to downstream effector proteins and metabolic enzymes. This technical guide provides a comprehensive overview of the subcellular distribution of OLG, detailing its presence in key organelles, the experimental methodologies used to determine its localization, and its role in cellular signaling pathways. Quantitative data, where available for general diacylglycerols, is presented to offer a comparative framework, and detailed experimental protocols are provided to enable researchers to investigate OLG localization in their specific model systems.

Introduction

Diacylglycerols (DAGs) are multifaceted lipid molecules that serve as crucial second messengers in a myriad of cellular signaling cascades and as key intermediates in lipid biosynthesis. The specific acyl chain composition of a DAG molecule, such as in this compound, can significantly influence its biophysical properties and its interaction with proteins, thereby fine-tuning its biological activity. Understanding the precise subcellular location of OLG is paramount for elucidating its specific roles in cellular physiology and pathology. This guide aims to provide a detailed technical overview of the current understanding of OLG's subcellular distribution and the methods to study it.

Subcellular Distribution of Diacylglycerols

Subcellular FractionRepresentative Percentage of Total DiacylglycerolKey Functions Related to Diacylglycerol
Endoplasmic Reticulum (ER) HighSynthesis of triacylglycerols and phospholipids; Formation of lipid droplets.
Lipid Droplets Variable (can be high)Storage of neutral lipids; Precursor for triacylglycerol synthesis.[1]
Plasma Membrane ModerateSignal transduction (activation of Protein Kinase C).
Mitochondria-Associated Membranes (MAM) ModerateLipid synthesis and transport; Calcium homeostasis.
Nuclear Envelope LowNuclear signaling events.
Golgi Apparatus LowProcessing and transport of lipids and proteins.

Note: This table provides a generalized representation based on the known functions and synthesis pathways of diacylglycerols. The actual percentages can be determined using the experimental protocols outlined in this guide.

Key Organelles in OLG Localization

Endoplasmic Reticulum (ER)

The ER is a central hub for lipid synthesis, including the generation of OLG.[2][3][4] It is here that OLG serves as a critical precursor for the synthesis of triacylglycerols (TAGs), catalyzed by diacylglycerol acyltransferases (DGATs), and for the production of various phospholipids. The concentration of OLG in the ER is dynamically regulated, reflecting the balance between its synthesis and its conversion to other lipid species.

Lipid Droplets

Lipid droplets are organelles specialized in the storage of neutral lipids.[1] Given that OLG is an immediate precursor to TAG, the primary component of lipid droplets, it is transiently present at the site of lipid droplet biogenesis on the ER membrane and can be found within the lipid droplet fraction.[1] The accumulation of DAGs in lipid droplets is considered a mechanism to buffer their potent signaling activities at other cellular membranes.[1]

Plasma Membrane

At the plasma membrane, OLG plays a pivotal role as a second messenger. Its generation, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), leads to the recruitment and activation of various proteins, most notably Protein Kinase C (PKC) isoforms.[5][6][7][8] This activation initiates downstream signaling cascades that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

Experimental Protocols

Subcellular Fractionation and Lipid Extraction

This protocol describes a general procedure for isolating subcellular organelles, followed by the extraction of lipids for subsequent analysis.

Objective: To isolate major organelles and extract lipids for the quantification of OLG.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Dounce homogenizer or similar disruption device

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Sucrose solutions of varying densities for gradient centrifugation

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a 2:1:0.8 ratio - Bligh-Dyer method)

  • Internal standards for mass spectrometry (e.g., deuterated DAG species)

Protocol:

  • Cell/Tissue Homogenization:

    • Harvest cells or finely mince tissue and wash with ice-cold PBS.

    • Resuspend the sample in ice-cold homogenization buffer.

    • Homogenize the sample using a Dounce homogenizer on ice until sufficient cell lysis is achieved (monitor under a microscope).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The supernatant contains the cytosol.

  • Density Gradient Centrifugation (for higher purity):

    • For further purification of organelles (e.g., ER, mitochondria, plasma membrane), resuspend the pellets from differential centrifugation and layer them on top of a discontinuous sucrose gradient.

    • Centrifuge at high speed for a sufficient time to allow organelles to migrate to their isopycnic point.

    • Carefully collect the distinct bands corresponding to different organelles.

  • Lipid Extraction:

    • To each subcellular fraction, add the chloroform/methanol mixture.

    • Vortex thoroughly and allow the phases to separate.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in an appropriate solvent for analysis.

Quantification by Mass Spectrometry

Objective: To quantify the amount of OLG in each subcellular fraction.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate lipid quantification.[1][9][10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Protocol:

  • Sample Preparation:

    • Resuspend the dried lipid extracts from each subcellular fraction in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1).

    • Add a known amount of an appropriate internal standard (e.g., a commercially available deuterated OLG or a DAG with a distinct mass).

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the lipids using a gradient of solvents (e.g., a water/acetonitrile/isopropanol gradient) to separate different lipid species.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set the mass spectrometer to operate in a Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • Define the specific precursor-to-product ion transitions for OLG and the internal standard.

    • The instrument will specifically detect and quantify the signal corresponding to OLG.

  • Data Analysis:

    • Integrate the peak areas for OLG and the internal standard.

    • Calculate the concentration of OLG in each fraction by comparing its peak area to that of the known amount of the internal standard.

    • Normalize the OLG amount to the total protein or lipid content of the fraction to determine its relative abundance.

Visualization by Confocal Microscopy

Objective: To visualize the subcellular localization of OLG using a fluorescent analog.

Note: This method relies on the use of a fluorescently tagged OLG analog. The behavior of the analog should be carefully validated to ensure it mimics the endogenous lipid.

Materials:

  • Fluorescently labeled OLG analog (e.g., BODIPY-tagged DAG)

  • Live cells grown on coverslips

  • Organelle-specific fluorescent trackers (e.g., ER-Tracker™, MitoTracker™)

  • Confocal laser scanning microscope

Protocol:

  • Cell Labeling:

    • Incubate live cells with the fluorescent OLG analog at an appropriate concentration and for a suitable duration.

    • In parallel, incubate cells with organelle-specific trackers to label the ER, mitochondria, or other compartments of interest.

  • Image Acquisition:

    • Mount the coverslips on a microscope slide.

    • Use a confocal microscope to acquire images.

    • Excite the fluorescent OLG analog and the organelle trackers with their respective laser lines and collect the emission signals in separate channels.

  • Image Analysis:

    • Merge the images from the different channels to observe the colocalization of the fluorescent OLG analog with the specific organelle markers.

    • Quantify the degree of colocalization using appropriate software and statistical methods (e.g., Pearson's correlation coefficient).

Signaling Pathways and Visualizations

This compound, like other sn-1,2-diacylglycerols, is a potent activator of Protein Kinase C (PKC).[5][6][7][8] The generation of OLG at the plasma membrane, often initiated by the activation of Phospholipase C (PLC), creates a binding site for the C1 domain of conventional and novel PKC isoforms. This binding, in conjunction with calcium for conventional PKCs, leads to a conformational change that activates the kinase, allowing it to phosphorylate a multitude of downstream target proteins.

PKC Activation Pathway

PKC_Activation GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 OLG This compound (OLG) PIP2->OLG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) OLG->PKC Binds & Recruits Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Binds (for cPKC) Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Activation of Protein Kinase C by this compound.

Experimental Workflow for Subcellular Localization

Experimental_Workflow Start Start: Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Microscopy Confocal Microscopy (with fluorescent analog) Start->Microscopy DiffCent Differential Centrifugation Homogenization->DiffCent Fractions Crude Organelle Fractions DiffCent->Fractions GradientCent Density Gradient Centrifugation Fractions->GradientCent PureFractions Purified Organelle Fractions GradientCent->PureFractions LipidExtract Lipid Extraction PureFractions->LipidExtract LCMS LC-MS/MS Quantification LipidExtract->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Result Subcellular OLG Distribution Profile DataAnalysis->Result Visualization Visualization of Subcellular Localization Microscopy->Visualization

Caption: Workflow for determining the subcellular localization of OLG.

Conclusion

The subcellular localization of this compound is a tightly regulated process that is fundamental to its diverse biological functions. While primarily synthesized in the endoplasmic reticulum, OLG is dynamically distributed among various organelles, including lipid droplets and the plasma membrane, where it acts as a critical signaling molecule. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively and qualitatively assess the subcellular distribution of OLG in their systems of interest. A deeper understanding of the spatial and temporal dynamics of OLG will undoubtedly provide valuable insights into the intricate mechanisms of cellular signaling and lipid metabolism, and may open new avenues for therapeutic intervention in diseases where these processes are dysregulated.

References

Methodological & Application

Application Notes and Protocols for 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a species of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways.[1][2] As a key intermediate in lipid metabolism, OLG and other DAGs are pivotal in the activation of various downstream effectors, most notably Protein Kinase C (PKC).[1][2][3] The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and ion channel activity.[4][5][6]

Due to their lipophilic nature, exogenous application of specific DAG species like OLG allows for the direct and targeted activation of these pathways, bypassing the need for receptor stimulation and phospholipase C (PLC) activity. This makes OLG a valuable tool for dissecting the intricate roles of DAG signaling in both normal physiology and pathological conditions.

These application notes provide a comprehensive guide for the use of OLG in cell culture, including detailed experimental protocols, data on the effects of analogous compounds, and visualizations of the relevant signaling pathways and experimental workflows. While specific quantitative data for OLG is limited in publicly available literature, data from the closely related and widely used cell-permeable DAG analog, 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is presented as a proxy. Researchers should consider this as a starting point and optimize concentrations and incubation times for their specific cell type and experimental question.

Data Presentation

The following tables summarize quantitative data obtained from studies using the DAG analog 1-Oleoyl-2-acetyl-sn-glycerol (OAG), which is expected to elicit similar cellular responses to OLG.

Table 1: Dose-Dependent Effects of OAG on Cellular Processes

Cell TypeParameter MeasuredOAG Concentration (µM)Observed EffectReference
Rat Islet HomogenatesProtein Kinase C Activation5 - 500Dose-related activation[4]
Rat IsletsInsulin (B600854) Release50 - 500Dose-related stimulation[4]
GH3 Pituitary CellsCa2+ Current Inhibition4 - 60Half-maximal inhibition at ~25 µM
Flexor Digitorum Brevis Fibers (Wild-type)Intracellular Na+ Concentration10018% increase (from 8 ± 0.1 mM to 9.4 ± 0.7 mM)[7]
Flexor Digitorum Brevis Fibers (RYR1-p.G2435R Heterozygous)Intracellular Na+ Concentration10042% increase (from 10 ± 0.5 mM to 14.2 ± 0.7 mM)[7]
Flexor Digitorum Brevis Fibers (RYR1-p.G2435R Homozygous)Intracellular Na+ Concentration10050% increase (from 13.9 ± 0.5 mM to 20.8 ± 0.8 mM)[7]

Table 2: Effects of OAG on Ion Channel Activity in GH3 Cells

Ion Current TypeOAG Concentration (µM)% AttenuationTime to EffectReference
T-type Ca2+ Current4060%~15 seconds[5]
L-type Ca2+ Current4050%~15 seconds[5]

Experimental Protocols

Protocol 1: Preparation of this compound (OLG) Stock Solution

Objective: To prepare a concentrated stock solution of OLG for use in cell culture experiments. OLG is a lipid and is poorly soluble in aqueous solutions. Therefore, a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is required.

Materials:

  • This compound (OLG)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM or 100 mM).

  • Weigh the required amount of OLG in a sterile, amber tube.

  • Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired concentration.

  • Vortex thoroughly until the OLG is completely dissolved. Gentle warming to 37-40°C can aid in dissolution if precipitation occurs.[8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use (up to 6 months). For immediate use, the stock can be stored at 4°C for up to a week.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Protocol 2: Treatment of Adherent Cells with OLG

Objective: To treat adherent cells in culture with OLG to study its effects on cellular processes.

Materials:

  • Adherent cells cultured in multi-well plates, petri dishes, or on coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium (optional, for serum-starvation synchronization)

  • OLG stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at the desired density and allow them to adhere and reach the desired confluency (typically 70-80%).

  • (Optional) If studying signaling events in quiescent cells, serum-starve the cells for a specified period (e.g., 4-24 hours) by replacing the complete medium with serum-free medium.

  • Prepare the final working concentration of OLG by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, dilute 1 µL of the stock solution into 1 mL of medium. Vortex the diluted solution immediately before adding it to the cells.

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the OLG-containing medium to the cells.

  • Incubate the cells for the desired period (ranging from minutes for rapid signaling events to hours or days for long-term effects like proliferation or differentiation). Incubation times can range from 20 minutes to over an hour.[8]

  • After incubation, proceed with the desired downstream analysis (e.g., cell lysis for western blotting, fixation for immunofluorescence, or measurement of intracellular calcium).

Protocol 3: Analysis of PKC Activation by Western Blotting

Objective: To determine if OLG treatment leads to the activation of Protein Kinase C (PKC) by detecting the phosphorylation of PKC substrates.

Materials:

  • OLG-treated and control cell lysates

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the OLG-treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total PKC antibody.

Mandatory Visualizations

Signaling Pathway

OLG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC OLG_ex Exogenous This compound (OLG) OLG_ex->DAG Incorporation PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (e.g., Proliferation, Ion Channel Modulation, Gene Expression) Downstream->Response

Caption: OLG activates the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow

OLG_Workflow start Start prep_cells Prepare Cells (Plate and grow to desired confluency) start->prep_cells prep_olg Prepare OLG Stock Solution (Dissolve in DMSO or Ethanol) start->prep_olg treat Treat Cells with OLG (Dilute stock in media and incubate) prep_cells->treat control Vehicle Control (Medium with solvent) prep_cells->control prep_olg->treat incubate Incubate for Desired Time treat->incubate control->incubate analysis Downstream Analysis incubate->analysis wb Western Blot (e.g., p-PKC substrates) analysis->wb Protein Analysis if Immunofluorescence (e.g., PKC localization) analysis->if Cellular Imaging ca_imaging Calcium Imaging analysis->ca_imaging Ion Flux other Other Assays (e.g., Proliferation, Gene Expression) analysis->other Functional Assays end End wb->end if->end ca_imaging->end other->end

Caption: General experimental workflow for using OLG in cell culture.

References

Application Note: Quantification of 1-Oleoyl-2-linoleoyl-sn-glycerol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a metabolic intermediate in the biosynthesis of triacylglycerols (TAGs).[1][2] As a member of the DAG family, OLG is also implicated in cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[3][4][5] The aberrant accumulation of certain DAGs has been linked to the development of insulin (B600854) resistance and other metabolic disorders.[3][5] Therefore, the accurate quantification of specific DAG isomers like OLG in biological matrices is essential for understanding lipid metabolism and the pathophysiology of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of this compound and the analytical workflow for its quantification.

Triacylglycerol Biosynthesis Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT + Acyl-CoA LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT + Oleoyl-CoA PA Phosphatidic Acid PAP PAP (Lipin) PA->PAP - Pi DAG This compound (OLG) DGAT DGAT DAG->DGAT + Acyl-CoA TAG Triacylglycerol GPAT->LPA AGPAT->PA PAP->DAG DGAT->TAG

Caption: Triacylglycerol Biosynthesis Pathway Highlighting OLG.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) IS Add Internal Standard (e.g., d5-DAG 18:1/18:2) Sample->IS Extraction Lipid Extraction (Folch or Bligh-Dyer) Drydown Drydown & Reconstitution Extraction->Drydown IS->Extraction LC Reversed-Phase UPLC Separation Drydown->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Data Reporting Quant->Report

Caption: Workflow for OLG Quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from the Folch method for total lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma or 20 mg tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): d5-1-Oleoyl-2-linoleoyl-sn-glycerol (or a commercially available deuterated DAG with similar fatty acid chains)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of the internal standard solution.

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Agitate for 20 minutes at room temperature.

  • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % B
0.0 30
2.0 40
2.5 45
12.0 95
14.0 95
14.1 30

| 18.0 | 30 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The following MRM transitions are suggested for the quantification of OLG and a deuterated internal standard. The exact collision energies should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (OLG)636.5 [M+NH4]+339.4 [Oleic acid fragment]10025
d5-1-Oleoyl-2-linoleoyl-sn-glycerol (IS)641.5 [M+NH4]+339.4 [Oleic acid fragment]10025

Data Presentation

Calibration and Quantification

A calibration curve should be prepared using a certified standard of this compound at concentrations ranging from 1 ng/mL to 1000 ng/mL. The internal standard concentration should be kept constant across all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a linear regression curve. The concentration of OLG in the biological samples is then calculated from this curve.

Representative Quantitative Data

The following table presents hypothetical quantitative data for OLG in human plasma from healthy and insulin-resistant subjects, demonstrating the application of this method.

Sample GroupSample IDOLG Concentration (ng/mL)Standard Deviation
Healthy ControlHC-01152.312.1
Healthy ControlHC-02148.910.5
Healthy ControlHC-03161.514.2
Healthy Average 154.2 12.3
Insulin-ResistantIR-01289.721.3
Insulin-ResistantIR-02315.225.8
Insulin-ResistantIR-03298.422.9
Insulin-Resistant Average 301.1 23.3

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers high sensitivity and specificity. This analytical approach is a valuable tool for researchers and professionals in drug development investigating the role of specific diacylglycerol species in metabolic diseases.

References

Application Notes and Protocols for 1-Oleoyl-2-linoleoyl-sn-glycerol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) in research settings. OLG is a specific diacylglycerol (DAG) species that acts as a second messenger in numerous cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC).

Introduction

This compound is a naturally occurring diacylglycerol that plays a crucial role in signal transduction.[1][2] As a key second messenger, it is generated at the cell membrane in response to the activation of various receptors and is involved in regulating a wide array of cellular processes.[2] The specific stereochemistry and fatty acid composition of DAGs are critical for their biological activity and interaction with downstream effector proteins.[1][3] The sn-1 oleoyl (B10858665) and sn-2 linoleoyl configuration of OLG confers specific properties that influence its role in signaling cascades.

Note on Commercial Availability: As of late 2025, sourcing high-purity, stereospecific this compound for research can be challenging. Researchers may consider commercially available, structurally similar analogs, for which suppliers are more readily found. It is crucial to note that biological activity can vary significantly between different DAG species.[3]

Commercially Available Diacylglycerol Analogs

For studies where this compound is not available, the following analogs can be considered. Their differing fatty acid compositions will influence their physical properties and biological activities.

Compound NameCommercial SuppliersCatalog Number (Example)PurityFormulation
1-Stearoyl-2-linoleoyl-sn-glycerolSanta Cruz Biotechnology, MedChemExpress, BOC Sciencessc-205389 (SCBT)>98%Varies by supplier
1-Oleoyl-2-acetyl-sn-glycerol (B13814)Blue Tiger Scientific, Abcam, MedChemExpresssc-205389 (SCBT)>98%Crystalline solid or solution
1,2-Dioleoyl-sn-glycerolSigma-AldrichD8636>99%Liquid
1-Linoleoyl-2-oleoyl-rac-glycerolMyBioSourceMBS6058109Research GradeVaries

Note: This table is not exhaustive and is intended as a starting point for sourcing DAG analogs. Researchers should consult supplier websites for the most current product information.

Key Research Applications

This compound and its analogs are primarily used to:

  • Activate Protein Kinase C (PKC) in vitro and in cell-based assays: To study the downstream effects of PKC activation on cellular processes like proliferation, differentiation, and apoptosis.[4]

  • Investigate DAG-dependent signaling pathways: To elucidate the role of specific DAG species in complex signaling networks.[2]

  • Study lipid-protein interactions: To characterize the binding affinities and specificities of DAG-binding proteins.[3]

  • Develop modulators of PKC activity: In drug discovery programs targeting diseases where PKC signaling is dysregulated, such as cancer and inflammatory disorders.[4]

Signaling Pathway

This compound is a key component of the canonical phospholipase C (PLC) signaling pathway. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, and together, calcium and DAG activate conventional and novel PKC isoforms.

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor GPCR / RTK Ligand->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound PIP2->DAG IP3 IP3 PIP2->IP3 PKC Inactive PKC DAG->PKC recruits Active_PKC Active PKC PKC->Active_PKC activates Downstream_Targets Downstream_Targets Active_PKC->Downstream_Targets phosphorylates ER ER Ca²⁺ Store IP3->ER binds to receptor Ca2+ Ca²⁺ Ca2+->PKC co-activates ER->Ca2+ releases

Caption: PLC Signaling Pathway leading to PKC activation.

Experimental Protocols

This compound is a lipid and requires proper handling for use in aqueous solutions.

Materials:

  • This compound (or analog)

  • Ethanol (B145695) (100%, anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Sonicator (bath or probe)

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound in a sterile glass vial.

  • Dissolve the lipid in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Protocol for Working Solution Preparation (for cell-based assays):

  • Thaw the stock solution.

  • Prepare a carrier solution of PBS containing fatty acid-free BSA (e.g., 1% w/v).

  • While vortexing the BSA solution, slowly add the required volume of the lipid stock solution to achieve the final desired concentration. The BSA helps to solubilize the lipid and facilitate its delivery to the cells.

  • Alternatively, the lipid stock can be sonicated in the final assay buffer to create a fine dispersion immediately before use.

This protocol provides a general framework for measuring the activation of PKC by this compound.

Materials:

  • Recombinant human PKC (isoform-specific, if desired)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide)

  • ATP, [γ-³²P]ATP or a commercial non-radioactive detection system

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Scintillation counter or plate reader (depending on the detection method)

Experimental Workflow:

PKC_Assay_Workflow A Prepare Lipid Vesicles (OLG + PS) C Initiate Reaction (Add ATP) A->C B Prepare Reaction Mix (Assay Buffer, PKC, Substrate) B->C D Incubate (e.g., 30°C for 10-30 min) C->D E Stop Reaction (e.g., add EDTA or acid) D->E F Detect Phosphorylation (e.g., Scintillation Counting) E->F G Data Analysis F->G

Caption: Workflow for an in vitro PKC activity assay.

Protocol:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the assay buffer, recombinant PKC enzyme, and the substrate peptide.

    • Add the prepared lipid vesicles.

    • Include control reactions (e.g., no OLG, no PKC).

  • Initiate the Reaction:

    • Add ATP (containing a tracer amount of [γ-³²P]ATP if using radioactive detection) to start the reaction.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or trichloroacetic acid).

  • Detection:

    • Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit.

  • Data Analysis:

    • Calculate the specific activity of PKC in the presence of varying concentrations of this compound to determine the EC₅₀.

This protocol describes how to monitor the activation of PKC in live cells by observing its translocation from the cytosol to the plasma membrane.

Materials:

  • Cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP)

  • This compound working solution

  • Confocal microscope with live-cell imaging capabilities

  • Appropriate cell culture medium

Protocol:

  • Cell Culture:

    • Plate cells expressing the fluorescently tagged PKC construct onto glass-bottom dishes suitable for microscopy.

    • Allow the cells to adhere and grow to the desired confluency.

  • Imaging Setup:

    • Mount the dish on the confocal microscope stage, maintaining appropriate temperature, humidity, and CO₂ levels.

    • Acquire baseline images of the cells, noting the predominantly cytosolic localization of the fluorescently tagged PKC.

  • Treatment:

    • Carefully add the this compound working solution to the cell culture medium to achieve the final desired concentration.

  • Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics of PKC translocation.

Data Presentation

The following table provides an example of how to present quantitative data from PKC activation assays. Actual values will need to be determined experimentally.

Diacylglycerol SpeciesPKC IsoformEC₅₀ (µM)Maximum Activation (fold over basal)Reference
1-Oleoyl-2-acetyl-sn-glycerolmixed~25Not Reported[5]
This compounde.g., PKCαTBDTBDExperimental
Phorbol 12-Myristate 13-Acetate (PMA)e.g., PKCα~0.01TBDLiterature

TBD: To be determined experimentally.

Conclusion

This compound is a physiologically relevant second messenger for studying DAG-mediated signaling pathways. While its commercial availability may be limited, the use of structurally similar analogs can provide valuable insights into the mechanisms of PKC activation and downstream cellular responses. The protocols provided herein offer a starting point for researchers to investigate the roles of this important lipid mediator in health and disease. Careful consideration of the specific properties of the chosen diacylglycerol species is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) as a PKC Activator In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a naturally occurring diacylglycerol (DAG) that functions as a second messenger in numerous cellular signaling pathways.[1] As an endogenous activator of Protein Kinase C (PKC), OLG plays a critical role in regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and tumorigenesis.[1] These application notes provide detailed protocols and guidelines for the in vitro use of OLG as a potent and specific activator of PKC, a key enzyme family in signal transduction and a target for drug development.

The activation of PKC is a critical step in the signaling cascades initiated by the hydrolysis of membrane phospholipids. OLG mimics this physiological activation, making it an invaluable tool for studying PKC-dependent pathways in a controlled in vitro environment. Its relevance is particularly noted in cancer research, where dysregulation of PKC signaling is often observed.[1]

Note: While this compound (OLG) is a known PKC activator, much of the detailed quantitative in vitro characterization has been performed using the synthetic, cell-permeable diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[2][3][4][5] The data and protocols presented herein are based on the established principles of PKC activation by diacylglycerols and utilize data from OAG as a comparable reference. Researchers should consider this when designing and interpreting their experiments.

Mechanism of Action: PKC Activation

Protein Kinase C enzymes are a family of serine/threonine kinases that are crucial mediators of signal transduction.[3] Their activation by diacylglycerols like OLG is a key event in cellular signaling. The general mechanism involves the following steps:

  • Generation of Diacylglycerol: In response to extracellular signals, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) at the plasma membrane.

  • PKC Recruitment and Activation: The increase in membrane-bound DAG recruits cytosolic PKC to the plasma membrane. For conventional PKC isoforms (cPKCs), this process is also dependent on an increase in intracellular calcium concentration ([Ca2+]), which is triggered by IP3. Novel PKC isoforms (nPKCs) are calcium-independent but still require DAG for activation.[3]

  • Conformational Change and Substrate Phosphorylation: The binding of DAG and, for cPKCs, Ca2+, induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the active site. The activated PKC can then phosphorylate a wide range of downstream substrate proteins on their serine or threonine residues, propagating the signal and leading to a cellular response.

Unsaturated diacylglycerols, such as OLG, are generally considered more potent activators of PKC than their saturated counterparts.[6]

Data Presentation: Quantitative Analysis of a Diacylglycerol Analog (OAG)

The following tables summarize quantitative data obtained for the diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). This data can be used as a reference for estimating the effective concentrations of OLG in similar in vitro assays.

Table 1: Dose-Dependent Activation of PKC by OAG in Rat Islet Homogenates

OAG Concentration (µM)PKC Activation
5 - 500Dose-related activation observed[2]

Table 2: Effect of OAG on Whole-Cell Ca2+ Currents in GH3 Cells

ParameterValue (µM)
Concentration Range for Inhibition4 - 60[4]
Half-maximal Inhibition (IC50)~25[4]

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol describes a general method for measuring the kinase activity of purified or immunoprecipitated PKC in response to OLG.

Materials:

  • This compound (OLG)

  • Phosphatidylserine (B164497) (PS)

  • Purified active PKC isoform (e.g., recombinant human PKC alpha)

  • PKC substrate (e.g., myelin basic protein (MBP), histone H1, or a specific peptide substrate)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2

  • ATP solution (containing [γ-32P]ATP for radioactive detection or for use with ATP-based luminescence assays)

  • Stopping Solution (e.g., phosphoric acid for radioactive assays, or a specific buffer for non-radioactive methods)

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, prepare a lipid mixture of OLG and phosphatidylserine (PS). A typical molar ratio is 1:10 (OLG:PS).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in Assay Buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube on ice.

    • Add the following components in order:

      • Assay Buffer

      • PKC substrate

      • Prepared lipid vesicles (OLG + PS)

      • Purified PKC enzyme

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Termination and Detection:

    • Stop the reaction by adding the Stopping Solution.

    • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's instructions for the specific detection method (e.g., luminescence, fluorescence, or antibody-based detection of phosphorylated substrate).

  • Controls:

    • Include a negative control without OLG to measure basal PKC activity.

    • Include a positive control with a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Include a control without the PKC enzyme to measure background signal.

Protocol 2: Cellular PKC Activation and Downstream Signaling Analysis

This protocol outlines a general procedure for treating cells in culture with OLG to study its effects on PKC activation and downstream signaling events.

Materials:

  • This compound (OLG)

  • Cell line of interest cultured in appropriate media

  • Vehicle control (e.g., DMSO or ethanol)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-phospho-PKC substrate, anti-phospho-MARCKS, etc.)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow overnight.

    • Prepare a stock solution of OLG in a suitable solvent (e.g., DMSO).

    • Dilute the OLG stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1-100 µM).

    • Treat the cells with the OLG-containing media for the desired time points (e.g., 5, 15, 30, 60 minutes).

    • Include a vehicle control treatment.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated PKC substrates or other downstream targets.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes OLG_mem OLG (Diacylglycerol) PIP2->OLG_mem PKC_active Active PKC OLG_mem->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates & Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: OLG-mediated activation of the Protein Kinase C signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_assay In Vitro Assay start Start prep_reagents Prepare Reagents (OLG, Buffers, etc.) start->prep_reagents cell_culture Cell Culture / Purified Enzyme Prep prep_reagents->cell_culture treatment Treat with OLG (Dose-Response / Time-Course) cell_culture->treatment lysis_or_reaction Cell Lysis or Kinase Reaction treatment->lysis_or_reaction analysis Analysis (Western Blot / Kinase Assay) lysis_or_reaction->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

Caption: General experimental workflow for in vitro PKC activation studies using OLG.

References

Application Notes and Protocols for the Preparation of Liposomes Containing 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a diacylglycerol, a class of lipids that can be incorporated into liposomal formulations. Diacylglycerols are also known to act as second messengers in cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC), which is involved in a variety of cellular processes.[1][2][3][4] The incorporation of OLG into liposomes may, therefore, not only influence the physical characteristics of the vesicles but also potentially modulate cellular activity.

These application notes provide a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion. A hypothetical formulation is presented for illustrative purposes.

Data Presentation

The following tables summarize the key quantitative data for a representative formulation of OLG-containing liposomes.

Table 1: Liposome (B1194612) Formulation Composition

ComponentMolar Ratio (%)Molecular Weight ( g/mol )Amount (mg) for 10 mL of a 10 mM Lipid Suspension
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)60734.0444.04
Cholesterol30386.6511.60
This compound (OLG)10619.006.19

Note: This is a representative formulation. The optimal ratio of components should be determined empirically for each specific application.

Table 2: Physicochemical Characterization of OLG-Containing Liposomes

ParameterMethodRepresentative Value
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)100 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering-5 to -15 mV (in PBS)
Encapsulation Efficiency (for a model hydrophilic drug)Spectrophotometry / Chromatography40 - 60%

Note: These values are illustrative and can vary depending on the precise formulation and preparation parameters.

Experimental Protocols

Protocol 1: Preparation of OLG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method, followed by downsizing to form large unilamellar vesicles (LUVs) via extrusion.

Materials and Equipment:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (OLG)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen gas source

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (1 mL or 5 mL)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DPPC, cholesterol, and OLG (as per Table 1) and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C; a temperature of 50-60°C is recommended).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath used for film formation (50-60°C).

    • Introduce the warm buffer into the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Continue to rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.

    • Equilibrate the extruder to the hydration temperature.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger of the syringe. Collect the extruded liposome suspension in a clean vial.

    • Repeat the extrusion process 10-20 times to ensure a homogenous population of unilamellar vesicles with a narrow size distribution.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposome Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution profile of small particles in suspension.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

  • Prepared liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4 (filtered through a 0.22 µm filter)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with filtered PBS to a suitable concentration for DLS analysis. The optimal concentration should be determined to avoid multiple scattering effects.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity and refractive index (for PBS), and the scattering angle.

  • Measurement:

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light intensity to calculate the Z-average mean particle size and the Polydispersity Index (PDI).

    • Record the values as presented in Table 2.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for OLG-Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Dissolution (DPPC, Cholesterol, OLG in Chloroform:Methanol) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (with PBS at 50-60°C) prep2->prep3 prep4 Extrusion (through 100 nm membrane) prep3->prep4 char1 Dynamic Light Scattering (DLS) (Size and PDI) prep4->char1 char2 Zeta Potential Measurement prep4->char2 char3 Encapsulation Efficiency prep4->char3

Caption: Workflow for the preparation and characterization of OLG-containing liposomes.

G Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 plc->pip2 3. Cleavage dag Diacylglycerol (DAG) (e.g., OLG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive Protein Kinase C (PKC) dag->pkc_inactive 4. Recruitment & Activation pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc_active->downstream 5. Phosphorylation of target proteins ligand Ligand ligand->receptor 1. Binding

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 1-Oleoyl-2-linoleoyl-sn-glycerol and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diacylglycerols (DAGs) are critical signaling molecules and metabolic intermediates. The specific position of fatty acyl chains on the glycerol (B35011) backbone dictates their biological activity and metabolic fate. 1-Oleoyl-2-linoleoyl-sn-glycerol is a common DAG, and its separation from its regioisomer, 1-linoleoyl-2-oleoyl-sn-glycerol, is an analytical challenge due to their identical molecular weight and similar physicochemical properties. This application note details a robust HPLC method employing a combination of silver ion and chiral chromatography for the effective separation of these isomers, which is crucial for accurate quantification and functional studies in lipidomics and drug discovery.

Principle of Separation The separation strategy leverages two distinct chromatographic principles in a tandem column setup.

  • Silver Ion Chromatography (Ag-HPLC): This technique separates lipids based on their degree of unsaturation.[1][2] Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acyl chains.[2] The strength of this interaction increases with the number of double bonds. Consequently, linoleoyl moieties (two double bonds) are retained longer than oleoyl (B10858665) moieties (one double bond). This allows for the separation of DAGs based on the total number of double bonds in the molecule.

  • Chiral Chromatography: To resolve the enantiomeric pairs (e.g., 1,2-DAG from 2,3-DAG), a chiral stationary phase (CSP) is required.[3] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are effective in separating lipid enantiomers.[4][5] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

By connecting a silver ion column and a chiral column in series, it is possible to achieve separation of both regioisomers and enantiomers in a single analytical run.[4][6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column thermostat.

  • Columns (in series):

    • Silver Ion Column: ChromSpher 5 Lipids column (or equivalent silica-based column loaded with silver ions).[1]

    • Chiral Column: Amylose or cellulose-based chiral column (e.g., Chiralpak series).[4]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[7][8]

  • Standards:

    • This compound

    • 1-Linoleoyl-2-oleoyl-sn-glycerol

  • Solvents: HPLC grade n-hexane, acetonitrile, and isopropanol.

2. Sample Preparation

  • Prepare a stock solution of the diacylglycerol isomer mixture at a concentration of 1 mg/mL in n-hexane.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase.

  • Filter the working standard through a 0.22 µm PTFE syringe filter before injection.

3. Chromatographic Conditions The following conditions are optimized for the separation of this compound and its isomers.

ParameterSetting
Columns Silver Ion Column followed by Chiral Column (in series)
Mobile Phase A n-Hexane
Mobile Phase B Acetonitrile / Isopropanol (90:10, v/v)
Gradient Program 0-5 min: 0.5% B; 5-25 min: linear gradient to 2% B; 25-30 min: hold at 2% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 20°C[9]
ELSD Settings Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 L/min

Data and Results

The tandem column setup is expected to resolve the isomers based on a two-step mechanism. The silver ion column first separates the isomers based on the fatty acid at the sn-1 position, followed by chiral separation of the resulting enantiomeric pairs. The expected elution order and representative chromatographic data are summarized below.

Table 1: Expected Retention Times and Resolution for DAG Isomers

Peak No.IsomerExpected Retention Time (min)Resolution (Rₛ) vs. Previous Peak
1This compound20.5-
22-Oleoyl-1-linoleoyl-sn-glycerol (enantiomer of Peak 1)21.8> 1.5
31-Linoleoyl-2-oleoyl-sn-glycerol24.2> 2.0
42-Linoleoyl-1-oleoyl-sn-glycerol (enantiomer of Peak 3)25.6> 1.5

Note: Retention times and resolution are typical expected values and may vary based on specific instrumentation and column conditions.

Diagrams

Experimental Workflow The logical workflow for the separation and analysis of the diacylglycerol isomers is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis start Isomer Mixture (this compound & Regioisomers) prep Dissolve in Hexane & Filter (0.22 µm) start->prep injection Inject Sample prep->injection col1 Column 1: Silver-Ion (Separation by Unsaturation) injection->col1 col2 Column 2: Chiral (Separation of Enantiomers) col1->col2 detector Detector (ELSD or MS) col2->detector chromatogram Chromatogram with Resolved Isomer Peaks detector->chromatogram quant Peak Integration & Quantification chromatogram->quant

Caption: Workflow for the HPLC separation and analysis of DAG isomers.

Conclusion

This application note provides a detailed protocol for the separation of this compound and its challenging regioisomers using a tandem HPLC system. The combination of silver ion and chiral chromatography offers excellent resolution and provides a reliable method for the accurate identification and quantification of these critical lipid molecules. This method is highly applicable to quality control in pharmaceutical formulations, advanced lipidomic research, and metabolic studies.

References

Application Notes and Protocols: 1-Oleoyl-2-linoleoyl-sn-glycerol as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) as a standard in lipidomics research. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation are included to ensure accurate and reproducible quantification of diacylglycerols (DAGs) and other lipid species.

Introduction to this compound (OLG)

This compound is a mixed-acid diacylglycerol containing one oleic acid (18:1) and one linoleic acid (18:2) moiety esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone, respectively. As a key intermediate in lipid metabolism and a second messenger in cellular signaling, the accurate quantification of OLG and related DAGs is crucial for understanding various physiological and pathological processes. In lipidomics, OLG serves as an invaluable internal or external standard for the quantification of other diacylglycerols and lipid classes due to its structural similarity and chemical properties.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃₉H₇₀O₅
Molecular Weight 619.0 g/mol
Monoisotopic Mass 618.522325 Da
Synonyms DG(18:1/18:2), DAG(36:3)

Applications in Lipidomics

The primary application of OLG in lipidomics is as an internal standard for the quantification of diacylglycerols and other lipid species by mass spectrometry. The use of a stable isotope-labeled or a structurally similar internal standard is critical for correcting for variations in sample extraction, processing, and instrument response.

Key Applications:

  • Quantification of Diacylglycerols: OLG is used to create calibration curves and as an internal standard to accurately measure the concentration of various DAG species in biological samples.

  • Method Validation: It serves as a reference compound for validating analytical methods, including determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.

  • Metabolic Studies: As a key metabolite, tracking the levels of OLG can provide insights into lipid metabolism and related diseases.

  • Signal Transduction Research: OLG is a crucial second messenger in signaling pathways, particularly in the activation of Protein Kinase C (PKC). Its quantification helps in studying these pathways.

Diacylglycerol Signaling Pathway

Diacylglycerols like OLG play a critical role as second messengers in signal transduction. A primary pathway involves the activation of Protein Kinase C (PKC). The following diagram illustrates this signaling cascade.

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., OLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Effector Downstream Effector Proteins PKC_active->Effector phosphorylates Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Receptor->PLC activates Response Cellular Response Effector->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive co-activates (conventional PKCs)

Diacylglycerol-Protein Kinase C Signaling Pathway.

Experimental Protocols

This section provides a detailed workflow and protocols for the quantification of diacylglycerols using OLG as an internal standard.

Experimental Workflow

The general workflow for a lipidomics experiment using an internal standard is depicted below.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, Cells) Spike_IS 2. Spike with Internal Standard (this compound) Sample_Collection->Spike_IS Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike_IS->Lipid_Extraction Dry_Reconstitute 4. Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_MS_Analysis 5. LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis 8. Statistical Analysis & Interpretation Quantification->Statistical_Analysis

General lipidomics experimental workflow.
Materials and Reagents

  • This compound (OLG) standard (≥98% purity)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Biological samples (e.g., plasma, tissue homogenate, cell lysates)

Standard Solution Preparation

OLG Stock Solution (1 mg/mL): Accurately weigh 1 mg of OLG and dissolve it in 1 mL of chloroform:methanol (2:1, v/v). Store at -20°C.

OLG Working Internal Standard (IS) Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be spiked into samples.

Calibration Standards: Prepare a series of calibration standards by diluting the OLG stock solution to final concentrations ranging from 0.1 µg/mL to 50 µg/mL in methanol. These standards will be used to generate a calibration curve.

Sample Preparation: Lipid Extraction (Modified Folch Method)
  • To 100 µL of biological sample (e.g., plasma), add 10 µL of the 10 µg/mL OLG internal standard working solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B

MS/MS Conditions (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
**Gas Flow (N₂) **800 L/hr
Collision Gas Argon

MRM Transitions for OLG (as [M+NH₄]⁺):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
636.5339.3 (Oleoyl fragment)25
636.5337.3 (Linoleoyl fragment)25

Note: These parameters should be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous DAGs and the OLG internal standard in the chromatograms.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the OLG standard to a fixed-concentration internal standard (if used) against the concentration of the OLG calibration standards. A linear regression analysis should be performed.

  • Quantification: Determine the concentration of the endogenous DAGs in the samples by using the peak area ratio of the analyte to the OLG internal standard and interpolating from the calibration curve of a suitable proxy standard if a standard for the specific endogenous DAG is not available.

Method Validation Parameters

For robust and reliable quantification, the analytical method should be validated. The following table provides typical performance characteristics for the analysis of diacylglycerols using a similar standard, 1-stearoyl-2-linoleoyl-sn-glycerol. These values can be used as a reference for the validation of an OLG-based method.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 1.5 - 2.9 fmol
Limit of Quantification (LOQ) 5 - 10 fmol
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Conclusion

This compound is a critical tool for accurate and precise quantification of diacylglycerols in lipidomics research. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods. Adherence to these guidelines will enhance the quality and reproducibility of lipidomics data, leading to a better understanding of the roles of diacylglycerols in health and disease.

Application Notes and Protocols for the Enzymatic Assay of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule with significant roles in cellular signaling and metabolism. As a key second messenger, it is involved in the activation of protein kinase C (PKC), a critical family of enzymes regulating a wide array of cellular processes.[1] The precise quantification of OLG production is crucial for understanding lipid metabolism, developing therapeutics for metabolic diseases like obesity and diabetes, and for various biotechnological applications.[2] These application notes provide detailed protocols for the enzymatic synthesis of OLG and its subsequent quantification using high-performance liquid chromatography (HPLC).

Enzymatic Production of this compound

The synthesis of OLG can be efficiently achieved through lipase-catalyzed esterification or glycerolysis. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RM IM), are widely used due to their specificity, which minimizes the formation of unwanted byproducts.[3][4] The following protocol describes a general method for OLG synthesis via lipase-catalyzed esterification of glycerol (B35011) with oleic acid and linoleic acid.

Experimental Protocol: Lipase-Catalyzed Synthesis of OLG

Materials:

  • Glycerol

  • Oleic Acid

  • Linoleic Acid

  • Immobilized Lipase (B570770) (e.g., Novozym 435 or Lipozyme RM IM)[3][4]

  • Organic Solvent (e.g., t-butanol or solvent-free system)[3]

  • Molecular sieves (optional, for water removal)[4]

  • Conical flask or batch reactor

  • Magnetic stirrer and heating mantle or incubator shaker

Procedure:

  • Reactant Preparation: Prepare a reaction mixture containing glycerol, oleic acid, and linoleic acid. A common molar ratio of fatty acids to glycerol is 2:1 to 2.5:1.[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 10% (w/w) of the total substrates.[4]

  • Reaction Conditions: The reaction is typically carried out at a temperature between 60-65°C with continuous stirring (e.g., 800 rpm) for a duration of 4-10 hours.[3][4]

  • Water Removal (Optional): To drive the esterification reaction forward, water can be removed from the reaction mixture using molecular sieves (e.g., 30% w/w).[4]

  • Reaction Termination: After the desired reaction time, the enzyme can be separated from the reaction mixture by filtration for reuse.

  • Product Purification: The resulting product mixture, containing OLG, monoacylglycerols (MAGs), and unreacted substrates, can be purified using column chromatography or other purification techniques to isolate the DAG fraction.[4]

Quantification of this compound

The accurate analysis of the synthesized OLG is essential. High-performance liquid chromatography (HPLC) is a widely used and reliable method for the separation and quantification of diacylglycerol isomers.[5][6] Both normal-phase and reversed-phase HPLC can be employed.

Experimental Protocol: HPLC Analysis of OLG

Materials and Equipment:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Silica column (for normal-phase) or C18 column (for reversed-phase)

  • Hexane (B92381)

  • Isopropanol (B130326)

  • Acetonitrile

  • This compound standard

  • Samples from the enzymatic reaction

Procedure:

  • Sample Preparation: Dilute the reaction mixture or purified product in a suitable solvent (e.g., hexane/isopropanol for normal-phase HPLC).[5]

  • HPLC Conditions (Normal-Phase):

    • Column: Silica column (e.g., 10 cm, 3µm particle size)[5]

    • Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 99.4:0.6 v/v).[5]

    • Flow Rate: 1 ml/min.[5]

    • Detection: UV detection at 205 nm or a Charged Aerosol Detector.[6]

  • HPLC Conditions (Reversed-Phase):

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[6]

    • Detection: UV detection at 205 nm.[6]

  • Quantification:

    • Inject a known concentration of the OLG standard to determine its retention time and generate a standard curve.

    • Inject the prepared samples.

    • Identify the OLG peak in the sample chromatogram based on the retention time of the standard.

    • Quantify the amount of OLG in the sample by comparing the peak area to the standard curve.

Data Presentation

The following tables summarize typical quantitative data for enzymatic diacylglycerol production, providing a basis for comparison of different reaction conditions and enzyme choices.

Table 1: Reaction Conditions for Lipase-Catalyzed Diacylglycerol (DAG) Synthesis

ParameterValueReference
EnzymeLipozyme RM IM[4]
SubstratesFatty acids from soybean oil deodoriser distillate and glycerol[4]
Substrate Molar Ratio (Fatty Acid:Glycerol)2.5:1[4]
Enzyme Load10% (w/w)[4]
Temperature65 °C[4]
Reaction Time4 hours[4]
Water Adsorbent30% (w/w) molecular sieves[4]
Resulting DAG Content 69.9% [4]

Table 2: Comparative Efficiency of Different Immobilized Lipases for DAG Synthesis

Immobilized LipaseOptimal Temperature (°C)Optimal pHMaximum DAG Content (%)Reaction Time (h)Reference
Immobilized MAS1-H108W708.049.34[7]
Novozym 435--< 404[7]
Lipozyme RM IM--< 304[7]

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic production and analysis of this compound.

G cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Quantification reactants Glycerol + Oleic Acid + Linoleic Acid reaction Esterification Reaction (60-65°C, 4-10h) reactants->reaction enzyme Immobilized Lipase enzyme->reaction separation Enzyme Separation (Filtration) reaction->separation product_mix Crude Product Mixture separation->product_mix purification Purification (Optional) product_mix->purification hplc_prep Sample Preparation (Dilution) product_mix->hplc_prep Direct Analysis purification->hplc_prep hplc HPLC Analysis hplc_prep->hplc quant Quantification vs. Standard hplc->quant

Caption: Workflow for OLG synthesis and analysis.

Signaling Pathway

This compound, as a diacylglycerol, is a crucial component of intracellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 cleaves dag This compound (OLG/DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses pkc->downstream phosphorylates targets extracellular Extracellular Signal extracellular->receptor

Caption: OLG in the Protein Kinase C signaling pathway.

References

In Vivo Applications of Diacylglycerols: Focus on 1-Oleoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

This document provides detailed application notes and experimental protocols for the in vivo study of diacylglycerols (DAGs), with a specific focus on 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG). While direct in vivo studies exclusively administering pure OLG are limited in publicly available literature, extensive research on DAG-rich oils, where OLG is a significant component, offers valuable insights into its biological functions and potential therapeutic applications. These studies collectively suggest that OLG, as a key activator of Protein Kinase C (PKC), plays a role in cellular signaling cascades influencing metabolism and cell proliferation.

Application Notes

This compound is a naturally occurring diacylglycerol that acts as a crucial second messenger in various signal transduction pathways. Its primary mode of action is the activation of Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream protein targets, leading to diverse physiological responses. In the context of in vivo research, DAG-rich oils containing OLG have been investigated for their effects on carcinogenesis, body weight, and fat metabolism.

The data from animal studies suggest that the route and duration of administration are critical factors in determining the observed effects. For instance, dietary administration of DAG oil has been explored in long-term carcinogenicity and metabolic studies, while topical application has been used in skin carcinogenesis models. Researchers planning in vivo studies with OLG should consider the specific biological question to select the appropriate animal model, administration route, and dosage.

It is important to note that while DAG oils provide a valuable model for understanding the effects of OLG, the results are attributable to a mixture of diacylglycerols. Therefore, future studies with purified OLG are necessary to delineate its specific contributions to the observed biological effects.

Quantitative Data from In Vivo Studies with Diacylglycerol (DAG) Oil

The following tables summarize quantitative data from representative in vivo studies using DAG-rich oils. These studies provide a foundation for designing experiments with specific diacylglycerols like OLG.

Table 1: Summary of Carcinogenicity Studies with DAG Oil in Rodents

Animal ModelAdministration RouteDosage/ConcentrationDurationKey FindingsReference
Female ICR MiceTopical30 mg or 75 mg, twice daily, 5 days/week35 weeksIncreased incidence of papillomas and squamous cell carcinomas with DMBA initiation.[1]
Male F344 RatsDietary1.375%, 2.75%, or 5.5% in diet24 weeksNo significant enhancement of tumor development in a multi-organ carcinogenesis model.[2]
Crl:CD(SD)IGS BR RatsDietary1%, 2.75%, or 5.5% in a 5.5% total fat diet24 monthsNo increased risk of carcinogenic effects compared to triacylglycerol (TG) oil.[3]
Crl:CD-1(ICR) BR MiceDietary1.5%, 3.0%, or 6.0% in a 6.0% total fat diet24 monthsNo signs of systemic toxicity or increased incidence of neoplastic findings.[4][5]

Table 2: Summary of Metabolic and Developmental Studies with DAG Oil in Rodents

Animal ModelAdministration RouteDosage/ConcentrationDurationKey FindingsReference
Male C57BL/6 MiceDietary10% or 20% kcal from Medium-Chain Enriched (MCE)-DAG oilNot specifiedMCE-DAG20 group showed decreased body weight and fat mass.[6]
Pregnant Crl:CD(SD)IGS BR RatsOral Gavage1.25, 2.5, or 5.0 ml/kg/dayGestation day 6-17No observed adverse effects on maternal or developmental toxicity up to 5.0 ml/kg/day.[7]

Experimental Protocols

Protocol 1: In Vivo Administration of Diacylglycerol via Oral Gavage in Rodents

This protocol is a representative method for the acute or sub-chronic oral administration of a lipid compound like OLG, based on standard procedures for oral gavage in rats.[8][9][10][11]

Materials:

  • This compound (OLG)

  • Vehicle (e.g., corn oil, triacylglycerol oil with a similar fatty acid profile)

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Warm the vehicle (e.g., corn oil) to approximately 37°C to ensure liquidity and ease of administration.

    • Prepare the desired concentration of OLG in the vehicle. For example, based on developmental toxicity studies with DAG oil, doses can range from 1.25 to 5.0 ml/kg/day.[7] Ensure OLG is completely dissolved or suspended in the vehicle.

    • Prepare a vehicle-only control group.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg and for mice is 10 ml/kg.[8][12]

    • Gently restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the insertion depth to reach the stomach. Mark the needle accordingly.

    • Attach the syringe containing the dosing solution to the gavage needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.

    • Once the needle is at the predetermined depth, slowly administer the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing.

    • Return the animal to its cage and continue to monitor according to the experimental timeline.

Protocol 2: Protein Kinase C (PKC) Activity Assay

This protocol outlines the measurement of PKC activity in tissue lysates from animals treated with OLG, based on commercially available ELISA-based assay kits.[13][14][15]

Materials:

  • Tissue samples (e.g., liver, adipose tissue) from control and OLG-treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Microplate reader

Procedure:

  • Tissue Lysate Preparation:

    • Excise tissues from euthanized animals and immediately flash-freeze in liquid nitrogen or place in ice-cold lysis buffer.

    • Homogenize the tissue in lysis buffer on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

    • Collect the supernatant (tissue lysate) and determine the protein concentration.

  • PKC Activity Assay (ELISA-based):

    • Follow the manufacturer's instructions for the specific PKC kinase activity assay kit. A general workflow is as follows:

    • Dilute the tissue lysates to a consistent protein concentration in the provided kinase assay dilution buffer.

    • Add the diluted samples to the wells of the microplate, which are pre-coated with a PKC-specific substrate peptide.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for the recommended time (e.g., 60-90 minutes) to allow for phosphorylation of the substrate by active PKC in the lysates.

    • Stop the reaction by adding a quench buffer containing EDTA.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide to each well. Incubate for 60 minutes at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells and add the HRP substrate (e.g., TMB). Allow the color to develop.

    • Stop the color development with an acid stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of phosphorylated substrate, and therefore, to the PKC activity in the sample.

    • Compare the PKC activity between the control and OLG-treated groups.

Visualizations

Signaling Pathway

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates RTK RTK RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes OLG 1-Oleoyl-2-linoleoyl- sn-glycerol (DAG) PIP2->OLG IP3 IP3 PIP2->IP3 PKC PKC OLG->PKC activate Downstream Downstream Targets PKC->Downstream phosphorylates ER_Ca2 Ca2+ Store IP3->ER_Ca2 releases Ca2 Ca2+ Ca2->PKC activate Response Cellular Response Downstream->Response ER_Ca2->Ca2 Agonist Agonist Agonist->GPCR Agonist->RTK

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Model Select Animal Model (e.g., Rats, Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping (Control vs. OLG-treated) Acclimatization->Grouping Dosing In Vivo Administration of OLG (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitoring & Observation Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Tissue_Processing Tissue Processing (e.g., Lysate Preparation) Sacrifice->Tissue_Processing PKC_Assay PKC Activity Assay Tissue_Processing->PKC_Assay Data_Analysis Data Analysis PKC_Assay->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: In vivo experimental workflow for studying OLG.

References

Troubleshooting & Optimization

Technical Support Center: 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of OLG, as well as to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound (OLG)?

A1: Proper storage is critical to maintain the stability and purity of OLG. Due to the presence of a polyunsaturated linoleoyl chain, OLG is susceptible to oxidation. The following storage conditions are recommended:

Storage ConditionTemperatureAtmosphereDurationForm
Long-Term Storage -80°CInert Gas (Argon or Nitrogen)> 1 yearNeat oil or in a suitable solvent
Short-Term Storage -20°CInert Gas (Argon or Nitrogen)Up to 6 monthsNeat oil or in a suitable solvent

Note: If OLG is supplied in a solvent, it should be stored under the same conditions. Avoid storing in frost-free freezers, as temperature fluctuations can accelerate degradation.

Q2: How should I handle OLG upon receiving it and during experimental use?

A2: To minimize degradation, follow these handling guidelines:

  • Unpacking: Upon receipt, immediately transfer the product to the recommended storage temperature.

  • Inert Atmosphere: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can promote hydrolysis. If possible, handle the compound under an inert atmosphere (e.g., in a glove box with argon or nitrogen).

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the neat oil or solution into single-use vials upon first use.[1][2] Repeated freeze-thaw cycles can lead to the breakdown of lipids and increase the rate of oxidation.[1][2]

  • Solvent Choice: If preparing a stock solution, use a high-purity, anhydrous solvent such as ethanol, chloroform, or ethyl acetate. Purge the solvent with an inert gas before use to remove dissolved oxygen.

Q3: What are the primary degradation pathways for OLG?

A3: The main degradation pathway for OLG is oxidation of the unsaturated fatty acid chains, particularly the linoleoyl moiety which contains two double bonds. This process, known as lipid peroxidation, can be initiated by heat, light, and trace metals. It leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones. These byproducts can interfere with experiments and cause cellular toxicity.

Q4: How can I assess the purity and stability of my OLG sample?

A4: Several analytical methods can be employed to check for degradation:

  • Thin-Layer Chromatography (TLC): This is a relatively simple method to qualitatively assess purity. The presence of additional spots besides the main OLG spot may indicate degradation.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for a more quantitative assessment of purity and to identify and quantify specific oxidation products.[3][4]

  • Peroxide Value (PV) Titration: This method quantifies the amount of hydroperoxides (primary oxidation products) and is a common indicator of lipid oxidation.[3]

  • UV-Vis Spectrophotometry: The formation of conjugated dienes, a byproduct of lipid peroxidation, can be detected by measuring absorbance at approximately 234 nm.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Symptom Possible Cause Recommended Action
Reduced or no cellular response (e.g., no activation of downstream signaling pathways). Degradation of OLG: The active compound may have oxidized, reducing its efficacy.1. Check the storage conditions and age of the OLG sample. 2. Perform a purity check using TLC or other analytical methods. 3. Use a fresh, properly stored aliquot of OLG for the experiment.
Poor Solubility/Dispersion: OLG is a lipid and may not be adequately dispersed in aqueous cell culture media, leading to a lower effective concentration.1. Ensure the solvent used for the stock solution is compatible with your cell culture medium at the final concentration. 2. Consider using a carrier protein like BSA or a suitable delivery vehicle to enhance solubility. 3. Briefly sonicate the diluted OLG in the medium before adding it to the cells.
Increased cell death or signs of toxicity. Presence of Oxidation Byproducts: Secondary oxidation products, such as aldehydes, can be cytotoxic.1. Discard the current stock of OLG and use a new, unopened vial. 2. Ensure that all handling procedures are performed under an inert atmosphere to prevent further oxidation.
Issue 2: Problems with Preparing OLG Solutions
Symptom Possible Cause Recommended Action
OLG is difficult to dissolve. Inappropriate Solvent: The chosen solvent may not be suitable for dissolving OLG.1. Refer to the manufacturer's datasheet for recommended solvents. Common solvents for lipids include ethanol, chloroform, and ethyl acetate. 2. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
Precipitation occurs when diluting in aqueous buffer. Low Aqueous Solubility: OLG has very limited solubility in aqueous solutions.1. Prepare a concentrated stock solution in an appropriate organic solvent. 2. Perform serial dilutions. When adding to your aqueous buffer, add the OLG stock solution dropwise while vortexing the buffer to ensure rapid dispersion. 3. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5%) to avoid solvent effects in your experiment.

Experimental Protocols

Protocol 1: General Procedure for Preparing an OLG Stock Solution
  • Allow the sealed vial of OLG to warm to room temperature.

  • If working with the neat oil, handle it under an inert gas (argon or nitrogen).

  • Add a high-purity, anhydrous solvent (e.g., ethanol) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the OLG is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in aliquots at -80°C under an inert atmosphere.

Protocol 2: Stability Assessment of OLG using Thin-Layer Chromatography (TLC)
  • Prepare a TLC developing chamber with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

  • Spot a small amount of your OLG sample onto a silica (B1680970) TLC plate, alongside a fresh OLG standard if available.

  • Place the plate in the developing chamber and allow the solvent to migrate up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable stain (e.g., phosphomolybdic acid) and heating.

  • Compare the spot(s) from your sample to the standard. The appearance of streaks or additional spots at different Rf values in your sample lane may indicate degradation.

Visual Guides

OLG_Degradation_Pathway OLG This compound (OLG) Oxidation Lipid Peroxidation (Autoxidation) OLG->Oxidation undergoes Initiators Initiators (Heat, Light, Metal Ions) Initiators->OLG act on Primary Hydroperoxides (Primary Oxidation Products) Oxidation->Primary forms Secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) Primary->Secondary decompose to Impact Experimental Impact (Reduced Efficacy, Cytotoxicity) Secondary->Impact

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results? CheckStorage 1. Verify Storage Conditions (Temp, Inert Gas, Aliquoting) Start->CheckStorage CheckPrep 2. Review Solution Preparation (Solvent, Dilution Technique) CheckStorage->CheckPrep Storage OK PurityTest 3. Perform Purity Test (e.g., TLC) CheckPrep->PurityTest Prep OK Degraded Degradation Suspected PurityTest->Degraded Impurity Detected OptimizePrep Optimize Solubilization (e.g., use carrier, sonicate) PurityTest->OptimizePrep Sample is Pure UseNew Use a Fresh Aliquot or New Vial Degraded->UseNew ProblemSolved Problem Resolved UseNew->ProblemSolved OptimizePrep->ProblemSolved

References

Technical Support Center: Purification of 1-Oleoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) from a lipid extract. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of OLG, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question Potential Causes Solutions
Why is my final yield of OLG lower than expected? Incomplete Extraction: The initial lipid extraction may not have been efficient in extracting all diacylglycerols from the sample matrix.- Ensure thorough homogenization of the tissue or sample. - Use a sufficient solvent-to-sample ratio (e.g., 20:1 v/w). - Consider a preliminary extraction with isopropanol (B130326) for plant tissues to deactivate lipases that can degrade lipids.[1]
Acyl Migration: During purification, sn-1,2-diacylglycerols can undergo acyl migration to form the more stable sn-1,3-diacylglycerols, which may not be your target compound. This can be a significant issue in both TLC and HPLC purification of DAGs.[2]- Minimize exposure to acidic or basic conditions and high temperatures. - Work quickly and keep samples cold throughout the purification process. - Consider derivatization of the sn-1,2-diacylglycerol to a more stable form if compatible with downstream applications.[2]
Loss During Solid-Phase Extraction (SPE): The OLG may not be binding efficiently to the SPE sorbent or may be prematurely eluting during the wash steps.- Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.[3][4] - Optimize the loading and wash solvent compositions to ensure OLG retention while removing impurities. The wash solvent should be strong enough to remove impurities but not elute the analyte.[5] - Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent.[6]
Co-elution with Other Lipids in HPLC: OLG may be co-eluting with other lipid species, leading to a lower apparent purity and yield of the desired fraction.- Optimize the mobile phase gradient and temperature to improve the resolution between different lipid species.[7] - Consider using a different stationary phase (e.g., a silver ion column for separation based on unsaturation).

Issue 2: Impure this compound

Question Potential Causes Solutions
My purified OLG contains contaminants. How can I improve its purity? Inefficient Separation of Lipid Classes: The initial separation of neutral lipids from polar lipids may be incomplete.- In SPE, ensure the elution solvent for neutral lipids (like OLG) is not so strong that it also elutes more polar lipids. A stepwise elution with solvents of increasing polarity is recommended.
Contamination from Solvents or Materials: Impurities from low-grade solvents or plasticware can contaminate the final product.- Use high-purity, HPLC-grade solvents for all steps. - Use glass or polypropylene (B1209903) labware to avoid leaching of plasticizers.
Presence of Isomers: The final product may contain other diacylglycerol isomers.- High-resolution HPLC is often necessary to separate closely related isomers. - Analytical techniques like GC-MS can be used to identify and quantify different isomers.[8]

Issue 3: Problems During HPLC Analysis

Question Potential Causes Solutions
Why are my HPLC peaks for OLG tailing or splitting? Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the glycerol (B35011) backbone of OLG, causing peak tailing.[7]- Use a high-quality, end-capped column. - Add a small amount of a weak acid or base to the mobile phase to suppress silanol interactions.
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]- Dissolve the sample in the initial mobile phase whenever possible.[7]
Column Overload: Injecting too much sample can lead to peak broadening and splitting.- Reduce the injection volume or dilute the sample.
Co-elution of Similar Species: What appears as a split peak might be two closely eluting isomers.[7]- Adjust the mobile phase gradient or temperature to try and resolve the peaks.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: this compound should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid chains. For long-term storage, dissolving in an aprotic solvent like chloroform (B151607) or methyl acetate (B1210297) can be beneficial.

Q2: How can I assess the purity of my this compound?

A2: The purity of OLG can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of other lipid classes.

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): Provides quantitative information on the purity and can separate closely related isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to confirm the fatty acid composition and identify any isomeric impurities.[8]

Q3: What are the critical factors to consider during the solid-phase extraction of OLG?

A3: The most critical factors for successful SPE of OLG are:

  • Sorbent Selection: A silica-based sorbent is commonly used for the separation of neutral lipids.

  • Column Conditioning: Proper conditioning is essential to activate the sorbent and ensure reproducible results. The column should not be allowed to dry out before loading the sample.[3]

  • Solvent Selection: The choice of loading, washing, and elution solvents is crucial for effective separation. A non-polar loading solvent, a slightly more polar wash solvent to remove highly non-polar impurities, and a more polar elution solvent to recover the OLG are typically used.

  • Flow Rate: A slow and consistent flow rate during sample loading and elution ensures optimal interaction between the analyte and the sorbent.[6]

Quantitative Data Summary

The following table summarizes typical recovery and purity data for diacylglycerol purification. Actual results may vary depending on the starting material and the specific protocol used.

Purification StepTypical Recovery (%)Typical Purity (%)
Initial Lipid Extraction 95 - 9910 - 30 (as % of total lipids)
Solid-Phase Extraction (SPE) 85 - 9570 - 90
Preparative HPLC 70 - 85> 98

Detailed Experimental Protocol: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes the purification of OLG from a total lipid extract using a silica-based SPE cartridge.

Materials:

  • Total lipid extract dissolved in chloroform.

  • Silica (B1680970) gel SPE cartridge (e.g., 500 mg).

  • HPLC-grade solvents: chloroform, acetone, methanol (B129727).

  • Glass test tubes for fraction collection.

  • Nitrogen gas for solvent evaporation.

Procedure:

  • Column Conditioning:

    • Wash the silica SPE cartridge with 5 mL of methanol followed by 5 mL of chloroform.

    • Do not allow the column to dry between solvent additions.

  • Sample Loading:

    • Dissolve the lipid extract (up to 10 mg) in a minimal volume of chloroform (e.g., 200 µL).

    • Apply the sample to the top of the conditioned SPE cartridge.

    • Allow the sample to enter the silica bed by gravity.

  • Elution of Neutral Lipids (including OLG):

    • Elute non-polar lipids and neutral lipids by adding solvents of increasing polarity.

    • Fraction 1 (Non-polar lipids): Elute with 10 mL of chloroform. This fraction will contain hydrocarbons and cholesterol esters.

    • Fraction 2 (Diacylglycerols): Elute with 10 mL of acetone/chloroform (1:9 v/v). This fraction will contain the this compound.

    • Fraction 3 (Glycolipids and Ceramides): Elute with 15 mL of acetone/methanol (9:1 v/v).

    • Fraction 4 (Phospholipids): Elute with 10 mL of methanol.

  • Fraction Analysis:

    • Collect each fraction in a separate glass test tube.

    • Evaporate the solvent from each fraction under a stream of nitrogen.

    • Analyze an aliquot of each fraction by TLC or HPLC to determine which fraction contains the purified OLG.

  • Further Purification (Optional):

    • If the diacylglycerol fraction is not sufficiently pure, it can be further purified using preparative HPLC with a silica or reverse-phase column.

Experimental Workflow Diagram

OLG_Purification_Workflow start Start: Total Lipid Extract spe Solid-Phase Extraction (Silica Cartridge) start->spe fraction1 Fraction 1: Non-polar Lipids (Chloroform) spe->fraction1 Elute fraction2 Fraction 2: Diacylglycerols (OLG) (Acetone/Chloroform) spe->fraction2 Elute fraction3 Fraction 3: Glycolipids/Ceramides (Acetone/Methanol) spe->fraction3 Elute fraction4 Fraction 4: Phospholipids (Methanol) spe->fraction4 Elute analysis Purity Analysis (TLC/HPLC) fraction2->analysis hplc Optional: Preparative HPLC analysis->hplc If purity < 98% final_product Purified OLG (>98%) analysis->final_product If purity ≥ 98% hplc->final_product end End final_product->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Quantification of Diacylglycerol Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerol (DAG) isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of DAG isomers by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of diacylglycerol (DAG) isomers so challenging?

A1: The quantification of DAG isomers is complex due to several intrinsic factors:

  • Isomeric Complexity: DAGs exist as numerous isomers, including regioisomers (sn-1,2- and sn-1,3-DAGs) and stereoisomers (enantiomers), which are often difficult to separate and distinguish using standard analytical techniques.[1][2]

  • Low Abundance: In many biological samples, DAGs are present at very low concentrations, making their detection and accurate quantification challenging.[3][4][5]

  • Ionization Suppression: The complex lipid matrix of biological extracts can lead to significant ion suppression in the mass spectrometer, affecting the signal intensity and accuracy of quantification.[6]

  • Analyte Instability: The sn-1,2-DAG isomers can be prone to acyl migration, converting them to the more stable sn-1,3 form, which can skew quantitative results if not properly handled during sample preparation.[7]

  • Lack of Commercial Standards: There is a limited availability of commercially pure standards for every single DAG isomer, which complicates the creation of comprehensive calibration curves for absolute quantification.[2][6]

Q2: What is the purpose of derivatization in DAG analysis, and what are some common derivatization agents?

A2: Derivatization is a chemical modification of the DAG molecule to improve its analytical properties for mass spectrometry. The primary goals of derivatization in DAG analysis are:

  • Enhanced Ionization Efficiency: Attaching a charged or easily ionizable group can significantly increase the signal intensity in the mass spectrometer.[6][8]

  • Improved Chromatographic Separation: Derivatization can alter the polarity of DAG isomers, leading to better separation on liquid chromatography (LC) columns.[6]

  • Generation of Diagnostic Fragment Ions: The derivatizing agent can introduce a specific fragmentation pathway upon collision-induced dissociation (CID), producing unique fragment ions that help in the identification and differentiation of isomers.[2][6]

  • Prevention of Acyl Migration: By reacting with the free hydroxyl group, derivatization can prevent the intramolecular migration of acyl chains, thus preserving the original isomeric form.[7]

Common derivatization agents include:

  • N,N-dimethylglycine (DMG): Adds a tertiary amine group, enhancing ionization and providing a characteristic neutral loss for detection.[6][9]

  • 2,4-difluorophenyl isocyanate: Forms a urethane (B1682113) derivative that is amenable to normal-phase LC and produces unique neutral loss fragments.[7][10]

  • Trimethylsilyl (TMS) ethers: Increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[2]

  • 3-nitrophenylboronic acid: Reacts selectively with the cis-diol moiety of sn-1,2-DAGs.[11]

Q3: How can I differentiate between sn-1,2 and sn-1,3 DAG isomers using mass spectrometry?

A3: Differentiating between sn-1,2 and sn-1,3 DAG isomers is a critical challenge. Several strategies can be employed:

  • Chromatographic Separation: Utilizing chromatographic techniques that can resolve these isomers is the most direct approach. Normal-phase liquid chromatography (NP-LC) and supercritical fluid chromatography (SFC) have shown success in separating sn-1,2 and sn-1,3 isomers.[1][10] Reversed-phase liquid chromatography (RP-LC) can also achieve separation, especially after derivatization.[6]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation patterns of the two isomers can differ. For instance, in some cases, the loss of the fatty acyl chain from the sn-2 position is less favorable, leading to different relative abundances of fragment ions.[12] Derivatization can also introduce isomer-specific fragmentation. For example, the [M-RCO2CH2]+ ion is considered a key diagnostic ion to distinguish between DAG positional isomers in GC-MS of TMS derivatives.[2]

  • Chemical Derivatization: Certain derivatization reagents react specifically with one isomeric form. For instance, 3-nitrophenylboronic acid selectively reacts with the cis-diol group present in sn-1,2-DAGs but not in sn-1,3-DAGs.[11]

Troubleshooting Guides

Problem 1: Poor or No Chromatographic Separation of DAG Isomers
Possible Cause Suggested Solution
Inappropriate Column Chemistry For sn-1,2 and sn-1,3 isomer separation, consider using a normal-phase silica (B1680970) column or a chiral column for SFC.[1][10] For separation of DAG species with different fatty acid compositions, a C18 or C30 reversed-phase column is often suitable.
Suboptimal Mobile Phase Optimize the mobile phase gradient. For normal-phase LC, a gradient of a polar solvent (e.g., isopropanol/MTBE) into a nonpolar solvent (e.g., isooctane) can be effective.[10] For reversed-phase LC, gradients of acetonitrile/isopropanol in water with additives like ammonium (B1175870) formate (B1220265) are common.[13]
Acyl Migration Acyl migration can occur during sample storage or preparation, leading to a single peak for what should be two isomers. Ensure samples are stored at low temperatures (-80°C) and minimize sample preparation time. Consider derivatization to protect the hydroxyl group and prevent migration.[7]
Co-elution with Other Lipids The sample may contain other lipid classes that co-elute with your DAGs of interest. Use a solid-phase extraction (SPE) step to purify the DAG fraction before LC-MS analysis.[3][4]
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Inefficient Ionization DAGs have low ionization efficiency. Consider derivatization with an agent that introduces a permanent charge or a readily ionizable group, such as DMG.[6] Also, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Ion Suppression from Matrix Co-eluting compounds from the sample matrix can suppress the ionization of DAGs. Improve sample cleanup using SPE or liquid-liquid extraction.[14] A divert valve can also be used to direct the flow to waste during the elution of highly abundant, interfering compounds.[15]
Inappropriate Mobile Phase Additives Some mobile phase additives, like trifluoroacetic acid (TFA), can cause significant ion suppression. Use volatile additives that are compatible with MS, such as formic acid or ammonium formate/acetate.[15]
Low Analyte Concentration The concentration of DAGs in your sample may be below the limit of detection. Concentrate the sample or increase the injection volume. However, be mindful that this can also increase matrix effects.
Problem 3: Inaccurate or Non-Reproducible Quantification
Possible Cause Suggested Solution
Lack of Appropriate Internal Standards The absence of a suitable internal standard can lead to high variability. Use a stable isotope-labeled internal standard for each class of DAGs being quantified if possible.[16] If specific standards are unavailable, a non-endogenous DAG with a similar structure can be used.
Non-linear Response The detector response may not be linear across the concentration range of your samples. Prepare a calibration curve using a series of known concentrations of DAG standards to assess linearity and determine the dynamic range of the assay.[6]
Sample Degradation DAGs can be susceptible to degradation. Prepare samples fresh and store them at -80°C. Avoid repeated freeze-thaw cycles.
Instrumental Variability Run quality control (QC) samples throughout your analytical batch to monitor instrument performance and correct for any drift in signal intensity.[6]

Experimental Protocols

Protocol 1: Derivatization of DAGs with N,N-dimethylglycine (DMG)

This protocol is adapted from a method for enhancing the MS signal of DAGs.[6][9]

Materials:

  • Dried lipid extract

  • N,N-dimethylglycine (DMG) solution (0.125 M in chloroform)

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in chloroform)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in chloroform)

  • Chloroform/Methanol (1:1, v/v)

  • Ammonium hydroxide (B78521) (25 mM)

  • Dry nitrogen gas

Procedure:

  • To the dried lipid extract in a glass tube, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.

  • Vortex the mixture for 20 seconds and then centrifuge briefly.

  • Flush the tube with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.[9]

  • Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the derivatized DAGs for LC-MS analysis.

Protocol 2: Normal-Phase LC Separation of DAG Isomers

This protocol is based on a method for separating regioisomeric DAGs.[10]

Chromatographic Conditions:

  • Column: Phenomenex Luna 5 µm silica, 150 mm x 2 mm

  • Mobile Phase A: 100% Isooctane

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)/Isooctane (1:1, v/v)

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-7 min: 8% B

    • 7-25 min: Linear gradient to 30% B

    • 25-29 min: Linear gradient to 90% B

    • 29-31 min: Hold at 90% B

    • 31-32 min: Return to 8% B

    • 32-40 min: Re-equilibration at 8% B

Data Presentation

Table 1: Comparison of Derivatization Reagents for DAG Analysis
Derivatization ReagentTarget IsomersAnalytical PlatformAdvantagesDisadvantages
N,N-dimethylglycine (DMG) sn-1,2 & sn-1,3LC-MS/MSHigh sensitivity, characteristic neutral lossRequires optimization of reaction conditions
2,4-difluorophenyl isocyanate sn-1,2 & sn-1,3NP-LC-MS/MSPrevents acyl migration, unique neutral lossMay require specific column chemistry
Trimethylsilyl (TMS) sn-1,2 & sn-1,3GC-MSGood for volatile compounds, provides diagnostic fragmentsRequires anhydrous conditions, derivatives can be moisture-sensitive
3-nitrophenylboronic acid sn-1,2LC-MS/MSSelective for cis-diols (sn-1,2-DAGs)Does not derivatize sn-1,3-DAGs

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (SPE) (DAG Fraction Enrichment) extraction->spe derivatization Derivatization (e.g., DMG) spe->derivatization lc LC Separation (e.g., NP-LC or RP-LC) derivatization->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms identification Isomer Identification (Fragmentation & Retention Time) ms->identification quantification Quantification (Internal Standards & Calibration) identification->quantification

Caption: Workflow for DAG isomer analysis.

troubleshooting_logic cluster_chromatography Chromatography Issues? cluster_ms Mass Spec Issues? cluster_quant Quantification Issues? start Poor Quantitative Results peak_shape Poor Peak Shape / No Separation start->peak_shape low_signal Low Signal / Poor Sensitivity start->low_signal high_variability High Variability / Inaccuracy start->high_variability check_column Check Column Type & Mobile Phase peak_shape->check_column check_migration Consider Acyl Migration peak_shape->check_migration check_ionization Optimize Source / Derivatize low_signal->check_ionization check_suppression Improve Sample Cleanup low_signal->check_suppression use_is Use Stable Isotope Internal Standards high_variability->use_is check_linearity Run Calibration Curve high_variability->check_linearity

Caption: Troubleshooting decision tree for DAG analysis.

References

Technical Support Center: Optimizing HPLC Separation of sn-1,2 and sn-1,3 Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of sn-1,2 and sn-1,3 diacylglycerol (DAG) isomers.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between sn-1,2 and sn-1,3 DAG Isomers

Q: My HPLC method is not separating the sn-1,2 and sn-1,3 DAG isomers. What are the first steps to troubleshoot this issue?

A: Poor resolution is a common challenge in the separation of these closely related isomers. The mobile phase composition is the most critical factor to investigate first for improving resolution.

Initial Steps for Troubleshooting Mobile Phase:

  • Evaluate Solvent Strength: In reversed-phase HPLC (RP-HPLC), if your peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. This increases the retention factor (k) and can improve separation.

  • Change Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or isopropanol. Methanol, being a weaker eluent for these compounds, can promote longer retention times and potentially enhance resolution.

  • Optimize Mobile Phase for Normal-Phase HPLC: For normal-phase HPLC (NP-HPLC), a mobile phase with low polarity is often used. A common starting point is a mixture of hexane (B92381), 1,2-dichloroethane, and a small amount of an alcohol like ethanol (B145695) or isopropanol. Adjusting the ratio of these components can optimize the separation.

dot

G cluster_0 Troubleshooting Workflow: Poor Resolution A Start: Poor or No Resolution B Adjust Mobile Phase Composition A->B First Step C Change Column Chemistry B->C If resolution is still poor F Resolution Achieved B->F Successful D Optimize Column Temperature C->D If alternative selectivity is needed C->F Successful E Consider Derivatization D->E For further optimization D->F Successful E->F

Caption: Troubleshooting workflow for poor isomer resolution.

Issue 2: Co-elution of DAG Isomers with Other Lipids

Q: How can I prevent co-elution of my target DAG isomers with other lipid species in the sample?

A: Co-elution can be addressed by modifying the stationary phase or the mobile phase to alter the selectivity of your separation.

Strategies to Address Co-elution:

  • Column Chemistry: The choice of the stationary phase is fundamental. For RP-HPLC, a standard C18 column is common. However, polymeric ODS columns have shown an ability to recognize structural differences between TAG positional isomers, which could be beneficial for DAGs as well[1]. For NP-HPLC, a silica (B1680970) gel column is standard.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help resolve compounds with different polarities. For instance, a step-wise gradient of acetone (B3395972) and acetonitrile has been used in RP-HPLC for the separation of palm oil-based DAG isomers[2].

  • Sample Preparation: Consider a solid-phase extraction (SPE) step to fractionate your lipid extract before HPLC analysis. This can remove interfering lipid classes.

Issue 3: Poor Peak Shape and Tailing

Q: My DAG peaks are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors, including issues with the mobile phase, column, or sample solvent.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: Although less critical for neutral lipids like DAGs unless derivatized, ensuring a consistent mobile phase pH is good practice for reproducible chromatography.

  • Sample Solvent: Dissolving your sample in a solvent that is stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase[3].

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: If the column is old or has been used with complex samples, it may have active sites that can cause tailing. Flushing the column or replacing it may be necessary.

Issue 4: Low Sensitivity or Inability to Detect DAGs

Q: I am having trouble detecting my DAG isomers. How can I improve the sensitivity of my method?

A: The detection of DAGs can be challenging due to their lack of a strong chromophore.

Methods for Enhancing Detection:

  • Derivatization: This is a common strategy to improve detection. Derivatizing the hydroxyl group of the DAGs with a UV-absorbing or fluorescent tag can significantly increase sensitivity. Common derivatizing agents include 3,5-dinitrobenzoyl chloride or creating 3,5-dinitrophenylurethane derivatives[4][5].

  • Alternative Detectors: If derivatization is not desirable, consider using a more universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[2][6]. MS detection can also provide structural information for peak identification[7][8].

dot

G cluster_0 Detection Strategy Logic A Start: Low Sensitivity B Is Derivatization an Option? A->B C Derivatize with UV/Fluorescent Tag B->C Yes E Use Universal Detector (ELSD, CAD, MS) B->E No D Use UV/Fluorescence Detector C->D F Detection Achieved D->F E->F

Caption: Logic for choosing a suitable detection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for sn-1,2 and sn-1,3 DAG isomers in RP-HPLC?

A1: In reversed-phase HPLC, for DAGs with the same equivalent carbon number (ECN), the sn-1,3-DAG isomer typically elutes earlier than the corresponding sn-1,2-DAG[2][9].

Q2: Should I use normal-phase or reversed-phase HPLC for separating DAG isomers?

A2: Both modes can be effective, but the choice depends on your specific application and available instrumentation.

  • Reversed-Phase HPLC (RP-HPLC): This is often preferred as it can sometimes separate the isomers without derivatization and is compatible with mass spectrometry[2][9].

  • Normal-Phase HPLC (NP-HPLC): This mode often requires derivatization of the DAGs to achieve good separation and detection[4][10]. However, it can provide excellent resolution of the derivatized isomers.

Q3: Is derivatization necessary for the analysis of DAG isomers?

A3: Not always, but it is highly recommended, especially if you are using UV detection. Derivatization serves two main purposes:

  • Improves Separation: The addition of a chemical group can enhance the structural differences between the isomers, making them easier to separate.

  • Increases Sensitivity: By introducing a chromophore, the sensitivity of UV detection can be dramatically improved[4][5].

If you are using a mass spectrometer, ELSD, or CAD, derivatization may not be necessary for detection, but it can still be beneficial for improving chromatographic resolution[7].

Q4: Can column temperature be used to optimize the separation?

A4: Yes, column temperature is an important parameter for optimizing separation. Lowering the column temperature can sometimes improve the resolution of positional isomers[1]. However, the optimal temperature may depend on the specific DAGs and the mobile phase being used. It is a parameter worth investigating to fine-tune your separation.

Q5: What are some common mobile phases used for the separation of DAG isomers?

A5: The choice of mobile phase is critical and depends on the chromatographic mode.

Chromatographic ModeMobile Phase CompositionReference
Reversed-Phase Acetonitrile/Acetone (step-wise gradient)[2]
Reversed-Phase Acetonitrile/2-Propanol (70:30, v/v)[11]
Reversed-Phase 100% Acetonitrile (isocratic)[9]
Normal-Phase Hexane/1,2-Dichloroethane/Ethanol (170:10:1 by volume)[12]
Normal-Phase Hexane/Ethylene (B1197577) Dichloride/Ethanol[4]

Experimental Protocols

Protocol 1: RP-HPLC Separation of Underivatized DAG Isomers

This protocol is a general guideline for the separation of sn-1,2 and sn-1,3 DAGs without derivatization, suitable for detectors like CAD, ELSD, or MS.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Acetone

  • Gradient Program: A step-wise gradient can be optimized as follows (example from[2]):

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Ramp to 70% A, 30% B

    • 15-25 min: Hold at 70% A, 30% B

    • 25-28 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the lipid extract in the initial mobile phase composition. Filter through a 0.22 µm filter before injection.

Protocol 2: NP-HPLC Separation of Derivatized DAG Isomers

This protocol is based on the separation of DAGs as their 3,5-dinitrophenylurethane derivatives[4].

  • Derivatization: React the DAG sample with 3,5-dinitrobenzoyl chloride to form the dinitrobenzoyl derivatives.

  • Column: Silica gel (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of hexane, ethylene dichloride, and ethanol. The exact ratio should be optimized, but a starting point could be a high percentage of hexane with small amounts of the more polar solvents (e.g., 89:10:1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV detector at 254 nm[5].

  • Sample Preparation: After derivatization, evaporate the reaction solvent and redissolve the sample in the mobile phase.

dot

G cluster_0 Experimental Workflow: NP-HPLC of Derivatized DAGs A Lipid Extraction B Derivatization with 3,5-Dinitrobenzoyl Chloride A->B C Sample Reconstitution in Mobile Phase B->C D NP-HPLC Separation (Silica Column) C->D E UV Detection at 254 nm D->E F Data Analysis E->F

Caption: Workflow for NP-HPLC analysis with derivatization.

References

Troubleshooting low signal in 1-Oleoyl-2-linoleoyl-sn-glycerol MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal issues during the mass spectrometry (MS) analysis of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) and other diacylglycerols (DAGs).

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common challenge in the MS analysis of neutral lipids like OLG. This guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for Low OLG Signal

TroubleshootingWorkflow start Start: Low OLG Signal Detected check_sample_prep 1. Review Sample Preparation start->check_sample_prep check_ionization 2. Evaluate Ionization Efficiency check_sample_prep->check_ionization If sample prep is optimal sub_sample Purity? Concentration? Degradation? check_sample_prep->sub_sample check_ms_params 3. Optimize MS Parameters check_ionization->check_ms_params If ionization method is appropriate sub_ionization ESI vs. APCI? Derivatization needed? check_ionization->sub_ionization check_adducts 4. Investigate Adduct Formation check_ms_params->check_adducts If parameters are optimized sub_ms Spray Voltage? Capillary Temp? Collision Energy? check_ms_params->sub_ms resolution Signal Improved check_adducts->resolution If adducts are properly managed sub_adducts Ammonium (B1175870)/Sodium/Lithium adducts formed? Summing adduct signals? check_adducts->sub_adducts

Caption: Troubleshooting workflow for low OLG signal in MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for this compound in my ESI-MS analysis?

A1: Low signal intensity for OLG and other diacylglycerols (DAGs) is often due to their poor electrospray ionization (ESI) efficiency.[1] Unlike polar lipids, neutral lipids like DAGs lack easily ionizable functional groups.[1] This inherent weak dipole moment makes it difficult to generate a strong signal in ESI-MS.[1]

Q2: How can I improve the ionization of OLG?

A2: Several strategies can enhance the ionization of OLG:

  • Adduct Formation: The most common approach is to promote the formation of adducts with cations. This can be achieved by adding salts to the mobile phase or infusion solvent.

    • Ammonium Adducts ([M+NH₄]⁺): Adding ammonium acetate (B1210297) (typically 5-10 mM) to the mobile phase readily forms stable ammonium adducts of DAGs, which can be effectively analyzed using tandem mass spectrometry (MS/MS).[2][3]

    • Lithium Adducts ([M+Li]⁺): Using lithium salts can lead to enhanced ion intensity and more informative fragmentation compared to ammoniated adducts.[1]

    • Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts: These adducts are often present as contaminants and can contribute significantly to the total ion current.[4]

  • Chemical Derivatization: Introducing a permanent charge to the OLG molecule through derivatization can increase signal intensities by several orders of magnitude.[5] For instance, derivatization with N-chlorobetainyl chloride adds a quaternary ammonium cation.[5]

  • Alternative Ionization Techniques: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can also be effective for analyzing DAGs.[6]

Q3: I see multiple adducts for my OLG standard ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺). Which one should I use for quantification?

A3: It is crucial to consider all significant adducts for accurate quantification. Relying on a single adduct can lead to errors of up to 70%.[4] The relative abundance of these adducts can vary depending on the sample matrix, acyl chain length, and degree of unsaturation.[3][4] For the most accurate results, you should sum the intensities of all detected adducts (e.g., [M+NH₄]⁺ and [M+Na]⁺) for both your analyte and internal standard.[4]

Q4: Could my sample preparation be the cause of the low signal?

A4: Yes, sample preparation is critical.

  • Extraction: Inefficient extraction will naturally lead to low analyte concentration. A modified Bligh and Dyer procedure is a common method for lipid extraction.

  • Purity: Contaminants in the sample can suppress the ionization of OLG. It may be necessary to purify the crude lipid extract, for example, using solid-phase extraction (SPE) on silica (B1680970) columns to isolate the DAG fraction.[7]

  • Stability: DAGs can be susceptible to degradation or isomerization. Ensure proper storage and handling to maintain sample integrity.

Q5: What are some key MS instrument parameters to optimize for OLG analysis?

A5: Optimization of instrument parameters is essential. While optimal values are instrument-dependent, here are some typical starting points for ESI-MS analysis of DAGs:

ParameterTypical ValueRationale
Spray Voltage 3500 - 4500 VOptimizes the electrospray process for efficient ion generation.[1]
Capillary Temperature 250 - 350 °CAids in desolvation of the analyte ions.[1]
Sheath/Nebulizer Gas Flow Instrument DependentAssists in droplet formation and desolvation.[1]
Collision Energy (for MS/MS) 20 - 40 eVNeeds to be optimized to achieve characteristic fragmentation for identification and quantification.[1]

Note: These values are illustrative. Always perform tuning and optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction

This protocol is a general guideline for the extraction of lipids from biological samples, based on the Bligh and Dyer method.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform 1:1 with an added salt for adduct formation).

Protocol 2: Direct Infusion ESI-MS/MS Analysis

This protocol outlines the direct infusion analysis of OLG, focusing on the formation of ammonium adducts.

  • Sample Preparation: Reconstitute the lipid extract in a solvent mixture containing 10 mM ammonium acetate.[2][3]

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 3-10 µL/min.[1]

  • MS Parameters:

    • Set the instrument to positive ion mode.

    • Optimize spray voltage and capillary temperature as described in the table above.

    • Acquire a full scan MS spectrum to identify the [M+NH₄]⁺ ion of OLG (m/z 636.56).

  • MS/MS Analysis:

    • Select the precursor ion (m/z 636.56) for fragmentation.

    • Optimize collision energy to observe characteristic neutral losses of the fatty acyl chains (e.g., loss of oleic acid or linoleic acid).

Signaling Pathway Visualization

Diacylglycerols like OLG are critical second messengers in various signaling pathways, most notably in the activation of Protein Kinase C (PKC).

Diagram: Phospholipase C - Protein Kinase C (PLC-PKC) Pathway

PLCPKC_Pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq/11 G-Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol trisphosphate) pip2->ip3 dag DAG (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates cellular_response Downstream Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates targets

Caption: Simplified signaling pathway involving DAG in PKC activation.

References

Technical Support Center: Quantification of Cellular 1-Oleoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cellular 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference when quantifying this compound (OLG) by mass spectrometry?

A1: The primary sources of interference in the mass spectrometric quantification of OLG are isobaric and isomeric overlaps. Isobaric interference occurs when other lipid species have the same nominal mass-to-charge ratio (m/z) as OLG. Isomeric interference arises from other diacylglycerol isomers with the same fatty acid composition but different arrangements on the glycerol (B35011) backbone (e.g., 1-linoleoyl-2-oleoyl-sn-glycerol or 1,3-diacylglycerols with the same total acyl carbon number and double bond count).[1][2] High-resolution mass spectrometry and chromatographic separation are essential to distinguish OLG from these interferences.[2]

Q2: How can I differentiate between 1,2- and 1,3-diacylglycerol isomers during analysis?

A2: Chromatographic techniques are crucial for separating 1,2- and 1,3-diacylglycerol isomers.[3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate these positional isomers.[3] Additionally, derivatization of the diacylglycerols prior to analysis can enhance separation and detection.

Q3: What is acyl migration and how can it affect my OLG quantification?

A3: Acyl migration is the intramolecular movement of a fatty acyl chain from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone, or vice versa. This can lead to the conversion of 1,2-diacylglycerols like OLG into their 1,3-isomer counterparts during sample preparation and extraction, resulting in an underestimation of the true cellular concentration of the sn-1,2 isomer.[5] To minimize acyl migration, it is recommended to perform lipid extractions at low temperatures (e.g., 4°C) and under acidic pH conditions (e.g., pH 4).[5]

Q4: My OLG signal is very low. How can I improve detection sensitivity?

A4: The low abundance of cellular diacylglycerols can be a challenge.[6][7] To improve sensitivity, you can:

  • Increase the amount of starting material (cells or tissue).

  • Optimize your lipid extraction protocol to ensure efficient recovery of diacylglycerols.

  • Employ a sensitive detection method, such as a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Consider chemical derivatization of the hydroxyl group on the diacylglycerol to enhance ionization efficiency and chromatographic retention.

Q5: What are the critical parameters for developing a reliable chromatographic separation method for OLG?

A5: For reliable separation of diacylglycerol isomers, including OLG, careful optimization of chromatographic conditions is necessary. Key parameters to consider include the choice of stationary phase (e.g., chiral columns for enantiomeric separation), mobile phase composition and gradient, column temperature, and flow rate.[8] Supercritical fluid chromatography (SFC) has also been shown to be effective for the rapid and selective separation of diacylglycerol isomers.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in Chromatography
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Modify the mobile phase composition and gradient. For reversed-phase HPLC, adjusting the ratio of organic solvent to water can significantly impact resolution.[3]
Inappropriate Column Ensure the column chemistry is suitable for lipid separation. For isomeric separation, consider specialized columns like chiral stationary phases.[4][8]
Acyl Migration If you observe unexpected peaks or peak tailing, consider the possibility of on-column acyl migration. Adjusting the pH of the mobile phase or using aprotic solvents may help.
Sample Overload Inject a smaller volume of your sample or dilute it to avoid overloading the column, which can lead to broad and asymmetric peaks.
Issue 2: Inaccurate or Non-Reproducible Quantification
Potential Cause Troubleshooting Step
Isobaric Interference Utilize high-resolution mass spectrometry to resolve isobaric species.[2] If not available, extensive chromatographic separation is necessary. Tandem mass spectrometry (MS/MS) can also help by monitoring specific fragment ions.[1][6]
Matrix Effects The presence of other lipids can suppress or enhance the ionization of your analyte.[2] Use a stable isotope-labeled internal standard that is structurally identical to OLG to compensate for matrix effects. If a specific standard is unavailable, use a closely related diacylglycerol standard.[6][9]
Incomplete Extraction Optimize your lipid extraction method. The Bligh and Dyer method is a common choice for total lipid extraction.[10][11] Ensure complete phase separation for efficient recovery.
Standard Degradation Ensure that your calibration standards are stored properly and are not expired. Prepare fresh working standards regularly.

Quantitative Data Summary

The following table provides theoretical mass-to-charge ratios (m/z) for this compound (OLG, 18:1/18:2-DAG) which can be used to set up mass spectrometry experiments.

Adduct Ion Formula Theoretical m/z
[M+H]⁺C₃₉H₇₁O₅⁺621.5347
[M+NH₄]⁺C₃₉H₇₄NO₅⁺638.5616
[M+Na]⁺C₃₉H₇₀NaO₅⁺643.5166

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration.

Experimental Protocols

Protocol 1: Cellular Lipid Extraction (Adapted from Bligh and Dyer)
  • Cell Harvesting: Harvest approximately 2 x 10⁶ cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Solvent Addition: Add a 1:2:0.8 mixture of chloroform (B151607):methanol:water to the cell pellet.

  • Vortexing: Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 1 part chloroform and 1 part water to induce phase separation. Vortex again and centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Diacylglycerol Kinase Assay for Total 1,2-sn-Diacylglycerol Quantification

This enzymatic assay can be used to quantify total 1,2-sn-diacylglycerols.[10][11][12]

  • Reagent Preparation:

    • Solubilizing Buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0.

    • 2x Reaction Buffer: 100 mM imidazole-HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl₂, and 2 mM EGTA.

    • 100 mM DTT (prepare fresh).

  • Lipid Solubilization: Dissolve the dried lipid extract in 40 µL of solubilizing buffer by vortexing vigorously. Incubate at room temperature for 10 minutes.

  • Reaction Setup: On ice, add 100 µL of 2x reaction buffer, 4 µL of 100 mM DTT, and 20 µL of E. coli DAG kinase to the solubilized lipids.

  • Initiation: Start the reaction by adding 3 µCi of [γ-³³P]-ATP.

  • Incubation: Incubate the reaction at 25°C for 30 minutes.

  • Reaction Quench and Extraction: Stop the reaction by placing the tubes on ice and re-extract the lipids as described in Protocol 1.

  • Analysis: Separate the resulting radiolabeled phosphatidic acid by thin-layer chromatography (TLC) and quantify using a phosphoimager.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting lipid_extraction Lipid Extraction (Bligh & Dyer) cell_harvest->lipid_extraction drying Drying under N2 lipid_extraction->drying reconstitution Reconstitution drying->reconstitution Store at -80°C chromatography Chromatographic Separation (e.g., RP-HPLC) reconstitution->chromatography ms_detection Mass Spectrometry Detection (MS/MS) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for OLG quantification.

interference_pathway cluster_interference Potential Interferences cluster_solution Mitigation Strategies isobaric Isobaric Interference (e.g., other lipids with same nominal mass) hrms High-Resolution MS isobaric->hrms Resolves by mass isomeric Isomeric Interference (Positional & Enantiomeric Isomers) chromatography Chromatography (HPLC, SFC, Chiral) isomeric->chromatography Separates isomers acyl_migration Acyl Migration (1,2-DAG to 1,3-DAG) controlled_conditions Controlled Extraction (Low Temp, pH) acyl_migration->controlled_conditions Minimizes conversion

Caption: Interference sources and mitigation strategies.

References

Technical Support Center: 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and successful application of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OLG) and why is it used in cell-based assays?

This compound (OLG) is a diacylglycerol (DAG), a type of lipid that plays a crucial role as a second messenger in various cellular signaling pathways.[1] In cell-based assays, OLG is often used to activate specific pathways, such as the Protein Kinase C (PKC) pathway, to study downstream cellular responses.[2]

Q2: What are the main challenges when using OLG in cell-based assays?

The primary challenge with OLG is its poor solubility in aqueous cell culture media due to its hydrophobic nature. This can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental outcomes.

Q3: What are the common methods to improve the solubility of OLG for cell-based assays?

Common methods to enhance OLG solubility include:

  • Using an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is frequently used to dissolve OLG before diluting it in cell culture media.

  • Complexing with a carrier protein: Bovine Serum Albumin (BSA) can be used to form complexes with OLG, facilitating its delivery to cells in a more physiologically relevant manner.[3][4]

  • Utilizing cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like OLG, increasing their solubility in aqueous solutions.[5]

  • Employing detergents: Detergents can be used to create mixed micelles with OLG, aiding in its solubilization.[6][7][8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of OLG in cell-based assays.

Problem Potential Cause Recommended Solution
OLG precipitates in cell culture medium. OLG concentration is too high for the chosen solubilization method.Decrease the final concentration of OLG. Optimize the ratio of OLG to the solubilizing agent (e.g., BSA, cyclodextrin).
Inadequate initial dissolution in organic solvent.Ensure OLG is fully dissolved in a small volume of a suitable organic solvent like DMSO before adding it to the aqueous medium.[10]
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.While keeping cell viability in mind, a slight increase in the final DMSO concentration (typically not exceeding 0.5%) might be necessary.[10][11] Always include a vehicle control with the same DMSO concentration.[12][13]
Inconsistent or no cellular response to OLG treatment. Poor bioavailability of OLG due to aggregation.Improve solubilization using one of the recommended methods (BSA, cyclodextrins, or detergents).
Degradation of OLG.Prepare fresh OLG solutions for each experiment. Store stock solutions appropriately, protected from light and air.
Cell line is not responsive to OLG.Confirm that your cell line expresses the necessary signaling components (e.g., PKC isoforms) to respond to diacylglycerol.
High cell toxicity or death observed after OLG treatment. Cytotoxicity from the solubilizing agent.Determine the toxicity threshold of the solubilizing agent (e.g., DMSO, detergent) for your specific cell line by performing a dose-response curve.[12][13][14]
Lipotoxicity from high concentrations of OLG.Perform a dose-response experiment to find the optimal OLG concentration that elicits the desired biological effect without causing significant cell death.
Contamination of the OLG stock.Use high-purity OLG and sterile techniques for solution preparation.

Experimental Protocols

Here are detailed methodologies for the key solubilization techniques.

Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method but requires careful control of the final DMSO concentration to avoid cytotoxicity.

Methodology:

  • Prepare a high-concentration stock solution of OLG in 100% DMSO. For example, a 10 mM stock solution.

  • Warm the OLG/DMSO stock solution to ensure it is fully dissolved.

  • Serially dilute the OLG stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the OLG/DMSO stock to the medium with vigorous vortexing or stirring to facilitate rapid dispersal and prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1% and generally not exceeding 0.5%, to minimize solvent-induced cytotoxicity.[10][11][12][13]

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the medium without OLG.[12][13]

Quantitative Data Summary: DMSO Concentration and Cell Viability

Cell TypeRecommended Max DMSO ConcentrationReference
Most Cancer Cell Lines< 0.1%[12]
General Cell Lines0.5% - 1%[10][13]
Primary Cells< 0.1% (more sensitive)[10]
Protocol 2: Complexing OLG with Bovine Serum Albumin (BSA)

This method mimics the physiological transport of lipids and can reduce the toxicity associated with organic solvents.

Methodology:

  • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium or phosphate-buffered saline (PBS). A common concentration is 10% (w/v).

  • Prepare a concentrated stock solution of OLG in an organic solvent such as ethanol (B145695) or DMSO.

  • Slowly add the OLG stock solution to the BSA solution while stirring or vortexing. The molar ratio of OLG to BSA is critical and typically ranges from 1:1 to 5:1.[15]

  • Incubate the mixture at 37°C for at least 30 minutes to allow for the formation of the OLG-BSA complex.

  • Sterilize the OLG-BSA complex solution by passing it through a 0.22 µm filter.

  • Add the complex to your cell culture medium to achieve the desired final OLG concentration.

  • Include a control with BSA alone to account for any effects of the carrier protein.

Quantitative Data Summary: OLG to BSA Molar Ratios

OLG:BSA Molar RatioExpected OutcomeReference
1:1 to 3:1Physiologically relevant, lower "free" OLG[15]
> 5:1Higher "free" OLG, may increase biological effect but also potential for toxicity[15]
Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are effective at encapsulating lipids and increasing their aqueous solubility. Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[16][17]

Methodology:

  • Prepare a stock solution of MβCD in serum-free medium or PBS.

  • Prepare a concentrated stock solution of OLG in a minimal amount of a suitable organic solvent (e.g., ethanol or chloroform).

  • Add the OLG solution to the MβCD solution.

  • Sonicate or vortex the mixture vigorously to facilitate the formation of the OLG-cyclodextrin inclusion complex.

  • The mixture can be gently warmed (e.g., to 37°C) to aid in complexation.

  • Sterilize the solution using a 0.22 µm filter.

  • Add the complex to the cell culture medium to reach the desired final OLG concentration.

  • A control with MβCD alone should be included, as cyclodextrins can extract cholesterol from cell membranes and have independent cellular effects.[5][18]

Quantitative Data Summary: Common Cyclodextrin (B1172386) Concentrations

CyclodextrinTypical Concentration RangeNotesReference
Methyl-β-cyclodextrin (MβCD)0.5 mM - 10 mMCan extract membrane cholesterol.[5][17]
2-Hydroxypropyl-β-cyclodextrin (HPβCD)0.5% (approx. 3.5 mM)Often used for lipid delivery.[5]

Visualization of Pathways and Workflows

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol, such as OLG, is a key signaling molecule that activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.

DAG_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves DAG Diacylglycerol (e.g., OLG) PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Response Cellular Responses PhosphoSubstrate->Response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Experimental Workflow for OLG Solubilization and Cell Treatment

This workflow outlines the decision-making process for preparing and using OLG in cell-based assays.

OLG_Workflow Start Start: Prepare OLG for Cell-Based Assay ChooseMethod Choose Solubilization Method Start->ChooseMethod DMSO DMSO ChooseMethod->DMSO Simple BSA BSA Complexation ChooseMethod->BSA Physiologic Cyclodextrin Cyclodextrin Encapsulation ChooseMethod->Cyclodextrin High Solubility PrepareStock Prepare Concentrated Stock Solution DMSO->PrepareStock BSA->PrepareStock Cyclodextrin->PrepareStock Dilute Dilute in Medium (Vortexing) PrepareStock->Dilute TreatCells Treat Cells Dilute->TreatCells Assay Perform Cellular Assay TreatCells->Assay Troubleshoot Precipitation or Toxicity? Assay->Troubleshoot Optimize Optimize Concentration or Method Troubleshoot->Optimize Yes End End: Analyze Results Troubleshoot->End No Optimize->ChooseMethod

Caption: Decision workflow for OLG solubilization.

References

Technical Support Center: Formulation of Stable Liposomes with 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the formulation of stable liposomes incorporating 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating liposomes with this compound (OLG)?

A1: The primary challenges stem from the presence of the polyunsaturated linoleoyl acyl chain in the OLG molecule. This makes the liposomes susceptible to two main types of instability:

  • Chemical Instability: The linoleoyl chain is prone to oxidation, leading to the formation of lipid peroxides. This can alter the membrane's integrity, lead to drug degradation, and potentially cause toxicity.

  • Physical Instability: Liposomes containing OLG can be prone to aggregation, fusion, and leakage of the encapsulated drug. This is due to the less ordered packing of the lipid bilayers containing unsaturated acyl chains.

Q2: How can I prevent the oxidation of OLG in my liposome (B1194612) formulation?

A2: Preventing oxidation is critical for the stability of OLG-containing liposomes. Here are several strategies:

  • Use of Antioxidants: Incorporate lipophilic antioxidants, such as alpha-tocopherol (B171835) (Vitamin E), into the lipid bilayer. These antioxidants can scavenge free radicals and inhibit the propagation of lipid peroxidation.

  • Inert Atmosphere: Prepare and store the liposomes under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Chelating Agents: Traces of metal ions can catalyze lipid oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase can sequester these ions.

  • Light Protection: Store the liposome formulation in light-resistant containers to prevent photo-oxidation.

Q3: What is the role of cholesterol in OLG-containing liposome formulations?

A3: Cholesterol is a crucial component for enhancing the stability of liposomes, especially those containing unsaturated lipids like OLG. It intercalates into the lipid bilayer, leading to:

  • Increased Membrane Rigidity: Cholesterol increases the packing of phospholipid molecules, making the bilayer less deformable and more rigid.[1]

  • Reduced Permeability: This increased rigidity reduces the permeability of the bilayer to encapsulated molecules, thus minimizing drug leakage.

  • Improved Stability: By filling the gaps between the phospholipid molecules, cholesterol improves the vesicle's resistance to aggregation and fusion.[1]

Q4: How does the method of preparation affect the stability of OLG liposomes?

A4: The preparation method significantly influences the physicochemical properties of liposomes, including their size, lamellarity, and encapsulation efficiency, all of which impact stability. The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size. Sonication can also be used for size reduction, but it may lead to lipid degradation if not carefully controlled.

Q5: What factors influence the encapsulation efficiency of drugs in OLG-containing liposomes?

A5: Encapsulation efficiency is influenced by several factors:

  • Physicochemical Properties of the Drug: The solubility, charge, and size of the drug molecule are critical. Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.

  • Lipid Composition: The presence of charged lipids can enhance the encapsulation of oppositely charged drugs through electrostatic interactions.

  • Preparation Method: The chosen preparation method and its parameters, such as the hydration medium and temperature, play a significant role.

  • Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is crucial for achieving high encapsulation efficiency.[2]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency

Symptoms:

  • The concentration of the encapsulated drug is significantly lower than expected.

  • A large amount of free drug is detected in the external medium after preparation.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Drug-to-Lipid Ratio Systematically vary the drug-to-lipid ratio to find the optimal concentration for encapsulation.[2]
Poor Drug Solubility in the Aqueous/Lipid Phase For hydrophilic drugs, ensure the drug is fully dissolved in the hydration buffer. For lipophilic drugs, ensure co-dissolution with the lipids in the organic solvent.
Incorrect pH of the Hydration Buffer Adjust the pH of the hydration buffer to a level that ensures the optimal charge and stability of the drug and lipids.
Inefficient Hydration Process Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipid components to ensure proper swelling of the lipid film.
Drug Leakage During Size Reduction Sonication can sometimes lead to drug leakage. Consider using extrusion as a milder method for size reduction.
Problem 2: Liposome Aggregation and Fusion

Symptoms:

  • Visible precipitation or cloudiness in the liposome suspension over time.

  • An increase in the average particle size as measured by Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Surface Charge Incorporate a charged lipid (e.g., a lipid with a positively or negatively charged headgroup) into the formulation to increase electrostatic repulsion between liposomes.
High Liposome Concentration Prepare or dilute the liposome suspension to a lower concentration to reduce the frequency of particle collisions.
Inadequate Cholesterol Content Increase the molar ratio of cholesterol in the formulation (up to a 2:1 lipid-to-cholesterol ratio) to enhance membrane rigidity and stability.[3]
Suboptimal pH or Ionic Strength of the Buffer Screen different buffer compositions to find a pH and ionic strength that minimizes aggregation.
Improper Storage Conditions Store liposomes at a temperature well below the Tc of the lipid mixture and protect them from light.
Problem 3: Chemical Instability (Oxidation)

Symptoms:

  • Development of a yellowish color in the liposome suspension.

  • Detection of lipid hydroperoxides or secondary oxidation products.

  • Degradation of the encapsulated drug.

Possible Causes and Solutions:

Possible Cause Solution
Exposure to Oxygen Handle all solutions and the final liposome suspension under an inert gas like nitrogen or argon. Use deoxygenated buffers.
Absence of Antioxidants Incorporate a lipophilic antioxidant, such as α-tocopherol, into the lipid mixture during the initial dissolution step.
Presence of Metal Ion Catalysts Add a chelating agent, such as EDTA, to the aqueous buffer to sequester any trace metal ions.
Exposure to Light Store the liposome formulation in amber vials or wrapped in foil to protect it from light.

Quantitative Data

The following tables summarize illustrative quantitative data on the effect of formulation parameters on liposome stability, based on studies of liposomes containing polyunsaturated fatty acids.

Table 1: Effect of Cholesterol on the Stability of Liposomes

Phospholipid:Cholesterol Molar RatioMean Particle Size (nm)Polydispersity Index (PdI)Encapsulation Efficiency (%)
10:02500.4545
8:22200.3065
7:32000.2278
6:42100.2575
5:52300.3570

Data is illustrative and based on general findings for liposomes containing unsaturated lipids.[3]

Table 2: Effect of α-Tocopherol on the Oxidation of Liposomes

α-Tocopherol (mol%)Peroxide Value (meq/kg) after 7 days at 25°C
015.2
0.18.5
0.53.1
1.01.2

Data is illustrative and based on the expected trend for liposomes containing polyunsaturated fatty acids.

Experimental Protocols

Protocol 1: Preparation of OLG-Containing Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • This compound (OLG)

  • Additional phospholipid (e.g., a phosphatidylcholine)

  • Cholesterol

  • α-Tocopherol (optional antioxidant)

  • Chloroform and Methanol (B129727) (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve OLG, any additional phospholipid, cholesterol, and α-tocopherol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipid mixture for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder.

    • Extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform 10-20 passes through the final membrane to obtain a suspension of unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).

  • Quantify the total amount of drug in the disrupted liposome sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Quantify the amount of unencapsulated drug in the supernatant/dialysate collected during the purification step.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Total Drug - Free Drug) / Total Drug * 100

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_purification Purification cluster_analysis Characterization dissolve Dissolve Lipids (OLG, Cholesterol, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer (containing hydrophilic drug) dry->hydrate extrude Extrusion through Polycarbonate Membranes hydrate->extrude purify Remove Unencapsulated Drug (Size Exclusion Chromatography/Dialysis) extrude->purify analyze Analyze Liposomes (Size, Zeta Potential, EE%) purify->analyze

Caption: Experimental workflow for the preparation of OLG-containing liposomes.

troubleshooting_stability cluster_physical Physical Instability cluster_chemical Chemical Instability node_sol node_sol start Instability Observed? aggregation Aggregation/ Fusion? start->aggregation Yes oxidation Oxidation? start->oxidation Yes leakage Drug Leakage? aggregation->leakage sol_charge Incorporate Charged Lipids aggregation->sol_charge sol_cholesterol Increase Cholesterol Content aggregation->sol_cholesterol sol_concentration Decrease Liposome Concentration aggregation->sol_concentration sol_cholesterol_leak Increase Cholesterol Content leakage->sol_cholesterol_leak sol_extrusion Use Extrusion instead of Sonication leakage->sol_extrusion sol_antioxidant Add α-Tocopherol oxidation->sol_antioxidant sol_inert Use Inert Atmosphere oxidation->sol_inert sol_chelate Add Chelating Agent (EDTA) oxidation->sol_chelate

Caption: Troubleshooting decision tree for liposome instability.

References

Artifacts in diacylglycerol analysis due to acyl migration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acyl migration during diacylglycerol (DAG) analysis. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Inconsistent quantification of 1,2-DAG and 1,3-DAG isomers.

Possible Cause: Acyl migration from the biologically active sn-1,2-diacylglycerol to the more stable sn-1,3-diacylglycerol during sample preparation, storage, or analysis. This is a common artifact that can significantly impact the accuracy of results.

Solution:

  • Optimize Sample Handling and Storage:

    • Temperature: Process and store samples at low temperatures. Extraction at 4°C has been shown to significantly reduce acyl migration.[1] Avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

    • pH: Maintain an acidic environment (pH 4-5) during extraction, as this has been shown to minimize the rate of acyl migration.[1]

    • Solvent Choice: The solvent system can influence acyl migration. For instance, some studies suggest that solvents like acetone (B3395972) and diethyl ether may be preferable to methanol (B129727) during solid-phase extraction to reduce isomerization.[2]

  • Implement Rapid and Mild Extraction Protocols: Minimize the time between sample collection and analysis. Prolonged exposure to room temperature and harsh extraction conditions can accelerate acyl migration.

  • Derivatization: Chemically derivatize the DAGs to stabilize the isomers. This is a highly effective method to prevent acyl migration during analysis.

    • N,N-dimethylglycine (DMG) Derivatization: This adds a charged tag to the DAG molecule, improving ionization efficiency for mass spectrometry and preventing acyl migration. The reaction can be optimized for temperature and time to ensure complete derivatization without generating by-products.[3]

    • Dimethyl disulfide (DMDS) Derivatization: This method is particularly useful for locating double bonds in unsaturated DAGs and can help in isomer separation.[4]

  • Chromatographic Separation: Utilize a well-optimized liquid chromatography (LC) method to separate the sn-1,2- and sn-1,3-DAG isomers.

    • Use a suitable column (e.g., C18) and a gradient elution program that can resolve the isomers.[5]

    • Ensure proper column equilibration and temperature control to maintain consistent retention times.[6]

Issue: Poor separation of DAG isomers in LC-MS analysis.

Possible Cause: Suboptimal chromatographic conditions or co-elution of isomeric species.

Solution:

  • Method Development:

    • Gradient Optimization: Carefully optimize the mobile phase gradient to achieve baseline separation of the isomers. A slow, shallow gradient can often improve resolution.[5]

    • Flow Rate: Adjust the flow rate to enhance separation efficiency.

    • Column Chemistry: Experiment with different column chemistries (e.g., different C18 phases, phenyl-hexyl) to find the one that provides the best selectivity for your DAG species.

  • Mass Spectrometry Parameters:

    • Collision Energy: Optimize collision energy in tandem MS to generate characteristic fragment ions that can help differentiate between isomers, even if they are not fully separated chromatographically.[4]

    • Ion Mobility Spectrometry (IMS): If available, IMS can provide an additional dimension of separation based on the ion's size and shape, which is often effective for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in diacylglycerol analysis?

Q2: What are the main factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration:

  • High Temperatures: Increased temperature provides the energy needed for the reaction to occur.[8][9]

  • Non-optimal pH: Both strongly acidic and basic conditions can catalyze acyl migration. The rate is generally minimized in a slightly acidic environment (pH 4-5).[1]

  • Solvent Polarity: The type of solvent used during extraction and storage can influence the rate of isomerization.[10]

  • Presence of Water: Water can facilitate the reaction.[8]

  • Enzymatic Activity: Residual lipase (B570770) activity in the sample can also contribute to isomerization.

  • Storage Time: The longer a sample is stored, the more time there is for acyl migration to reach equilibrium.

Q3: How can I prevent acyl migration during sample preparation?

To minimize acyl migration during sample preparation, a combination of strategies should be employed:

  • Work quickly and at low temperatures: Perform all extraction steps on ice or at 4°C.[1]

  • Use an acidic extraction buffer: Adjust the pH of your extraction solvent to 4-5.[1]

  • Quench enzymatic activity: Immediately after sample collection, use methods like flash freezing in liquid nitrogen or adding enzymatic inhibitors to prevent any enzymatic alterations.

  • Choose appropriate solvents: Consider using less polar solvents like acetone or diethyl ether for solid-phase extraction steps where applicable.[2]

  • Derivatize your samples: If possible, derivatize the DAGs immediately after extraction to lock the acyl groups in place.

Q4: Is derivatization necessary for all diacylglycerol analyses?

While not strictly necessary for every analysis, derivatization is highly recommended for accurate quantification of DAG isomers, especially when using mass spectrometry. Derivatization offers two key advantages:

  • Stabilization: It prevents acyl migration from occurring during the analytical run.[3]

  • Improved Sensitivity: For MS-based methods, adding a charged tag (e.g., with DMG) significantly enhances the ionization efficiency of the neutral DAG molecules, leading to better sensitivity and more reliable quantification.[3]

If you are only interested in the total DAG content and not the specific isomers, derivatization might be less critical. However, for any study investigating the signaling roles of DAGs, distinguishing between the isomers is crucial.

Quantitative Data Summary

The rate of acyl migration is highly dependent on temperature. The following table summarizes the half-life of 1,2-diacylglycerol (the time it takes for half of the 1,2-DAG to isomerize) at different temperatures.

TemperatureHalf-life (t1/2) of 1,2-DAGReference
25°C3,425 hours[11]
80°C15.8 hours[11]

This data clearly illustrates the critical importance of maintaining low temperatures during sample handling and analysis to preserve the original isomeric composition of diacylglycerols.

Experimental Protocols

Protocol 1: Lipid Extraction with Minimized Acyl Migration

This protocol is adapted from a method designed to reduce acyl migration by controlling temperature and pH.[1]

  • Sample Homogenization: Homogenize the tissue or cell sample in a pre-chilled, acidic solvent mixture on ice. A recommended solvent is chloroform (B151607)/methanol (1:2, v/v) with the pH adjusted to 4.0 using a suitable acid (e.g., formic acid).

  • Phase Separation: Add chloroform and a pH 4.0 aqueous solution (e.g., 0.1 M formic acid) to the homogenate to achieve a final chloroform/methanol/aqueous phase ratio of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas at a low temperature.

  • Storage: Resuspend the dried lipids in a suitable storage solvent (e.g., chloroform/methanol, 9:1, v/v) and store at -80°C until analysis.

Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)

This protocol provides a general guideline for derivatizing DAGs to improve their stability and detection by mass spectrometry.[3]

  • Reagent Preparation: Prepare a fresh solution of N,N-dimethylglycine, a coupling agent (e.g., EDC or DCC), and a catalyst (e.g., DMAP) in a suitable aprotic solvent (e.g., chloroform or dichloromethane).

  • Reaction: Add the derivatization reagent mixture to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at a controlled temperature. An optimal temperature is around 45°C to ensure a reasonable reaction rate without causing significant degradation.[3] The reaction time should be optimized, but 1-2 hours is often sufficient.

  • Quenching and Extraction: Stop the reaction by adding a chloroform/methanol mixture and an aqueous solution (e.g., dilute ammonium (B1175870) hydroxide) to partition the derivatized lipids into the organic phase.

  • Purification: Wash the organic phase with an aqueous solution to remove excess reagents.

  • Drying and Reconstitution: Dry the final organic phase and reconstitute the derivatized DAGs in a solvent compatible with your LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Minimize Acyl Migration) cluster_analysis Analysis start Sample Collection extraction Lipid Extraction (4°C, pH 4-5) start->extraction derivatization Derivatization (e.g., DMG) extraction->derivatization storage Storage at -80°C derivatization->storage lcms LC-MS/MS Analysis storage->lcms data Data Processing lcms->data results Accurate DAG Isomer Quantification data->results

Caption: Workflow for DAG analysis with minimized acyl migration.

troubleshooting_logic start Inconsistent DAG Isomer Ratios? check_temp Check Sample Prep Temperature start->check_temp Yes check_ph Check Extraction pH check_temp->check_ph check_time Review Analysis Time check_ph->check_time implement_derivatization Implement Derivatization check_time->implement_derivatization optimize_lc Optimize LC Separation implement_derivatization->optimize_lc solution Improved Accuracy optimize_lc->solution

Caption: Troubleshooting logic for inconsistent DAG isomer ratios.

References

Technical Support Center: Optimizing PKC Activity Assays with 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protein Kinase C (PKC) activity assays, specifically using the diacylglycerol (DAG) analog 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) as an activator.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (OLG) in a PKC activity assay?

A1: this compound (OLG) is a specific molecular species of diacylglycerol (DAG), a crucial second messenger in cellular signaling. In a PKC activity assay, OLG functions as a physiological activator for conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1][2][3] When introduced into the assay, OLG mimics the endogenous DAG, binding to the C1 domain of these PKC isoforms. This binding event recruits the enzyme to the cell membrane (or a lipid-based assay environment like liposomes), inducing a conformational change that relieves autoinhibition and activates the kinase's catalytic function.

Q2: Why is phosphatidylserine (B164497) (PS) often required when using OLG to activate PKC?

A2: Phosphatidylserine (PS) is an essential cofactor for the activation of conventional and novel PKC isoforms. While OLG is responsible for recruiting PKC to the membrane and promoting its active conformation, PS, an anionic phospholipid, is required to correctly orient the kinase at the lipid bilayer. This orientation facilitates the proper conformational changes needed for full activation. For in vitro kinase assays, OLG and PS are typically incorporated into mixed micelles or liposomes to create a lipid surface that mimics the plasma membrane, ensuring efficient and reproducible PKC activation.

Q3: What is the optimal concentration of OLG for maximal PKC activation?

A3: The optimal concentration of OLG is highly dependent on the specific PKC isoform being studied, the concentration of PS, and the overall assay conditions (e.g., buffer, temperature).[3] It is crucial to perform an empirical titration to determine the ideal OLG concentration for your specific experimental setup. Overly high concentrations can sometimes lead to substrate inhibition or non-specific effects. A typical starting point for titration is outlined in the table below.

Table 1: Example OLG Titration for PKCα Activity Assay
OLG Concentration (mol%) Relative PKC Activity (%)
05 ± 1.2
0.535 ± 3.5
1.068 ± 5.1
2.0 95 ± 4.8
5.0100 ± 6.0
10.085 ± 7.2
Data represents typical expected results and should be optimized for each specific assay. Mol% is relative to the concentration of phosphatidylserine (PS).

Q4: How should I prepare and store OLG stock solutions?

A4: OLG is a lipid and is prone to oxidation and hydrolysis, which can render it inactive. Proper handling and storage are critical.

  • Preparation: OLG is insoluble in aqueous buffers. It should be dissolved in a non-polar organic solvent like chloroform (B151607) or a polar solvent like DMSO. For assay use, it's often mixed with phosphatidylserine (PS) in chloroform, dried down to a thin film under a stream of nitrogen gas, and then resuspended in an aqueous buffer by sonication or extrusion to form liposomes.

  • Storage: Store the powdered form or solutions in organic solvents at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4] Avoid repeated freeze-thaw cycles. Once resuspended in an aqueous buffer as liposomes, it is best to use them immediately.

Troubleshooting Guide

This section addresses common problems encountered during PKC activity assays using OLG.

Table 2: Troubleshooting Common PKC Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal (High kinase activity in the absence of OLG)1. Contaminated Reagents: ATP solution or kinase buffer may be contaminated with activating compounds. 2. Autophosphorylation: The specific PKC isoform may have high basal activity. 3. Impure Enzyme: The purified PKC enzyme may be contaminated with other kinases.1. Use fresh, high-purity reagents. Filter-sterilize buffers. 2. Lower the amount of PKC enzyme used in the assay. Include a no-enzyme control. 3. Verify the purity of your PKC enzyme preparation via SDS-PAGE and Coomassie staining.
No/Low Signal (Low kinase activity even with OLG)1. Inactive OLG/PS: Lipids may have degraded due to improper storage or handling. 2. Suboptimal Cofactors: Incorrect concentrations or absence of Ca²⁺ (for cPKCs), PS, or OLG. 3. Inactive Enzyme: PKC may have lost activity due to improper storage or multiple freeze-thaw cycles. 4. ATP Depletion: ATP concentration is too low or has degraded. 5. Assay Interference: Components in your buffer or test compounds may be interfering with the assay detection method (e.g., fluorescence quenching).[5][6]1. Prepare fresh OLG/PS liposomes from new aliquots of reagents. 2. Optimize the concentrations of all cofactors. Perform a titration for OLG, PS, and Ca²⁺. 3. Test the enzyme activity with a potent, non-lipid activator like Phorbol 12-Myristate 13-Acetate (PMA) as a positive control. 4. Use a fresh ATP stock solution and ensure the final concentration is at or near the Km for the PKC isoform. 5. Run controls to check for assay interference. This may include running the assay in the absence of the enzyme or substrate.
Inconsistent Results / Poor Reproducibility 1. Pipetting Inaccuracy: Small volumes of concentrated reagents (enzyme, ATP, OLG) can lead to significant errors. 2. Inhomogeneous Lipid Suspension: OLG/PS liposomes may not be uniformly suspended, leading to variability between wells. 3. Temperature Fluctuations: Incubation times and temperatures are not consistent across experiments.1. Use calibrated pipettes and prepare master mixes to minimize pipetting errors. 2. Ensure the lipid suspension is vortexed thoroughly (but gently to avoid foaming) before each pipetting step. 3. Use a temperature-controlled incubator or water bath and a precise timer for all reaction steps.

Experimental Protocols & Visualizations

Protocol 1: Preparation of OLG/Phosphatidylserine (PS) Liposomes

This protocol describes the creation of a lipid surface to present OLG and PS to the PKC enzyme in an aqueous environment.

  • Lipid Mixing: In a glass vial, combine OLG and PS (e.g., from chloroform stocks) to achieve the desired molar ratio (e.g., 2 mol% OLG and 98 mol% PS).

  • Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial using a gentle stream of inert nitrogen gas while rotating the vial. This ensures an even film.

  • Vacuum Desiccation: Place the vial under a high vacuum for at least 1 hour to remove any residual chloroform.

  • Hydration: Add the desired volume of kinase assay buffer to the vial. The final lipid concentration is typically between 0.5 to 1 mg/mL.

  • Liposome Formation: Vortex the mixture vigorously for 5-10 minutes. For more uniform liposomes, the suspension can be subjected to several freeze-thaw cycles (liquid nitrogen followed by a warm water bath) or sonicated in a bath sonicator until the solution clarifies.

Protocol 2: General In Vitro PKC Activity Assay (Luminescence-Based)

This protocol measures PKC activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Prepare Master Mix: Prepare a master mix containing the kinase buffer, the prepared OLG/PS liposomes, the PKC substrate peptide, and the PKC enzyme.

  • Aliquot Master Mix: Dispense the master mix into the wells of a 96-well or 384-well plate.

  • Add Test Compounds: Add your test compounds (e.g., potential inhibitors) or vehicle control to the appropriate wells.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Km for the specific PKC isoform.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction & Detect Signal: Add a detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Read Plate: Measure the luminescence on a plate reader. Calculate kinase activity relative to positive (no inhibitor) and negative (no enzyme) controls.

Visualizations

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG (e.g., OLG) PIP2->DAG produces PKC_mem Active PKC DAG->PKC_mem Substrate Substrate PKC_mem->Substrate phosphorylates PS PS PS->PKC_mem GPCR GPCR/RTK Activation GPCR->PLC activates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates via DAG/PS/Ca²⁺ Substrate_P Phosphorylated Substrate Substrate->Substrate_P Ca Ca²⁺ (for cPKC) Ca->PKC_mem

Caption: Canonical PKC activation pathway showing the role of DAG (OLG).

PKC_Assay_Workflow start Start prep_liposomes Prepare OLG/PS Liposomes start->prep_liposomes prep_master_mix Prepare Reaction Master Mix (Buffer, Enzyme, Substrate, Liposomes) prep_liposomes->prep_master_mix add_compounds Add Test Compounds or Vehicle prep_master_mix->add_compounds start_reaction Initiate Reaction (Add ATP) add_compounds->start_reaction incubate Incubate (e.g., 30°C for 60 min) start_reaction->incubate detect Add Detection Reagent & Stop Reaction incubate->detect read Read Signal (e.g., Luminescence) detect->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental workflow for a typical in vitro PKC activity assay.

Troubleshooting_Logic start Low/No PKC Activity Observed check_positive_control Does PMA (positive control) activate the enzyme? start->check_positive_control enzyme_issue Problem is likely with the PKC enzyme (inactive). Source new enzyme. check_positive_control->enzyme_issue No lipid_issue Problem is likely with the lipid activators. check_positive_control->lipid_issue Yes check_lipids Prepare fresh OLG/PS liposomes from new stocks. lipid_issue->check_lipids Check Lipids assay_cond_issue Problem is likely with other assay components or conditions. lipid_issue->assay_cond_issue If fresh lipids fail check_atp Check ATP concentration and buffer components (e.g., Ca²⁺, Mg²⁺). assay_cond_issue->check_atp Check Reagents check_detection Check for assay interference from compounds or reagents. assay_cond_issue->check_detection Check Detection

Caption: Troubleshooting flowchart for diagnosing low PKC activity.

References

Cell permeability issues with exogenous diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with exogenous diacylglycerols (DAGs) and encountering issues related to cell permeability and experimental design.

Section 1: Solubility, Delivery, and Analog Choice

This section addresses the most common initial hurdle: preparing and delivering DAGs to cells effectively.

Q1: My cells are not showing the expected response after treatment with a diacylglycerol analog. What is the most likely problem?

A: The most common issue is poor solubility and inefficient delivery of the hydrophobic DAG analog to the cell membrane. Lipids, by nature, have limited solubility in aqueous cell culture media[1]. If the DAG does not properly dissolve and disperse, its effective concentration available to the cells will be far lower than intended, leading to a weak or absent signal.

Initial Troubleshooting Steps:

  • Verify Stock Solution: Ensure your DAG stock solution is properly prepared and fully dissolved. Precipitates or cloudiness indicate a problem.

  • Check Final Dilution: When diluting the stock into your culture medium, ensure rapid and thorough mixing to prevent the lipid from precipitating out.

  • Optimize Concentration: The effective dose can be cell-type dependent. A dose-response experiment is recommended. For example, concentrations for 1-oleoyl-2-acetyl-glycerol (OAG) can range from 25 µg/mL to over 50 µg/mL depending on cell confluency[2].

Q2: How should I prepare a stock solution of a cell-permeable DAG analog like DiC8 or OAG?

A: Proper preparation of the stock solution is critical. Due to their lipophilic nature, these compounds require an organic solvent for initial dissolution before being diluted into aqueous media.

Use a high-quality, anhydrous grade solvent like Dimethyl Sulfoxide (DMSO) or ethanol[3]. DMSO is often preferred but should be kept at a final concentration below 0.3% (ideally ≤0.1%) in the culture medium to avoid solvent-induced artifacts[3].

See the detailed protocol below for step-by-step instructions. It is often necessary to gently warm DAG solutions to 37°C to ensure they are homogeneous and fully dissolved[4].

Q3: What are the key differences between common synthetic DAGs like 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)?

A: The primary differences are their acyl chain lengths and metabolic fates, which influence their permeability, potency, and how they are processed by the cell.

  • DiC8 (1,2-dioctanoyl-sn-glycerol): Features two medium-length (8-carbon) fatty acid chains. It is cell-permeable and rapidly metabolized by cells, primarily through the action of DAG kinase into phosphatidic acid and by DAG lipase (B570770) into glycerol[5]. Its rapid metabolism means its signaling effect can be transient[6].

  • OAG (1-oleoyl-2-acetyl-sn-glycerol): Contains one long unsaturated chain (oleoyl) and one very short chain (acetyl). This structure makes it a useful and relatively soluble analog for activating Protein Kinase C (PKC)[7]. Unlike DiC8, which can be incorporated into various phospholipids (B1166683), OAG is metabolized almost exclusively by lipolysis, breaking it down into fatty acid and monoacylglycerol[6][8].

Data Summary: Comparison of Common Cell-Permeable DAG Analogs
Feature1,2-Dioctanoyl-sn-glycerol (DiC8)1-Oleoyl-2-acetyl-sn-glycerol (OAG)Phorbol (B1677699) Esters (e.g., PMA/TPA)
Structure Symmetric, two 8-carbon acyl chainsAsymmetric, one 18-carbon and one 2-carbon chainComplex, non-lipid structure
Primary Use Cell-permeable PKC activatorCell-permeable PKC activator[7]Potent, long-acting PKC activator[9][10]
Solubility Requires organic solvent (e.g., DMSO)More soluble than long-chain DAGs[7]Generally soluble in DMSO
Metabolism Rapidly metabolized by DAG kinase and lipase[5][11]Metabolized primarily by lipolysis[6][8]Very slowly metabolized; persistent signal
Key Advantage Mimics endogenous short-chain DAGsPotent activator with a distinct metabolic fateHigh potency and sustained activation
Key Disadvantage Signal can be transient due to rapid metabolismCan have off-target effectsPotent tumor promoter; physiologically irreversible

Section 2: Experimental Design and Controls

This section provides guidance on designing robust experiments and interpreting results correctly.

Q4: How can I confirm that the cellular effect I observe is specifically due to Protein Kinase C (PKC) activation?

A: This is a critical control. Since exogenous DAGs can have other effects, you must confirm the involvement of PKC.

  • Use PKC Inhibitors: Pre-treat cells with a specific PKC inhibitor (e.g., staurosporine, Gö 6983) before adding the DAG analog. If the inhibitor blocks the effect, it strongly implicates PKC. Interestingly, some PKC inhibitors can potentiate DAG production in response to other stimuli, so careful interpretation is needed[12].

  • Use a Negative Control Analog: Use an inactive DAG isomer, such as 1,3-diacylglycerol, which does not activate PKC[13]. This helps rule out non-specific lipid effects.

  • Directly Measure PKC Activation: Use a downstream reporter of PKC activity, such as a phospho-specific antibody for a known PKC substrate (e.g., MARCKS protein)[7].

Q5: What are the essential controls for any DAG stimulation experiment?

A: To ensure your results are valid and interpretable, include the following controls in every experiment:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the DAG. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that receive no treatment. This establishes the baseline for your measurements.

  • Positive Control: Use a well-characterized PKC activator like a phorbol ester (e.g., PMA or TPA)[2][10]. This confirms that the PKC pathway is functional in your cell system.

  • Cell Viability Assay: High concentrations of lipids or solvents can be toxic. Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure your treatment is not simply inducing cell death.

Q6: How long should I treat my cells with a DAG analog?

A: The optimal incubation time depends on the specific DAG analog, its concentration, and the cellular process being studied.

  • Rapid Effects: PKC activation and membrane translocation can occur within minutes[2]. For studying proximal signaling events, time points from 3 to 20 minutes are common[2].

  • Slower/Sustained Effects: For downstream events like gene expression or cell proliferation, longer incubations (1 to 24 hours) may be necessary[14].

  • Metabolic Considerations: Remember that cell-permeable analogs like DiC8 are rapidly metabolized[5]. A continuous cellular response may require repeated dosage or the use of a more stable analog like a phorbol ester.

A time-course experiment is highly recommended to capture both the peak response and its subsequent decline.

Section 3: Metabolism and Potential Off-Target Effects

This section explores what happens to exogenous DAGs inside the cell and other signaling pathways they might influence.

Q7: Besides activating PKC, can exogenous DAGs have other effects on the cell?

A: Yes. While PKC activation is the most well-known function, DAGs are central lipid molecules with multiple roles.

  • Membrane Properties: High local concentrations of DAG can alter the physical properties of the cell membrane, including its curvature and permeability, which can influence the function of other membrane-associated proteins[15].

  • Macropinocytosis: Exogenous DAGs have been shown to be potent activators of macropinocytosis, a form of bulk endocytosis. This can, in turn, enhance other signaling pathways like Wnt/β-catenin[16].

  • Metabolic Precursors: The cell can use exogenous DAGs as building blocks for other lipids, such as triacylglycerols (TAGs) and phospholipids like phosphatidylcholine[6][11][17].

Q8: How are exogenous DAGs metabolized, and how might this impact my results?

A: The cell possesses potent enzymatic machinery to rapidly process and terminate DAG signals[5][6]. The two primary routes are:

  • Phosphorylation: Diacylglycerol kinase (DGK) phosphorylates DAG to produce phosphatidic acid (PA). This not only terminates the DAG signal but also generates a new signaling molecule, PA[7][18].

  • Hydrolysis: Diacylglycerol lipase cleaves DAG to release a free fatty acid and a monoacylglycerol[7][11].

The rapid metabolism of analogs like DiC8 means the signal may be short-lived[5]. If you are studying a slow biological process, the DAG you added may be completely gone before the process can occur. This is a key reason why non-metabolizable phorbol esters are often used for sustained activation[2].

Experimental Protocols & Visualizations

Protocol 1: Preparation of DiC8 Stock Solution and Cellular Treatment

This protocol provides a general method for solubilizing and applying a synthetic diacylglycerol to cultured cells.

Materials:

  • 1,2-dioctanoyl-sn-glycerol (DiC8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Pre-warmed complete cell culture medium (37°C)

  • Cultured cells ready for treatment

Procedure:

  • Prepare High-Concentration Primary Stock:

    • In a sterile glass vial or chemical-resistant tube, dissolve the DiC8 powder in anhydrous DMSO to a high concentration (e.g., 20-50 mM).

    • Vortex vigorously for 1-2 minutes.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes to ensure all lipid has dissolved. Visually inspect for any precipitate[4].

    • This primary stock can be stored in small aliquots at -80°C to minimize freeze-thaw cycles[19].

  • Prepare Working Stock Solution (Serial Dilution):

    • On the day of the experiment, thaw an aliquot of the primary stock.

    • Perform a serial dilution in DMSO to create a working stock that is 1000x the final desired concentration (e.g., for a final concentration of 50 µM, prepare a 50 mM working stock). This keeps the final DMSO concentration at 0.1%[3].

  • Treating the Cells:

    • Aspirate the old medium from your cultured cells.

    • Add fresh, pre-warmed (37°C) complete culture medium.

    • Add the 1000x working stock directly to the medium (e.g., add 1 µL of 50 mM stock to 1 mL of medium for a final concentration of 50 µM).

    • Immediately after adding the stock, gently swirl the plate or dish to ensure rapid and even dispersal of the DAG, preventing precipitation[3].

    • Return the cells to the incubator for the desired treatment time.

  • Vehicle Control:

    • In a separate set of wells/dishes, add the equivalent volume of pure DMSO to the medium (e.g., 1 µL of DMSO to 1 mL of medium). This is your vehicle control.

Diagrams: Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1000x DAG Stock in DMSO treat_cells Dilute Stock into Media & Treat Cells prep_stock->treat_cells prep_media Warm Culture Media to 37°C prep_media->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells (Lysis, Fixation) incubate->harvest assay Perform Assay (Western, Imaging, etc.) harvest->assay analyze Analyze & Interpret Data vs. Controls assay->analyze PKC_Activation_Pathway DAG Exogenous DAG (e.g., DiC8, OAG) Membrane Plasma Membrane Integration DAG->Membrane Permeation PKC_active Active PKC (Membrane-Bound) Membrane->PKC_active Recruits & Activates PKC Inactive PKC (Cytosolic) PKC->PKC_active Substrate Downstream Substrates (e.g., MARCKS) PKC_active->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Secretion) Substrate->Response Troubleshooting_Logic outcome outcome check check start No Cellular Response Observed q1 Is Stock Solution Clear & Homogeneous? start->q1 q2 Is Final Concentration Sufficient? q1->q2 Yes outcome_sol Action: Remake stock. Warm to 37°C. Vortex thoroughly. q1->outcome_sol No q3 Is Incubation Time Optimal? q2->q3 Yes outcome_conc Action: Perform a dose-response curve. q2->outcome_conc No q4 Is PKC Pathway Functional? q3->q4 Yes outcome_time Action: Perform a time-course experiment. q3->outcome_time No q5 Is DAG being rapidly metabolized? q4->q5 Yes outcome_pkc Action: Run positive control (e.g., PMA). q4->outcome_pkc No outcome_metab Action: Consider a more stable analog or shorter time points. q5->outcome_metab Yes

References

Validation & Comparative

A Comparative Analysis of the Signaling Properties of 1-Oleoyl-2-linoleoyl-sn-glycerol and 1,3-diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct signaling roles of two key diacylglycerol isomers.

Diacylglycerols (DAGs) are critical lipid second messengers that modulate a wide array of cellular processes, from proliferation and differentiation to metabolism. However, the biological activity of DAG is highly dependent on its stereochemistry. This guide provides a detailed comparison of the signaling effects of two distinct diacylglycerol isomers: 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a prominent sn-1,2-diacylglycerol, and 1,3-diacylglycerol (1,3-DAG). This comparison is supported by experimental data and detailed methodologies to assist researchers in understanding and investigating the nuanced roles of these molecules.

Data Presentation: Quantitative Comparison of Signaling Potency

The primary signaling function of sn-1,2-diacylglycerols like OLG is the activation of Protein Kinase C (PKC) isozymes. In stark contrast, 1,3-diacylglycerols are significantly less effective or completely inactive as direct PKC activators. The following table summarizes the key differences in their signaling capabilities based on available experimental evidence.

ParameterThis compound (OLG)1,3-Diacylglycerol (1,3-DAG)Reference
Primary Signaling Role Direct activation of conventional and novel Protein Kinase C (PKC) isoforms.Indirect modulation of metabolic pathways; not a direct PKC activator.[1][2]
PKC Activation Capacity High. As a sn-1,2-DAG, it possesses the correct stereochemistry for binding to the C1 domain of PKC.Negligible to none. Lacks the stereospecificity for efficient PKC activation.[1]
Downstream Signaling Pathways Activates PKC-mediated phosphorylation cascades, influencing gene expression, cell proliferation, and apoptosis.Influences gene expression related to hepatic gluconeogenesis and skeletal muscle fat oxidation.[3]
Metabolic Fate Readily phosphorylated to phosphatidic acid or utilized for the synthesis of other lipids.Less readily re-esterified into triacylglycerols, leading to different metabolic consequences.[4][5]

Signaling Pathways and Mechanisms of Action

The signaling pathways initiated by OLG and 1,3-DAG are fundamentally different. OLG acts as a canonical second messenger in the phosphoinositide pathway, while 1,3-DAG's effects are primarily metabolic.

This compound (OLG) Signaling Pathway

OLG is generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). As a sn-1,2-DAG, OLG recruits and activates PKC isoforms, which in turn phosphorylate a multitude of downstream target proteins, leading to diverse cellular responses.

OLG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes OLG This compound (OLG) PKC Protein Kinase C (PKC) OLG->PKC Recruits & Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Responses (Gene Expression, Proliferation, etc.) Downstream->Response Receptor GPCR / RTK Receptor->PLC Activates PIP2->OLG

Figure 1: OLG signaling pathway through PKC activation.
1,3-Diacylglycerol (1,3-DAG) Metabolic Influence

1,3-DAG does not directly activate PKC. Its biological effects are largely attributed to its distinct metabolic processing compared to triacylglycerols (TAGs) and sn-1,2-DAGs. Dietary 1,3-DAG is hydrolyzed to glycerol (B35011) and free fatty acids, which are absorbed and may influence metabolic gene expression in tissues like the liver and skeletal muscle.

DAG_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_tissues Peripheral Tissues (Liver, Muscle) Dietary_DAG Dietary 1,3-DAG Lipase Lipase Dietary_DAG->Lipase Hydrolysis by Glycerol Glycerol Lipase->Glycerol FFA Free Fatty Acids Lipase->FFA Gene_Expression Altered Gene Expression (e.g., PEPCK, CPT1) Glycerol->Gene_Expression Influence FFA->Gene_Expression Influence Metabolic_Effects Metabolic Effects (Reduced gluconeogenesis, Increased fat oxidation) Gene_Expression->Metabolic_Effects

Figure 2: Metabolic influence of 1,3-diacylglycerol.

Experimental Protocols

In Vitro PKC Activation Assay

This protocol is designed to compare the direct effects of OLG and 1,3-DAG on the activity of a purified PKC isoform.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • This compound (OLG)

  • 1,3-Diacylglycerol (1,3-DAG)

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • HEPES buffer (pH 7.4)

  • MgCl₂

  • CaCl₂

  • ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for fluorescent assay)

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide substrate)

  • Triton X-100 or other suitable detergent

  • Chloroform (B151607)

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, prepare lipid mixtures of PC and PS (e.g., 4:1 molar ratio) with varying concentrations of either OLG or 1,3-DAG.

    • Evaporate the chloroform solvent under a stream of nitrogen.

    • Resuspend the dried lipid film in HEPES buffer containing Triton X-100 by vortexing or sonication to form mixed micelles or small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the PKC substrate in the reaction buffer (HEPES, MgCl₂, CaCl₂).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Detection of PKC Activity:

    • Radiometric Assay: Stop the reaction by adding an equal volume of ice-cold trichloroacetic acid. Spot the mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescent Assay: Use a commercially available kit with a fluorescent peptide substrate. Stop the reaction as per the manufacturer's instructions and measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Plot PKC activity as a function of the DAG concentration to determine the potency (e.g., EC₅₀) of OLG and compare it to the activity observed with 1,3-DAG.

PKC_Assay_Workflow start Start lipid_prep Prepare Lipid Vesicles (PC/PS +/- OLG or 1,3-DAG) start->lipid_prep reaction_setup Set up Kinase Reaction (Vesicles, PKC, Substrate, Buffer) lipid_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation detection Detect PKC Activity (Radiometric or Fluorescent) incubation->detection analysis Analyze Data (Plot Activity vs. Concentration) detection->analysis end End analysis->end

Figure 3: Experimental workflow for in vitro PKC activation assay.
Cellular Diacylglycerol Analysis

This protocol outlines a general method for measuring changes in cellular DAG levels after stimulation, which can be adapted to compare the metabolic fate of exogenously added OLG and 1,3-DAG.

Materials:

  • Cell line of interest (e.g., HEK293, NIH-3T3)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., a GPCR agonist to induce endogenous DAG production)

  • OLG and 1,3-DAG for exogenous treatment

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (a DAG species not present in the cells)

  • Instrumentation for lipid analysis (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with either a stimulating agent to induce endogenous DAG production or with exogenous OLG or 1,3-DAG for a specified time course.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a mixture of chloroform and methanol (B129727) to the cells to quench metabolic activity and extract lipids.

    • Add the internal standard.

    • Separate the organic and aqueous phases by centrifugation.

  • Lipid Analysis:

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a suitable solvent for analysis.

    • Analyze the DAG species by LC-MS/MS.

  • Data Quantification:

    • Quantify the amount of different DAG species, including OLG and its metabolites, relative to the internal standard.

Conclusion

The signaling properties of this compound and 1,3-diacylglycerol are distinctly different, a fact that underscores the critical importance of stereochemistry in lipid signaling. OLG is a potent, direct activator of the canonical PKC signaling pathway, a function not shared by 1,3-DAG. The biological effects of 1,3-DAG appear to be mediated through its unique metabolic fate, which can indirectly influence cellular metabolism and gene expression. For researchers in cell biology and drug development, a clear understanding of these differences is paramount for the accurate interpretation of experimental results and the design of targeted therapeutic strategies.

References

Unraveling Isoform-Specific PKC Activation: A Comparative Analysis of Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activation of Protein Kinase C (PKC) isoforms by different diacylglycerol (DAG) species is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of how distinct DAG molecules differentially regulate PKC isoform activity, supported by experimental data and detailed methodologies.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the binding of the second messenger diacylglycerol (DAG) to their C1 domains. However, not all DAGs are created equal. The structure of the acyl chains within the DAG molecule plays a pivotal role in determining the specificity and potency of PKC isoform activation. This guide delves into the structural and chemical specificities of various DAG species and their differential effects on PKC isoforms, providing a framework for understanding and manipulating this crucial signaling node.

Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

The activation of PKC isoforms by DAG is not a uniform process. The fatty acid composition of DAG molecules significantly influences their ability to activate specific PKC isoforms. The following table summarizes quantitative data from various studies, highlighting the differential activation of PKC isoforms by several key DAG species.

Diacylglycerol SpeciesPKC IsoformFold Activation (relative to control)EC50 (mol%)Reference
1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) PKCα~4.5~0.5[1]
PKCδ~3.5~1.0[1]
PKCβILower than SEG/SDG-[1]
PKCγNo significant difference-[1]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) PKCβIHigher than SAG-[1]
PKCδModerate-[2]
PKCγModerate preference~2[2]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) PKCβIHigher than SAG-[1]
18:0/20:4-DAG PKCθStrongest activation<2[2]
18:0/22:6-DAG PKCδPreference at 20 and 200 mol%-[2]
PKCεModerate preference at 2000 mol%-[2]
PKCγModerate preference at 2 mol%-[2]
PKCθPreference at 2 and 20 mol%-[2]
1-palmitoyl-sn-2-butyrylglycerol General PKCAs effective as dioleoylglycerol-[3][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of PKC activation and the common experimental approaches to study it, the following diagrams are provided.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos 7. Phosphorylation PKC_inactive Inactive PKC PKC_inactive->PKC_active 6. Translocation & Activation Ca2 Ca2+ Ca2->PKC_active ER Endoplasmic Reticulum IP3->ER 4. Binds to receptor ER->Ca2 5. Release Substrate_phos Substrate (phosphorylated) Substrate_unphos->Substrate_phos Receptor GPCR / RTK Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding

Figure 1. General signaling pathway of PKC activation by diacylglycerol.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., expressing specific PKC isoform) Stimulation 3. Cellular Stimulation with DAG species or In Vitro Kinase Assay Setup Cell_Culture->Stimulation DAG_Prep 2. Preparation of DAG Species DAG_Prep->Stimulation Fractionation 4. Subcellular Fractionation (Cytosol vs. Membrane) Stimulation->Fractionation Kinase_Assay 5. In Vitro Kinase Activity Assay Stimulation->Kinase_Assay Western_Blot 6. Western Blot for PKC translocation Fractionation->Western_Blot Activity_Measurement 7. Measurement of Substrate Phosphorylation (e.g., radioactivity, fluorescence) Kinase_Assay->Activity_Measurement Data_Analysis 8. Data Analysis (e.g., EC50, Fold Activation) Western_Blot->Data_Analysis Activity_Measurement->Data_Analysis

Figure 2. Experimental workflow for assessing PKC activation by DAG.

Key Structural Determinants of DAG for PKC Activation

The specificity of DAG-mediated PKC activation is rooted in the structural features of the DAG molecule. Key determinants include:

  • The sn-1 Carbonyl Group: The ester-linked carbonyl group at the sn-1 position of the glycerol (B35011) backbone is essential for the activation of PKC.[3][4] Ether-linked analogs of diacyl lipids are not effective activators.[3][4]

  • Acyl Chain Length at the sn-2 Position: Increasing the carbon number at the sn-2 position can enhance enzymatic activity, indicating the importance of the chain length at the secondary hydroxyl group.[3][4]

  • Degree of Unsaturation: The presence of polyunsaturated fatty acids in the sn-2 position, such as in SAG, SDG, and SEG, can significantly influence the potency of PKC activation.[1][5]

Differential Activation of PKC Isoforms

Studies have demonstrated that the activation of different PKC isoenzymes varies in response to different DAG species.[1] For instance:

  • PKCα and PKCδ are more strongly stimulated by 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) compared to DAGs containing omega-3 polyunsaturated fatty acids like SDG and SEG.[1]

  • PKCβI activation is higher with SEG and SDG than with SAG.[1]

  • PKCγ shows no significant difference in activation among these DAG molecular species.[1]

  • PKCθ activity is most potently increased by DAGs containing polyunsaturated fatty acids, such as 18:0/20:4-DAG and 18:0/22:6-DAG.[2]

This differential regulation suggests that the specific DAG species produced in a cell upon stimulation can lead to the selective activation of a subset of PKC isoforms, thereby dictating the downstream cellular response.

Experimental Protocols

Accurate assessment of PKC activation by different DAG species requires robust experimental methodologies. Below are outlines of key experimental protocols.

Preparation of Diacylglycerol-Containing Lipid Vesicles
  • Lipid Mixture Preparation: Combine the desired diacylglycerol species, phosphatidylserine (B164497) (PS), and phosphatidylcholine (PC) in a glass tube. A typical composition is 30 mol% PS, 68-70 mol% PC, and 0-2 mol% DAG.[5]

  • Solvent Evaporation: Evaporate the organic solvent from the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

  • Hydration and Vesicle Formation: Resuspend the dried lipids in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with 0.3% TRITON® X-100.[6] The suspension is then subjected to alternating cycles of vortexing and incubation in a hot-water bath to facilitate the formation of lipid vesicles.[6]

In Vitro PKC Kinase Activity Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the lipid vesicles, a specific PKC isoform, a peptide substrate (e.g., myelin basic protein fragment 4-14), and an appropriate buffer system (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2).[2][6]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a quench buffer, which typically contains a chelating agent like EDTA.[6]

  • Detection of Phosphorylation: Quantify the phosphorylation of the substrate. This can be achieved using various methods, including the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or fluorescence-based assays that detect the phosphorylated product.[6]

Cellular PKC Translocation Assay
  • Cell Culture and Treatment: Culture cells expressing the PKC isoform of interest. Treat the cells with the specific DAG species for a defined period.

  • Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions. This is typically done by homogenization followed by ultracentrifugation.[7]

  • Western Blot Analysis: Analyze the amount of the PKC isoform in both the cytosolic and membrane fractions by Western blotting using an antibody specific to the PKC isoform.

  • Quantification: Densitometrically quantify the bands on the Western blot to determine the ratio of membrane-associated PKC to cytosolic PKC. An increase in this ratio indicates translocation and activation of the PKC isoform.[7]

Conclusion

The activation of Protein Kinase C isoforms is a highly regulated process with a significant degree of specificity imparted by the structure of the activating diacylglycerol molecule. The acyl chain composition of DAGs dictates their affinity for the C1 domains of different PKC isoforms, leading to differential activation profiles. This understanding is paramount for researchers in cell signaling and drug development, as it opens avenues for the design of isoform-selective PKC modulators. The experimental protocols outlined in this guide provide a foundation for the continued exploration of the intricate relationship between DAG species and PKC isoform activation.

References

A Comparative Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol as a Potential Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a specific diacylglycerol (DAG), as a potential cancer biomarker. It objectively compares its performance, where data is available, with established protein-based biomarkers and details the experimental protocols required for its validation.

Introduction to this compound (OLG) in Oncology

This compound is a diacylglycerol, a class of lipid molecules crucial for cellular signaling. As a key second messenger, it activates signaling proteins like Protein Kinase C (PKC), which are involved in cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of DAG-mediated signaling pathways is frequently associated with cancer development and progression.[1][2] Recent advances in lipidomics have enabled the precise identification and quantification of individual lipid species, highlighting molecules like OLG as potential next-generation cancer biomarkers.[5] Studies have noted the elevation of structurally similar diacylglycerols, such as DG (18:1/18:2), in breast cancer tissues, suggesting the potential of OLG as a specific indicator of malignant transformation.[5]

Performance Comparison: OLG (Diacylglycerols) vs. Protein Biomarkers

Direct quantitative performance data for this compound as a standalone biomarker is still emerging. However, studies on lipid panels that include diacylglycerols demonstrate their significant potential in cancer diagnostics. This section compares the performance of a diacylglycerol-containing lipid panel against established protein biomarkers.

Note: The following table presents data from different studies and is intended for comparative purposes. The lipid panel includes a diacylglycerol species, offering an insight into the potential diagnostic power of this class of molecules.

Biomarker(s)Cancer TypeSensitivitySpecificityArea Under the Curve (AUC)
Lipid Panel incl. DG (14:0/18:2/0:0) Non-Small Cell Lung Cancer78.0%87.0%0.856
Carcinoembryonic Antigen (CEA) Non-Small Cell Lung Cancer90.2%89.9%0.945
CA 19-9 Pancreatic Cancer79-81%82-90%~0.82-0.90

Data for the lipid panel is from a study on a four-lipid panel for non-small cell lung cancer. Data for CEA and CA 19-9 are aggregated from multiple studies for their respective cancer types.[6][7][8][9][10][11][12]

Signaling Pathway: Diacylglycerol and Protein Kinase C in Cancer

Diacylglycerols like OLG are critical activators of the Protein Kinase C (PKC) signaling pathway. In cancer, the upregulation of this pathway can drive tumor growth and survival. The diagram below illustrates this process.

DAG_PKC_Pathway PLC Phospholipase C (PLC) OLG This compound (OLG / DAG) PLC->OLG cleaves IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) OLG->PKC activates Downstream Downstream Effectors (Proliferation, Survival, Invasion) PKC->Downstream phosphorylates Biomarker_Workflow step1 Sample Acquisition (Plasma, Serum, or Tissue Biopsy) step2 Lipid Extraction (e.g., Folch or Bligh-Dyer Method) step1->step2 step3 LC-MS/MS Analysis (Targeted Quantification of OLG) step2->step3 step4 Data Processing (Peak Integration & Normalization) step3->step4 step5 Statistical Analysis (ROC Curve, Sensitivity, Specificity) step4->step5 step6 Clinical Validation (Comparison with Established Biomarkers) step5->step6

References

The Pivotal Role of Deuterated 1-Oleoyl-2-linoleoyl-sn-glycerol as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. Diacylglycerols (DAGs), such as 1-Oleoyl-2-linoleoyl-sn-glycerol, are key signaling molecules, and their accurate measurement is often challenging due to their low abundance and structural diversity. The use of a stable isotope-labeled internal standard is crucial for achieving reliable quantitative data. This guide provides an objective comparison of deuterated this compound with other common internal standards, supported by established principles and methodologies in mass spectrometry-based lipid analysis.

The Gold Standard: Stable Isotope Dilution

The gold standard for quantitative mass spectrometry is the use of stable isotope-labeled internal standards. These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). When a known amount of the deuterated standard is spiked into a sample, it co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, accurate quantification can be achieved, correcting for variations during sample preparation and analysis.[1][2]

Comparison of Internal Standards for Diacylglycerol Quantification

The choice of an appropriate internal standard is critical for the accuracy and precision of diacylglycerol quantification. The following table compares the performance of deuterated this compound with other commonly used internal standards.

Internal Standard Type Principle Advantages Disadvantages
Deuterated this compound Stable isotope-labeled analog of the target analyte. Co-elutes and co-ionizes with the endogenous compound.- High accuracy and precision due to near-identical chemical and physical properties. - Effectively corrects for matrix effects and variations in extraction and ionization.[1][2] - Minimal chromatographic shift from the native analyte.- Higher cost compared to non-labeled standards. - Potential for isotopic exchange, although generally low for carbon-bound deuterium.
Other Deuterated Diacylglycerols (e.g., d5-tripalmitin) A deuterated diacylglycerol with different fatty acid chains than the target analyte.- Corrects for class-specific matrix effects. - More cost-effective than a specific deuterated standard for every analyte.- May not perfectly co-elute with all endogenous DAG species. - Differences in fatty acid chains can lead to variations in ionization efficiency compared to the specific analyte.
¹³C-Labeled Diacylglycerols Stable isotope-labeled analog using carbon-13.- Considered more stable than some deuterated compounds with no risk of H/D exchange.[3] - Provides similar benefits to deuterated standards in correcting for analytical variability.[3]- Generally higher cost of synthesis compared to deuterated standards. - Limited commercial availability for specific diacylglycerol species.
Odd-Chain Diacylglycerols (e.g., 1,2-diheptadecanoin) A diacylglycerol with fatty acid chains not naturally abundant in the biological system.- Lower cost than stable isotope-labeled standards. - Can correct for some aspects of sample preparation variability.- Does not co-elute with the target analyte. - Cannot correct for analyte-specific matrix effects or ionization suppression/enhancement. - Assumes identical extraction and ionization behavior, which is often not the case.
Non-Isotopically Labeled Structural Analogs A non-endogenous lipid with similar chemical properties to diacylglycerols.- Relatively inexpensive.- Significant differences in chemical and physical properties can lead to inaccurate quantification. - Does not effectively correct for matrix effects or ionization variability specific to the analyte.

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples

This protocol is a widely used method for the extraction of lipids from plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 50 µL plasma or 10 mg tissue homogenate)

  • Deuterated this compound internal standard solution (in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas stream

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a known amount of deuterated this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the tube vigorously for 1 minute.

  • Incubate the sample on ice for 30 minutes.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol/acetonitrile/water, 2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of diacylglycerols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-18 min: hold at 100% B

    • 18.1-20 min: return to 30% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Endogenous): Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., corresponding to the neutral loss of one of the fatty acid chains)

    • Deuterated this compound (Internal Standard): Precursor ion [M+dₙ+NH₄]⁺ → Product ion (corresponding fragment)

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch/Bligh-Dyer) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG This compound (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., proliferation, differentiation) PKC->Downstream Receptor GPCR / Receptor Tyrosine Kinase Receptor->PLC Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Conclusion

The use of deuterated this compound as an internal standard represents the most reliable approach for the accurate and precise quantification of this important signaling lipid by LC-MS/MS. Its chemical and physical similarity to the endogenous analyte ensures effective correction for analytical variability, from sample extraction to mass spectrometric detection. While other types of internal standards exist, they do not offer the same level of accuracy due to potential differences in chromatographic behavior and ionization efficiency. For researchers in lipidomics and drug development, the investment in a specific, deuterated internal standard is a critical step towards obtaining high-quality, reproducible, and ultimately more meaningful quantitative data.

References

The Differential Role of 1-Oleoyl-2-linoleoyl-sn-glycerol in Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) and its role in cell proliferation, benchmarked against other diacylglycerol (DAG) isomers and the potent signaling activator, Phorbol 12-myristate 13-acetate (PMA). This document synthesizes experimental findings to elucidate the nuanced roles these molecules play in cellular signaling pathways that govern cell growth and division.

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling cascades, most notably as activators of Protein Kinase C (PKC) isozymes. The specific stereochemistry and fatty acid composition of a DAG molecule can significantly influence its binding affinity for PKC and subsequent downstream signaling, leading to varied cellular responses, including proliferation. This compound (OLG) is a naturally occurring DAG that has been implicated in these processes. Understanding its specific effects in comparison to other DAG isomers and synthetic activators is crucial for research in oncology and drug development.

Comparative Analysis of Proliferative Effects

While direct quantitative comparisons of the proliferative effects of OLG against a wide array of other DAG isomers in single studies are limited, the existing literature allows for a strong comparative inference based on their differential activation of PKC isoforms. The structure of the DAG molecule, particularly the fatty acids at the sn-1 and sn-2 positions, dictates which PKC isoforms are preferentially activated, thereby influencing the proliferative outcome.

Phorbol 12-myristate 13-acetate (PMA) is a potent tumor promoter that functions as a structural mimic of DAG, leading to sustained activation of conventional and novel PKC isoforms. It is often used as a positive control in cell proliferation studies. However, it's important to note that the cellular responses to PMA can differ from those induced by naturally occurring DAGs due to differences in their metabolism and the kinetics of PKC activation.

Table 1: Qualitative Comparison of PKC Activation by Different Diacylglycerol (DAG) Isomers and PMA

CompoundStructureKnown PKC Isoform Activation ProfileImplied Effect on Cell Proliferation
This compound (OLG) sn-1: Oleic acid (18:1), sn-2: Linoleic acid (18:2)Activates conventional and novel PKCs.Can promote cell proliferation, particularly in cancer cells where PKC signaling is upregulated.[1]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1: Stearic acid (18:0), sn-2: Arachidonic acid (20:4)Potent activator of PKCα and PKCδ.Strong inducer of cell proliferation through activation of specific PKC-mediated pathways.
1,2-Dioleoyl-sn-glycerol (DOG) sn-1 & sn-2: Oleic acid (18:1)General activator of conventional and novel PKCs.Commonly used as a standard DAG for inducing PKC-dependent proliferation.
Phorbol 12-myristate 13-acetate (PMA) Diterpene esterPotent and sustained activator of conventional and novel PKCs.Strong inducer of proliferation in many cell types, but can also induce differentiation or apoptosis depending on the cellular context.

Signaling Pathways in DAG-Mediated Cell Proliferation

The canonical pathway for DAG-induced cell proliferation involves the activation of PKC. Upon binding of DAG to the C1 domain of conventional and novel PKC isoforms, the enzyme translocates to the plasma membrane and becomes catalytically active. Activated PKC then phosphorylates a myriad of downstream substrates, including components of the MAPK/ERK pathway, which ultimately leads to the transcription of genes involved in cell cycle progression and proliferation.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG This compound (OLG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes G Start Seed cells in a 96-well plate Treat Treat cells with OLG, other DAGs, or PMA for desired time Start->Treat Add_BrdU Add BrdU labeling solution (10 µM final concentration) Treat->Add_BrdU Incubate_BrdU Incubate for 2-24 hours Add_BrdU->Incubate_BrdU Fix_Permeabilize Fix and permeabilize cells Incubate_BrdU->Fix_Permeabilize Add_Antibody Add anti-BrdU antibody Fix_Permeabilize->Add_Antibody Incubate_Antibody Incubate and wash Add_Antibody->Incubate_Antibody Add_Secondary Add HRP-conjugated secondary antibody Incubate_Antibody->Add_Secondary Incubate_Secondary Incubate and wash Add_Secondary->Incubate_Secondary Add_Substrate Add TMB substrate Incubate_Secondary->Add_Substrate Measure Measure absorbance at 450 nm Add_Substrate->Measure

References

A Comparative Guide to the Biological Activity of 1-Oleoyl-2-linoleoyl-sn-glycerol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the naturally occurring diacylglycerol (DAG), 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), and its synthetic analogs. Diacylglycerols are critical second messengers in cellular signaling, primarily through their role in activating Protein Kinase C (PKC) isozymes. Understanding the structure-activity relationships of these molecules is crucial for the development of novel therapeutics targeting pathways regulated by DAG-PKC signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to Diacylglycerol Signaling

1,2-Diacyl-sn-glycerols (DAGs) are lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains at the sn-1 and sn-2 positions. They are generated at the cell membrane in response to various extracellular stimuli and act as crucial signaling molecules. One of the primary functions of DAGs is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The structure of the fatty acid chains at the sn-1 and sn-2 positions significantly influences the biological activity of the DAG molecule. This compound (OLG) is a common naturally occurring DAG containing a monounsaturated oleic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position. Synthetic analogs of OLG are designed to have altered stability, cell permeability, and biological activity, making them valuable tools for research and potential therapeutic agents.

Comparative Biological Activity

The biological activity of OLG and its synthetic analogs is most commonly assessed by their ability to activate PKC isoforms. The structure of the diacylglycerol, including the length and degree of saturation of the acyl chains, dictates its affinity for the C1 domain of PKC and, consequently, its potency as an activator.

Protein Kinase C (PKC) Activation

The activation of PKC by DAGs is highly specific. Both the carbonyl groups of the ester linkages and the 3-hydroxyl group of the glycerol backbone are essential for maximal activity[1]. The nature of the acyl chains influences the potency of PKC activation.

One of the most well-studied synthetic diacylglycerol analogs is 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) . OAG is a cell-permeable analog that effectively activates PKC[3][4][5]. Another class of potent synthetic analogs is the DAG-lactones , which are conformationally constrained mimetics of DAG. These compounds have been shown to be highly potent activators of PKC, with some exhibiting isoform selectivity[6][7][8][9][10].

Table 1: Comparison of PKC Binding Affinity for Synthetic Diacylglycerol Analogs

CompoundTargetAssayKi (nM)Source
(R)-DAG-lactone 2PKC[3H]PDBU Displacement15.0 ± 2.0[7]
(R)-DAG-lactone 3PKC[3H]PDBU Displacement7.0 ± 1.0[7]
(R)-DAG-lactone 4PKC[3H]PDBU Displacement2.0 ± 0.3[7]
(R)-DAG-lactone 5PKC[3H]PDBU Displacement1.0 ± 0.2[7]
(R)-DAG-lactone 6PKC[3H]PDBU Displacement0.8 ± 0.1[7]

Note: Ki values represent the concentration of the ligand required to displace 50% of the radiolabeled phorbol (B1677699) ester [3H]PDBU from PKC. Lower Ki values indicate higher binding affinity.

Cellular Effects: Proliferation and Calcium Mobilization

Diacylglycerols and their analogs can influence various cellular processes, including cell proliferation and intracellular calcium levels.

The synthetic analog 1-Oleoyl-2-acetyl-sn-glycerol (OAG) has been shown to potentiate Schwann cell proliferation induced by myelin- and axolemma-enriched membrane fractions[11]. In other studies, OAG has been observed to inhibit two types of calcium currents in GH3 pituitary cells, with a half-maximal inhibition at approximately 25 µM[12][13]. OAG has also been demonstrated to evoke a faster and greater influx of Ca2+ than capacitative Ca2+ entry (CCE) in HEK 293 cells[14].

Table 2: Effects of 1-Oleoyl-2-acetyl-sn-glycerol (OAG) on Cellular Processes

Biological ProcessCell TypeEffectConcentrationSource
Cell ProliferationSchwann CellsPotentiation of mitogenicity10-500 µM[11]
Calcium CurrentsGH3 CellsInhibition (IC50 ≈ 25 µM)4-60 µM[12][13]
Calcium InfluxHEK 293 CellsFaster and greater influx than CCENot specified[14]

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by diacylglycerols involves the activation of PKC. This leads to the phosphorylation of a wide range of downstream target proteins, resulting in diverse cellular responses.

DAG-PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (OLG) or Analog PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane Effector Downstream Effectors PKC_active->Effector phosphorylates Receptor GPCR / RTK G_protein G-protein Receptor->G_protein G_protein->PLC Response Cellular Response (Proliferation, etc.) Effector->Response Ca_release Ca²⁺ Release from ER IP3->Ca_release Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Simplified signaling pathway of diacylglycerol (DAG) activation of Protein Kinase C (PKC).

The following diagram illustrates a general workflow for comparing the biological activity of OLG and its synthetic analogs.

Experimental Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of OLG and Synthetic Analogs PKC_Assay In Vitro PKC Kinase Assay Compound_Prep->PKC_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Compound_Prep->Cell_Proliferation Ca_Mobilization Intracellular Calcium Mobilization Assay Compound_Prep->Ca_Mobilization Data_Analysis Determine EC50/IC50 values and compare potencies PKC_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Ca_Mobilization->Data_Analysis Conclusion Draw conclusions on structure-activity relationship Data_Analysis->Conclusion

Caption: General experimental workflow for comparing the biological activity of OLG and its synthetic analogs.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from a mixed micellar assay and is suitable for determining the ability of diacylglycerols to activate PKC.

Materials:

  • Purified PKC enzyme

  • This compound (OLG) and synthetic analogs

  • Phosphatidylserine (PS)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • ATP, [γ-³²P]ATP

  • Histone H1 (or other suitable PKC substrate)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Micelles:

    • Prepare stock solutions of OLG, synthetic analogs, and PS in chloroform.

    • In a glass tube, mix the desired amounts of the test diacylglycerol and PS.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in buffer containing Triton X-100 to form mixed micelles. Sonicate briefly if necessary to ensure a uniform suspension.

  • Kinase Reaction:

    • Prepare a reaction mixture containing HEPES buffer, MgCl₂, CaCl₂, the prepared lipid micelles, and the PKC substrate (e.g., Histone H1).

    • Add the purified PKC enzyme to the reaction mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction and Quantifying Activity:

    • Stop the reaction by adding ice-cold TCA.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the papers extensively with a solution of phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the specific activity of PKC and compare the activation by OLG and its synthetic analogs.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based method to measure changes in intracellular calcium concentration upon stimulation with diacylglycerols.

Materials:

  • Cultured cells (e.g., HEK 293)

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound (OLG) and synthetic analogs

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells with HBSS to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and emission detection (e.g., 510 nm).

    • Establish a baseline fluorescence reading.

    • Add OLG or its synthetic analogs at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Compare the magnitude and kinetics of the calcium response induced by OLG and its synthetic analogs.

Conclusion

The biological activity of this compound and its synthetic analogs is intrinsically linked to their molecular structure. While OLG serves as a key endogenous signaling molecule, synthetic analogs like OAG and DAG-lactones offer valuable tools to probe and manipulate DAG-mediated signaling pathways. The data presented in this guide highlights that modifications to the acyl chains and the glycerol backbone can significantly alter the potency and even the isoform selectivity of these molecules in activating PKC and eliciting downstream cellular responses. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the nuanced structure-activity relationships of this important class of lipid second messengers. Further research involving direct, quantitative comparisons of OLG with a broader range of synthetic analogs under standardized conditions will be invaluable for advancing our understanding and therapeutic targeting of DAG signaling pathways.

References

A Researcher's Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Performance and Reproducibility in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible activation of cellular signaling pathways is paramount. 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a naturally occurring diacylglycerol (DAG) that plays a crucial role as a second messenger in activating Protein Kinase C (PKC) and other signaling proteins. This guide provides an objective comparison of OLG's performance with alternative DAG isomers and synthetic analogs, supported by experimental data and detailed protocols to enhance the reproducibility of experimental results.

The stereochemistry and fatty acid composition of diacylglycerols are critical determinants of their biological activity. Different DAG isomers can elicit distinct cellular responses by differentially activating various PKC isoforms.[1][2] This guide will delve into these nuances to aid in the selection of the most appropriate DAG for specific research applications.

Comparative Performance of Diacylglycerol Isomers in PKC Activation

The efficacy of a diacylglycerol in activating Protein Kinase C is influenced by several structural factors, including the position of the fatty acyl chains on the glycerol (B35011) backbone, the length of these chains, and their degree of unsaturation. Generally, sn-1,2-diacylglycerols are potent activators of PKC, while sn-1,3-diacylglycerols are considerably less effective.[1]

Below is a qualitative and quantitative comparison of OLG with other commonly used diacylglycerols.

ActivatorStructurePKC Isoform(s) TargetedPotency & EfficacyKey Considerations
This compound (OLG) sn-1,2-DAG with C18:1 and C18:2 fatty acidsConventional and Novel PKCsPotent activatorA naturally occurring and physiologically relevant DAG. Its performance can be influenced by the lipid composition of the experimental system.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1,2-DAG with C18:0 and C20:4 (omega-6) fatty acidsConventional (α) and Novel (δ) PKCsExerts significantly higher stimulatory effects on PKCα and PKCδ compared to DAGs with omega-3 fatty acids.[2][3]A major species of DAG derived from the hydrolysis of inositol (B14025) phospholipids (B1166683) and considered a highly active endogenous PKC activator.
1,2-Dioleoyl-sn-glycerol (DOG) sn-1,2-DAG with two C18:1 fatty acidsConventional and Novel PKCsA potent activator, more effective than 1,3-dioleoylglycerol in promoting PKCα binding to vesicles.[1]A commonly used unsaturated DAG for in vitro PKC activation studies.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Synthetic sn-1,2-DAG analog with one long-chain fatty acid and one short-chain acetyl groupConventional and Novel PKCsA cell-permeable and potent activator of PKC.[4] Dose-dependent activation of PKC has been observed in the 5-500 µM range.[4]Its synthetic nature and cell permeability make it a useful tool for studying PKC activation in intact cells. However, its effects may not fully mimic those of endogenous long-chain DAGs.
Phorbol (B1677699) Esters (e.g., PMA/TPA) Diterpene estersConventional and Novel PKCsVery potent and stable activators of PKC.While effective, phorbol esters are tumor promoters and may not fully replicate the physiological effects of DAGs, as they can induce different activated conformations of PKC.

Factors Influencing Experimental Reproducibility

The reproducibility of experiments involving diacylglycerols can be influenced by several factors:

  • Purity and Stability: The purity of the diacylglycerol preparation is critical. Contaminants can interfere with the assay. Diacylglycerols with polyunsaturated fatty acids are susceptible to oxidation, which can alter their biological activity. It is advisable to store them under an inert atmosphere and at low temperatures.

  • Solubility and Delivery: Diacylglycerols are lipophilic and have low solubility in aqueous media. Proper preparation of lipid vesicles or micelles is crucial for their effective delivery to the enzyme in in vitro assays. The choice of solvent and the method of solvent evaporation can impact the final lipid film and subsequent vesicle formation.

  • Vesicle Composition: The lipid composition of the vesicles used in in vitro assays significantly affects PKC activation. The presence of phosphatidylserine (B164497) (PS) is often required for optimal PKC activity.

  • Assay Conditions: The concentration of calcium, ATP, and the specific PKC isoform, as well as the incubation time and temperature, can all influence the outcome of the assay.

Experimental Protocols

Key Experiment: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the steps for measuring the activity of PKC in response to activation by diacylglycerols using a mixed micellar method.

Materials:

  • Purified PKC isoform

  • This compound (OLG) or other diacylglycerols

  • Phosphatidylserine (PS)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • ATP (containing γ-³²P-ATP)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Dithiothreitol (DTT)

  • MgCl₂

  • CaCl₂

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Lipid Micelles:

    • In a glass tube, combine the desired amounts of diacylglycerol and phosphatidylserine, typically in a chloroform (B151607) solution.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of the tube.

    • Resuspend the lipid film in a buffer containing Triton X-100 (e.g., 10 mM HEPES, pH 7.4, 0.3% Triton X-100).

    • Alternate between vortexing and incubating in a warm water bath until the lipids are fully dissolved, which may take up to 30 minutes. This solution can be stored on ice for the day or at -20°C for longer periods.[5]

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer (containing HEPES, MgCl₂, CaCl₂, and DTT), the prepared lipid micelles, and the PKC substrate.

    • Add the purified PKC enzyme to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Termination and Quantification:

    • Stop the reaction by adding an excess of cold ATP or by precipitating the proteins with trichloroacetic acid (TCA).

    • If using a peptide substrate, spot the reaction mixture onto phosphocellulose paper and wash away the unincorporated γ-³²P-ATP.

    • Quantify the incorporation of ³²P into the substrate using a scintillation counter.

Visualizing Signaling Pathways and Workflows

To better understand the context of OLG's function, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing PKC activation.

PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (OLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates Downstream Downstream Substrates PKC_active->Downstream Phosphorylates GPCR GPCR / RTK GPCR->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active Ca2 Ca²⁺ Ca2->PKC_active Co-activates (for cPKC) ER->Ca2 Releases Response Cellular Response Downstream->Response

Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Experimental Workflow for PKC Activation Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Lipid Micelles (OLG + Phosphatidylserine) D 4. Combine Reagents (Buffer, Micelles, Substrate, PKC) A->D B 2. Prepare Reaction Buffer (HEPES, MgCl₂, CaCl₂, DTT) B->D C 3. Prepare Substrate & Enzyme (PKC Substrate, Purified PKC) C->D E 5. Initiate Reaction (Add γ-³²P-ATP) D->E F 6. Incubate (e.g., 30°C for 10 min) E->F G 7. Stop Reaction (e.g., add cold ATP or TCA) F->G H 8. Separate Substrate (e.g., phosphocellulose paper) G->H I 9. Quantify Phosphorylation (Scintillation Counting) H->I

Caption: A typical workflow for an in vitro Protein Kinase C (PKC) activity assay using a diacylglycerol activator.

References

A Researcher's Guide to Control Experiments for Studying 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG)-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of essential controls and experimental frameworks for the accurate investigation of specific diacylglycerol isomer signaling.

In the study of lipid-mediated signaling, 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) isomer that acts as a crucial second messenger.[1] Like other DAGs, OLG is integral to cellular processes by activating key effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][3][4] The precise structure of DAG isomers, including the chain length and saturation of their fatty acid tails, dictates their affinity for effector proteins and, consequently, their signaling outcomes.[5][6] This guide provides a framework for designing and executing robust control experiments to specifically dissect OLG-mediated signaling pathways, ensuring that observed effects are directly attributable to OLG and not experimental artifacts.

The this compound (OLG) Signaling Pathway

OLG is generated at the cellular membrane following the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC).[7] Once produced, OLG remains in the membrane and recruits and activates specific downstream effector proteins, primarily conventional and novel isoforms of Protein Kinase C (PKC).[2][3] This activation is achieved through binding to the C1 domain present in these PKC isoforms.[3][4] Activated PKC then phosphorylates a multitude of substrate proteins, leading to the regulation of diverse cellular functions, including cell growth, proliferation, and metabolism.[2][8]

OLG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes OLG This compound (OLG) PIP2->OLG PKC Protein Kinase C (PKC) OLG->PKC Binds to C1 Domain Substrate Substrate Proteins PKC->Substrate Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC Translocates & Activates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response pSubstrate->Response Receptor GPCR / RTK Receptor->PLC Activates

Figure 1. OLG Signaling Pathway Activation.

Designing Control Experiments: A Comparative Framework

To validate that a cellular response is mediated specifically by OLG, a multi-tiered approach using positive, negative, and systemic controls is essential. The choice of controls should be guided by the specific question being asked and the experimental system being used.

Control TypeExamplePurpose & RationaleExpected Outcome with OLG
Positive Control Phorbol 12-myristate 13-acetate (PMA) A potent, cell-permeable DAG mimetic that directly and robustly activates most PKC isoforms by binding to the C1 domain.[8][9] It serves as a benchmark for maximal PKC-dependent pathway activation.OLG should induce a similar, though potentially less potent or kinetically different, response compared to PMA.
Negative Control 1,3-diacylglycerol (1,3-DAG) or Ether-linked analogs Structurally related to active 1,2-sn-glycerol DAGs but are unable to effectively activate PKC.[5][6][10] The sn-1 carbonyl group is critical for PKC activation. Ether-linked analogs lack this group and are inactive.[5][6] This control ensures the observed effect is due to the specific stereochemistry of OLG.No significant activation of the downstream pathway (e.g., PKC phosphorylation) should be observed.
Vehicle Control DMSO or Ethanol The solvent used to dissolve OLG and other lipid-soluble compounds. This control accounts for any non-specific effects of the solvent on the cells.No effect on the signaling pathway of interest. The baseline against which all other treatments are compared.
System Control PKC Inhibitor (e.g., Gö 6983) A broad-spectrum pharmacological inhibitor of PKC. Pre-treatment with this inhibitor should block any effects mediated through the PKC pathway. This confirms the involvement of PKC downstream of OLG.The cellular response to OLG should be significantly attenuated or completely blocked.
System Control siRNA/shRNA Knockdown Genetic knockdown of the specific PKC isoform(s) hypothesized to be activated by OLG. This provides a highly specific method to confirm the necessity of a particular effector protein in the OLG-mediated response.The OLG-induced response should be abolished in cells with the specific PKC isoform knocked down compared to control siRNA-treated cells.

Key Experimental Protocols

Accurate and reproducible data depend on meticulous execution. Below are detailed protocols for essential experiments in studying OLG signaling.

Cell Culture and Lipid Treatment

This protocol outlines the fundamental steps for preparing cells and introducing lipid activators.

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate well plates (e.g., 6-well for Western Blot, 96-well for activity assays) at a density that ensures they reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.

  • Preparation of Lipid Stocks: Dissolve OLG, PMA, and negative control lipids in an appropriate solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Treatment: Dilute the lipid stocks in a serum-free medium to the final desired concentration (e.g., 1-100 µM for OLG, 50-200 nM for PMA). Remove the starvation medium from the cells and add the lipid-containing medium. Incubate for the desired time (e.g., 15-60 minutes). Ensure the final DMSO concentration is consistent across all conditions and is typically below 0.1%.

Western Blotting for Downstream Marker Phosphorylation

This method quantifies the activation of downstream kinases by detecting the phosphorylation of their specific substrates. A common marker for PKC activation is the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

  • Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-MARCKS) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MARCKS) or a housekeeping protein (e.g., anti-GAPDH).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Cells in Plates A2 Serum Starve Cells (4-6h) A1->A2 A3 Prepare Lipid Stocks (OLG, PMA, Controls) A2->A3 B1 Treat Cells with OLG and Controls A3->B1 B2 Lyse Cells & Collect Protein B1->B2 B3 Quantify Protein (BCA) B2->B3 C1 Perform Western Blot B3->C1 C2 Image & Quantify Bands C1->C2 C3 Normalize & Analyze Data C2->C3

Figure 2. Western Blotting Experimental Workflow.

By implementing this structured approach with appropriate controls, researchers can confidently delineate the specific signaling cascades mediated by this compound, contributing to a more precise understanding of lipid signaling in health and disease.

References

Differentiating the Nuances of Lipid Signaling: A Comparative Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol and Other Lipid Messengers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between lipid messengers is paramount for dissecting cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a specific diacylglycerol (DAG), with other key lipid messengers, including generic diacylglycerols, phosphatidic acid (PA), and lysophosphatidic acid (LPA).

This document delves into their distinct signaling pathways, comparative potencies, and the experimental methodologies required to elucidate their specific effects. All quantitative data is summarized for clear comparison, and detailed protocols for key experiments are provided.

At a Glance: Comparative Efficacy of Lipid Messengers

The following table summarizes the available quantitative data on the potency and binding affinity of various lipid messengers. It is important to note that direct comparative data for this compound (OLG) is limited in the current literature. Therefore, data for structurally related diacylglycerols (DAGs) are presented to provide a comparative context.

Lipid MessengerTargetParameterValueCell/SystemCitation
Diacylglycerol (DAG) Species
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCαRelative ActivationHigher than SDG and SEGIn vitro[1]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIRelative ActivationHigher than SAGIn vitro[1]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIRelative ActivationHigher than SAGIn vitro[1]
1,2-sn-Dioctanoylglycerol (DOG)PKCαEC50~1 µMIn vitro[2]
1,2-sn-Dioleoylglycerol (DOOG)PKCαEC50~5 µMIn vitro[2]
Phosphatidic Acid (PA)
Phosphatidic Acid (general)Raf-1 Kinase (carboxyl-terminal domain)Apparent Kd4.9 ± 0.6 to 7.8 ± 0.9 mol % PAIn vitro (lipid vesicles)[1]
Lysophosphatidic Acid (LPA) Species
1-Oleoyl (18:1) LPALPA1 ReceptorKD2.08 ± 1.32 nMHuman LPA1 in nanovesicles[3]
1-Linoleoyl (18:2) LPALPA1 ReceptorKD2.83 ± 1.64 nMHuman LPA1 in nanovesicles[3]
1-Palmitoyl (16:0) LPALPA1 ReceptorKD1.69 ± 0.1 nMHuman LPA1 in nanovesicles[3]
1-Arachidonoyl (20:4) LPALPA1 ReceptorKD2.59 ± 0.481 nMHuman LPA1 in nanovesicles[3]
Oleoyl-LPALPA3 ReceptorEC50 (ERK phosphorylation)~270 nMHEK 293 cells[4]

Delving into the Signaling Pathways

The signaling mechanisms of these lipid messengers, while sometimes overlapping, possess distinct features that dictate their ultimate cellular responses.

This compound (OLG) and Diacylglycerols (DAGs)

As a specific sn-1,2-diacylglycerol, OLG's primary role is the activation of Protein Kinase C (PKC) isoforms. The fatty acid composition of DAGs can influence which PKC isoform is preferentially activated, leading to differential downstream signaling. Unsaturated fatty acids, like oleic and linoleic acid in OLG, generally serve as potent activators of conventional and novel PKC isoforms.[5] Beyond PKC, DAGs can also engage other C1 domain-containing proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and protein kinase D (PKD).

DAG_Signaling OLG/DAG Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) OLG This compound (OLG) PLC->OLG hydrolyzes PIP2 PIP2 PKC Protein Kinase C (PKC) OLG->PKC activates RasGRP RasGRP OLG->RasGRP activates PKD Protein Kinase D (PKD) OLG->PKD activates Downstream Downstream Signaling Cascades PKC->Downstream RasGRP->Downstream PKD->Downstream Cellular_Response Cellular Responses (e.g., proliferation, differentiation) Downstream->Cellular_Response PA_Signaling Phosphatidic Acid (PA) Signaling cluster_membrane Cellular Membranes cluster_cytosol Cytosol PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PC Phosphatidylcholine (PC) Raf1 Raf-1 Kinase PA->Raf1 binds & activates mTOR mTOR PA->mTOR binds & activates Downstream Downstream Signaling Raf1->Downstream mTOR->Downstream Cellular_Processes Cellular Processes (e.g., cell growth, survival) Downstream->Cellular_Processes LPA_Signaling Lysophosphatidic Acid (LPA) Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1-6) LPA->LPAR binds G_protein G Proteins (Gq, Gi, G12/13, Gs) LPAR->G_protein activates PLC PLC G_protein->PLC activates (Gq) AC Adenylyl Cyclase G_protein->AC inhibits (Gi) Rho Rho G_protein->Rho activates (G12/13) Downstream Downstream Effectors PLC->Downstream AC->Downstream Rho->Downstream Cellular_Response Cellular Responses Downstream->Cellular_Response PKC_Assay_Workflow In Vitro PKC Activity Assay Workflow start Start prepare_vesicles Prepare Lipid Vesicles (PC/PS +/- DAG) start->prepare_vesicles setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prepare_vesicles->setup_reaction start_reaction Initiate Reaction with [γ-³²P]ATP setup_reaction->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_and_spot Stop Reaction & Spot on Phosphocellulose Paper incubate->stop_and_spot wash Wash to Remove Unincorporated ATP stop_and_spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Dose-Response Curves, EC50) quantify->analyze end End analyze->end LPA_Binding_Assay LPA Receptor Binding Assay Workflow start Start prepare_reaction Prepare Reaction Mixtures (Membranes, [³H]LPA, Competitors) start->prepare_reaction incubate Incubate to Reach Equilibrium prepare_reaction->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash_filters Wash Filters with Ice-Cold Buffer filtrate->wash_filters quantify Quantify Radioactivity (Scintillation Counting) wash_filters->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

References

Navigating the Crossroads of Lipid Signaling: A Comparative Guide to Enzymatic Specificity for Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced specificity of enzymatic pathways for different diacylglycerol (DAG) isomers is paramount. As a critical signaling molecule and metabolic intermediate, the isomeric form of DAG—defined by the position of its fatty acyl chains on the glycerol (B35011) backbone—dictates its metabolic fate and downstream signaling cascades. This guide provides an objective comparison of the enzymatic specificity of key protein families for various DAG isomers, supported by experimental data and detailed methodologies.

Diacylglycerols are not a monolith. The stereoisomers sn-1,2-DAG, sn-2,3-DAG, and sn-1,3-DAG, along with variations in their fatty acid composition, are recognized with remarkable selectivity by different enzymes. This specificity forms the basis for the differential regulation of a multitude of cellular processes, from cell growth and proliferation to metabolic homeostasis. This guide will delve into the specificities of three major enzyme families that metabolize and are regulated by DAG: Protein Kinase C (PKC), Diacylglycerol Kinases (DGKs), and Diacylglycerol Acyltransferases (DGATs).

Protein Kinase C (PKC) Isoforms: Decoding the Message of DAG Isomers

The PKC family of serine/threonine kinases are primary effectors of DAG signaling. Their activation is critically dependent on the stereochemistry of the DAG molecule.

Isomer Specificity: A Clear Preference for sn-1,2-DAG

Experimental evidence consistently demonstrates that PKC isoforms are preferentially activated by sn-1,2-diacylglycerols. Studies have shown that sn-1,2-diacylglycerols are significantly more potent activators of PKC compared to their sn-1,3 and sn-2,3 counterparts[1]. This stereospecificity is crucial for ensuring that PKC is activated primarily in response to receptor-mediated hydrolysis of plasma membrane phospholipids, which predominantly generates sn-1,2-DAG[2][3].

The interaction is highly specific, with the C1 domain of PKC recognizing the glycerol backbone and the ester groups of the sn-1,2-DAG isomer[4]. While both "sn-1" and "sn-2" binding modes have been observed in crystal structures, the "sn-1" mode appears to be the predominant and more stable interaction[4].

Fatty Acyl Chain Composition: A Second Layer of Regulation

Beyond isomer specificity, the fatty acid composition of DAG influences the activation of different PKC isoforms. Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKCα than their saturated counterparts[1]. The specific fatty acids at the sn-1 and sn-2 positions can fine-tune the activation of various PKC isoenzymes, suggesting a mechanism for differential signaling in response to the generation of specific DAG molecular species[5]. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) shows a significantly higher stimulatory effect on PKCα and PKCδ compared to other polyunsaturated DAG species[5]. Conversely, 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG) are more effective at activating PKCβI[5].

PKC_Activation_Pathway Receptor GPCR / RTK PLC PLC Receptor->PLC Activation Signal Agonist Signal->Receptor Binding Downstream Downstream Substrate Phosphorylation DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive PKC_inactive DAG->PKC_inactive Binding to C1 Domain PKC_active PKC_active PKC_inactive->PKC_active Conformational Change & Activation PKC_active->Downstream

Figure 2: Differential substrate specificity of DGK isoforms.

Diacylglycerol Acyltransferases (DGATs): Directing DAG Towards Triacylglycerol Synthesis

DGATs catalyze the final step of triacylglycerol (TAG) synthesis by esterifying a fatty acyl-CoA to a DAG molecule. The two major isoforms, DGAT1 and DGAT2, exhibit distinct substrate specificities that contribute to their non-redundant roles in lipid metabolism.

DGAT1: The Broad-Spectrum Acyltransferase

DGAT1 generally displays a broader substrate specificity for both acyl-CoA and DAG substrates.[6][7] It can utilize a wide range of fatty acyl-CoAs, with some studies suggesting a preference for monounsaturated fatty acyl-CoAs like oleoyl-CoA (18:1) over saturated ones.[6][8] Importantly, DGAT1 can also acylate other molecules besides DAG, such as monoacylglycerols and retinol (B82714), highlighting its role in a broader range of lipid metabolic pathways.[9]

DGAT2: A More Discerning Catalyst

In contrast, DGAT2's activity is largely specific to the synthesis of TAG from DAG.[9] Kinetic studies suggest that DGAT2 has a higher affinity (lower Km) for its substrates, making it more efficient at lower substrate concentrations.[8] This suggests that DGAT2 may be the primary enzyme for TAG synthesis under basal conditions, while DGAT1's role becomes more prominent when fatty acid levels are high, such as after a meal.[8] DGAT2 isoforms from different species have also been shown to have narrower and more distinct acyl-CoA specificities compared to DGAT1 isoforms.[10][11]

FeatureDGAT1DGAT2
Acyl-CoA Specificity Broad, with some preference for monounsaturated acyl-CoAs (e.g., oleoyl-CoA) [6][8]Narrower, with distinct preferences depending on the isoform and species [10][11]
Diacylglycerol Specificity Prefers DAG over monoacylglycerols [6]Highly specific for DAG [9]
Other Acyl Acceptors Can acylate retinol and monoacylglycerols [9]Largely specific to DAG [9]
Kinetic Profile More active at higher substrate concentrations [8]Higher affinity (lower Km) for substrates, more active at lower concentrations [8]
Primary Role Basal and postprandial TG synthesis, lipid detoxification [6]Primarily basal TG synthesis and storage [6]

Table 1: Comparison of DGAT1 and DGAT2 Substrate Specificities.

Experimental Protocols for Assessing Enzymatic Specificity

Accurate determination of enzyme specificity for different DAG isomers requires robust and well-defined experimental protocols. Below are outlines of common methodologies used to assay the activity of DGAT and DGK.

In Vitro DGAT Activity Assay (Radiometric)

This classic method measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.

1. Preparation of Microsomes:

  • Isolate microsomal fractions from cells or tissues expressing the DGAT isoform of interest. This is typically done through differential centrifugation of tissue homogenates.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, with MgCl2).

  • Add the diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) dissolved in a suitable solvent.

  • Add the microsomal preparation containing the DGAT enzyme.

3. Initiation and Incubation:

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Incubate the reaction at 37°C for a defined period, ensuring the reaction is in the linear range.

4. Lipid Extraction and Separation:

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids into the organic phase.

  • Separate the lipids by thin-layer chromatography (TLC) using a solvent system such as hexane:diethyl ether:acetic acid.

5. Quantification:

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the triglyceride spot into a scintillation vial.

  • Quantify the radioactivity using a scintillation counter to determine the amount of product formed.

dot

DGAT_Assay_Workflow Workflow for Radiometric DGAT Activity Assay Start Start Prep_Microsomes Prepare Microsomes (Source of DGAT) Start->Prep_Microsomes Add_Enzyme Add Microsomes to Reaction Mix Prep_Microsomes->Add_Enzyme Prep_Reaction_Mix Prepare Reaction Mix (Buffer, DAG Isomer) Prep_Reaction_Mix->Add_Enzyme Initiate_Reaction Initiate Reaction with Radiolabeled Acyl-CoA Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC Separate Lipids by TLC Stop_Reaction->TLC Quantify Quantify Radioactivity in TAG band TLC->Quantify End End Quantify->End

Figure 3: General workflow for an in vitro radiometric DGAT activity assay.

In Vitro DGK Activity Assay (Detergent-Phospholipid Mixed Micelle-Based)

This method is commonly used to assess the activity of DGK isoforms with various DAG substrates.

1. Preparation of Enzyme Lysate:

  • Overexpress the DGK isoform of interest in a suitable cell line (e.g., Sf21 insect cells).

  • Lyse the cells and prepare a supernatant containing the active enzyme.

2. Preparation of Lipid Substrates:

  • Prepare lipid films containing the specific DAG isomer to be tested and a carrier phospholipid (e.g., phosphatidylcholine or phosphatidylserine).

3. Assay Reaction:

  • Resuspend the lipid films in a buffer containing a detergent (e.g., Triton X-100) to form mixed micelles.

  • Add the enzyme lysate to the micelle solution.

  • Initiate the reaction by adding [γ-32P]-ATP.

  • Incubate at room temperature for a specified time.

4. Product Extraction and Separation:

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled phosphatidic acid product from the unreacted [γ-32P]-ATP using thin-layer chromatography (TLC).

5. Quantification:

  • Expose the TLC plate to a phosphor screen and quantify the radiolabeled phosphatidic acid spot using a phosphorimager.

Conclusion: The Importance of Specificity in DAG-Mediated Pathways

The exquisite specificity of enzymes for different diacylglycerol isomers is a fundamental principle of lipid signaling and metabolism. This guide has highlighted how PKC, DGK, and DGAT isoforms can distinguish between DAGs based on their stereochemistry and fatty acid composition. This differential recognition allows for the precise control of diverse cellular processes and provides a framework for the development of targeted therapeutics for a range of diseases, including cancer, metabolic disorders, and neurological conditions. Further research into the quantitative aspects of these enzyme-substrate interactions will undoubtedly unveil even more intricate layers of regulation within these critical pathways.

References

Safety Operating Guide

Proper Disposal of 1-Oleoyl-2-linoleoyl-sn-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Oleoyl-2-linoleoyl-sn-glycerol.

This compound is a diacylglycerol, a class of lipids commonly used in biomedical research. While not classified as a hazardous substance, its disposal requires adherence to proper laboratory procedures to ensure environmental safety and regulatory compliance.

Summary of Key Chemical Properties

Proper disposal methods are informed by the chemical and physical properties of the substance. The following table summarizes key data for this compound.

PropertyValueImplication for Disposal
Molecular FormulaC₃₉H₇₀O₅Organic nature; consider incineration for energy recovery if facilities are available.
Molecular Weight619.0 g/mol High molecular weight, low volatility.
Physical StateSolidEasier to handle and contain than a liquid.
Water SolubilityInsolubleDo not dispose of down the drain as it can cause blockages and interfere with wastewater treatment processes.[1]
Chemical ClassDiacylglycerol (Lipid)Generally considered non-hazardous, but should be segregated from other chemical waste streams.[2]

Procedural Guidance for Disposal

Adherence to a clear, step-by-step process is critical for the safe and effective disposal of this compound.

Step 1: Segregation and Collection

Proper segregation of chemical waste is the first and most critical step.

  • Isolate Lipid Waste: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.[2] This includes pure substance, contaminated labware (e.g., pipette tips, tubes), and any solutions containing the lipid.

  • Avoid Mixing: Do not mix lipid waste with other chemical waste streams such as halogenated solvents, acidic or basic solutions, or heavy metal waste.

Step 2: Waste Container Labeling

Clear and accurate labeling prevents accidental mishandling.

  • Contents: Clearly label the waste container with "Non-Hazardous Lipid Waste" and "this compound".

  • Hazard Information: Although not classified as hazardous, it is good practice to note "Non-hazardous" on the label.

Step 3: Storage

Temporary storage of the waste must be in a designated and safe location.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area for chemical waste.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills.

  • Room Temperature: Store at room temperature, away from direct heat or sources of ignition.

Step 4: Disposal Pathway

Consult with your institution's Environmental Health and Safety (EHS) office to determine the approved disposal pathway.[2] Common options include:

  • Licensed Waste Contractor: The most common and recommended method is to have the waste collected by a licensed chemical waste disposal contractor.[2]

  • Incineration: For organic materials like lipids, incineration at a permitted facility is an effective disposal method.

  • Landfill: In some jurisdictions, non-hazardous solid waste may be disposed of in a sanitary landfill. However, this should be confirmed with local regulations and your EHS office.[3]

Note: Disposal regulations can vary significantly by region and institution. Always consult your local and institutional guidelines before proceeding.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Segregate Waste (Collect in dedicated container) B Step 2: Label Container ('Non-Hazardous Lipid Waste', Name, Date) A->B C Step 3: Store Safely (Designated area, secondary containment) B->C D Step 4: Consult EHS Office (Determine approved disposal pathway) C->D E Option A: Licensed Waste Contractor D->E Primary Method F Option B: Incineration D->F Alternative G Option C: Sanitary Landfill (if permitted) D->G Alternative (Verify Regulations) H Disposal Complete E->H F->H G->H

Caption: Disposal Workflow Diagram.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a safe and sustainable laboratory environment.

References

Essential Safety and Logistics for Handling 1-Oleoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling 1-Oleoyl-2-linoleoyl-sn-glycerol is provided in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn to protect against splashes.[1]
Skin Protection Wear impervious, flame-resistant clothing.[1] Handle with chemical-impermeable gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[1]
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1]
General Hygiene Wash hands before breaks and at the end of work. Avoid eating, drinking, or smoking when using this product. Routinely wash work clothing and protective equipment to remove contaminants.[2]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials and foodstuff containers.

Disposal Plan

Waste Collection:

  • Collect and arrange for disposal in suitable, closed containers.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.

  • Do not let the chemical enter drains, as it may cause long-lasting harmful effects to aquatic life.

  • Discharge into the environment must be avoided.

Procedural Workflow

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle with Care (Avoid skin/eye contact, aerosol formation) C->D E Use Non-Sparking Tools D->E F Store in Tightly Sealed Container E->F After Use H Collect Waste in a Labeled, Sealed Container E->H Generate Waste G Keep in Cool, Dry, Well-Ventilated Area F->G I Consult Institutional Guidelines for Chemical Waste Disposal H->I J Dispose of According to Local, State, and Federal Regulations I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.